Fen1-IN-3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-hydroxy-1-(4-methoxyphenyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-21-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)14(18)17(20)15(16)19/h2-9,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJIIPZSHQTBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N(C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fen1-IN-3: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it an attractive target for cancer therapy.[1][2] Fen1-IN-3 is a small molecule inhibitor belonging to the N-hydroxyurea class of compounds that target FEN1.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the active site of the FEN1 protein. As a member of the N-hydroxyurea series of inhibitors, its mechanism involves the coordination of the two catalytic magnesium ions (Mg²⁺) essential for FEN1's endonuclease activity.[4][5] This interaction physically obstructs the DNA substrate from accessing the active site, thereby preventing the cleavage of 5' flap structures that are intermediates in DNA replication and repair.[4] Kinetic studies of closely related N-hydroxyurea compounds suggest that the inhibition is largely competitive with the DNA substrate.[2]
Biochemical Profile
While specific IC50 and Ki values for this compound are not publicly available, data for structurally related N-hydroxyurea compounds provide a strong indication of its potency. Furthermore, a direct measurement of this compound's ability to stabilize the FEN1 protein has been determined.
| Compound | Type | Parameter | Value (µM) | Notes |
| This compound (Compound 4) | N-hydroxyurea | EC50 | 6.8 | For hFEN1 stabilization.[3] |
| Compound 1 (N-hydroxyurea series) | N-hydroxyurea | GI50 | 15.5 (mean) | Growth inhibition across 212 cell lines.[2] |
| Compound 2 (N-hydroxyurea series) | N-hydroxyurea | IC50 | Not specified, but active in biochemical assays. | Competitive inhibitor.[2] |
| Compound 3 (N-hydroxyurea series) | N-hydroxyurea | IC50 | Not specified, but active in biochemical assays. | Competitive inhibitor.[2] |
Table 1: Quantitative Data for this compound and Related N-hydroxyurea Inhibitors
Cellular Effects and Signaling Pathways
Inhibition of FEN1 by this compound disrupts normal DNA replication and repair processes, leading to the accumulation of DNA damage and the activation of cellular stress responses. This ultimately results in cell cycle arrest and apoptosis, particularly in cancer cells that are often more reliant on specific DNA repair pathways.
Induction of DNA Damage Response
Treatment of cells with N-hydroxyurea FEN1 inhibitors, including compounds structurally similar to this compound, leads to the activation of the DNA damage response (DDR) pathway.[2] This is characterized by the activation of the ATM (Ataxia Telangiectasia Mutated) checkpoint signaling pathway.[6] Key downstream events include the phosphorylation of histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks, and the ubiquitination of FANCD2, a critical step in the Fanconi Anemia pathway for the repair of interstrand crosslinks and replication stress.[6]
Synthetic Lethality
A key therapeutic strategy involving FEN1 inhibitors is the concept of synthetic lethality. This occurs when the inhibition of FEN1 is selectively lethal to cancer cells that have pre-existing defects in other DNA repair pathways, such as those involving BRCA1, BRCA2, or MRE11A.[2][7] These cancer cells become overly reliant on FEN1 for survival, and its inhibition leads to a catastrophic level of genomic instability and cell death.
Experimental Protocols
FEN1 Biochemical Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the cleavage of a synthetic DNA flap substrate by recombinant FEN1 enzyme.
Materials:
-
Recombinant human FEN1 protein
-
Synthetic DNA substrate: A three-oligonucleotide construct forming a 5' flap, with a fluorophore (e.g., 6-FAM) on the 5' end of the flap and a quencher (e.g., BHQ-1) in close proximity on a separate strand.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
-
This compound or other test compounds dissolved in DMSO.
-
384-well microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the synthetic DNA substrate at a final concentration of 50 nM.
-
Add this compound or other test compounds at various concentrations to the wells of the microplate. Include a DMSO-only control.
-
Add recombinant FEN1 protein to a final concentration of 20 nM to initiate the reaction.
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time. Cleavage of the flap separates the fluorophore from the quencher, resulting in a fluorescent signal.
-
Calculate the rate of reaction for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for DNA Damage (γH2AX Immunofluorescence)
This method detects the formation of DNA double-strand breaks in cells treated with a FEN1 inhibitor.
Materials:
-
Cancer cell lines (e.g., HeLa, U2OS).
-
This compound.
-
Cell culture medium and supplements.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a DMSO-only control.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.
-
Quantify the number and intensity of foci per cell to assess the level of DNA damage.
Clonogenic Survival Assay for Synthetic Lethality
This assay assesses the long-term survival and proliferative capacity of cells after treatment with a FEN1 inhibitor, and is particularly useful for demonstrating synthetic lethality.
Materials:
-
Isogenic cell line pairs (e.g., wild-type and BRCA2-deficient).
-
This compound.
-
Cell culture medium and supplements.
-
6-well plates.
-
Crystal violet staining solution.
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Compare the survival curves of the wild-type and DNA repair-deficient cell lines to determine if there is a synthetic lethal interaction.
Conclusion
This compound is a promising FEN1 inhibitor that acts by binding to the enzyme's active site and preventing DNA substrate processing. This leads to the accumulation of DNA damage, activation of the DNA damage response, and ultimately cell death. The synthetic lethal interactions observed with deficiencies in other DNA repair pathways highlight the potential of this compound as a targeted therapy for specific cancer genotypes. The experimental protocols provided in this guide offer a framework for further investigation into the biochemical and cellular effects of this and other FEN1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
The Discovery and Synthesis of N-Hydroxyurea-Based FEN1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of a prominent class of Flap Endonuclease 1 (FEN1) inhibitors based on an N-hydroxyurea scaffold. FEN1 is a critical enzyme in DNA replication and repair, making it a compelling target for anticancer therapeutics, particularly in the context of synthetic lethality in cancers with deficiencies in other DNA damage response pathways.
Discovery of FEN1 Inhibitors
The identification of potent and cell-active FEN1 inhibitors has been a significant advancement in the field of DNA repair-targeted cancer therapy. A notable class of these inhibitors, N-hydroxyurea-based compounds, were discovered through high-throughput screening efforts. These small molecules have been shown to engage FEN1 in cells, leading to a DNA damage response and subsequent cell death, particularly in cancer cells with specific genetic vulnerabilities.
One of the lead compounds from this series, often referred to as "compound 1" in the literature, has been extensively characterized.[1][2] This inhibitor and its analogs have demonstrated activity in biochemical assays and cellular models, establishing a foundation for the development of FEN1-targeted therapies.[1][3]
Synthesis of N-Hydroxyurea-Based FEN1 Inhibitors
While specific, detailed synthetic protocols for "Fen1-IN-3" are not publicly available, the general synthesis of N-hydroxyurea derivatives is well-established in medicinal chemistry. The synthesis typically involves the reaction of a substituted hydroxylamine (B1172632) with an isocyanate or a related carbonyl derivative. The modular nature of this synthesis allows for the creation of a library of analogs with diverse substituents to optimize potency, selectivity, and pharmacokinetic properties. The crystal structure of hFEN1 in complex with a cyclic N-hydroxyurea inhibitor reveals key interactions within the active site, guiding further structure-based drug design efforts.[4][5]
Quantitative Biological Data
The N-hydroxyurea series of FEN1 inhibitors has been evaluated in a variety of biochemical and cellular assays to quantify their potency and efficacy. The following tables summarize the key quantitative data reported for these compounds.
| Compound | Assay Type | Target | IC50 (μM) | Notes |
| Compound 1 | Biochemical | hFEN1 | ~1-5 | Varies depending on assay conditions.[4] |
| Compound 2 | Biochemical | hFEN1 | Similar to Cpd 1 | Competitive with substrate.[1] |
| Compound 3 | Biochemical | hFEN1 | Similar to Cpd 1 | Competitive with substrate.[1] |
| Compound | Cell Line Panel | GI50 (μM) | Notes |
| Compound 1 | 212 cancer cell lines | Mean: 15.5 | Some cell lines were resistant (GI50 > 30 μM).[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used in the characterization of N-hydroxyurea-based FEN1 inhibitors.
FEN1 Flap Endonuclease Activity Assay (Fluorescence Quenching)
This assay measures the cleavage of a synthetic DNA flap substrate by FEN1.
-
Substrate Preparation: A synthetic substrate is created by annealing three oligonucleotides to form a 5' flap structure. A fluorophore (e.g., 6-FAM) is attached to the 5' end of the flap, and a quencher (e.g., BHQ-1) is positioned on the complementary strand in close proximity. In the uncleaved state, the fluorescence is quenched.
-
Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, MgCl2, and DTT. Recombinant human FEN1 protein is added to the buffer.
-
Initiation and Measurement: The reaction is initiated by the addition of the DNA substrate. Upon cleavage of the 5' flap by FEN1, the fluorophore is released from the quencher, resulting in an increase in fluorescence. The fluorescence is monitored over time using a plate reader.
-
Inhibitor Testing: To determine the IC50 of an inhibitor, the assay is performed in the presence of varying concentrations of the compound. The rate of fluorescence increase is measured, and the data is fitted to a dose-response curve.
Cell Viability (GI50) Assay
This assay determines the concentration of an inhibitor that causes a 50% reduction in cell growth.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the FEN1 inhibitor (e.g., "compound 1") for a specified period (e.g., 3 days).[2]
-
Cell Viability Measurement: After the incubation period, cell viability is assessed using a reagent such as resazurin (B115843) or CellTiter-Glo. The fluorescence or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The data is normalized to untreated control cells, and the GI50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Immunofluorescence for DNA Damage Markers
This method is used to visualize the cellular response to DNA damage induced by FEN1 inhibition.
-
Cell Culture and Treatment: Cells are grown on coverslips or in 96-well imaging plates and treated with the FEN1 inhibitor for the desired time.
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibody access to intracellular proteins.
-
Immunostaining: The cells are incubated with a primary antibody against a DNA damage marker, such as γH2AX or 53BP1. Following washing, a fluorescently labeled secondary antibody is added.
-
Imaging and Analysis: The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence microscope. The number and intensity of fluorescent foci, which represent sites of DNA damage, are quantified.
Western Blotting for DNA Damage Response Proteins
This technique is used to detect changes in the levels and post-translational modifications of proteins involved in the DNA damage response.
-
Cell Lysis: Cells treated with the FEN1 inhibitor are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as phospho-ATM (Ser1981), phospho-H2AX (γH2AX), or FANCD2.[1] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized by adding an HRP substrate that produces a chemiluminescent signal, which is captured on X-ray film or with a digital imager.
Signaling Pathways and Experimental Workflows
The inhibition of FEN1 triggers a cascade of cellular events related to the DNA damage response. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for inhibitor characterization.
Caption: Signaling cascade following FEN1 inhibition.
Caption: Workflow for FEN1 inhibitor discovery and validation.
This guide provides a comprehensive overview of the discovery and characterization of N-hydroxyurea-based FEN1 inhibitors. The detailed data and protocols serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of targeting FEN1.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Fen1-IN-3 on Okazaki Fragment Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Flap endonuclease 1 (FEN1) in Okazaki fragment maturation and the impact of its inhibition by the small molecule inhibitor, Fen1-IN-3. This document collates available data on this compound, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
Introduction: FEN1's Critical Role in DNA Replication
During lagging strand DNA synthesis, DNA is replicated discontinuously in short segments known as Okazaki fragments. Each fragment is initiated by an RNA-DNA primer that must be removed to allow for the ligation of these fragments into a continuous DNA strand.[1] This process, termed Okazaki fragment maturation (OFM), is crucial for maintaining genomic stability.
Flap endonuclease 1 (FEN1) is a structure-specific nuclease that plays an indispensable role in OFM.[2] As DNA polymerase δ extends an Okazaki fragment, it displaces the 5' end of the downstream fragment, creating a single-stranded "flap." FEN1 recognizes and cleaves this 5' flap at its base, creating a ligatable nick that is subsequently sealed by DNA ligase I.[1][2] Inhibition of FEN1 disrupts this critical step, leading to unprocessed Okazaki fragments, replication fork stalling, DNA double-strand breaks, and ultimately, cell death, making it an attractive target for cancer therapy.[3][4]
This compound: A Direct Inhibitor of Human FEN1
This compound (also known as FEN1 Inhibitor C3; CAS: 2109805-87-8) is a small molecule identified as an inhibitor of human FEN1 (hFEN1).[5][6] The primary mechanism of action reported is the stabilization of the hFEN1 protein. While extensive biological studies on this specific compound are not widely published, its direct interaction with FEN1 provides a basis for its role in disrupting FEN1-dependent pathways.
The primary consequence of this compound activity is the interruption of Okazaki fragment maturation. By inhibiting FEN1's endonuclease function, this compound is expected to cause an accumulation of unprocessed 5' flaps. This failure to process Okazaki fragments can trigger a DNA damage response and is particularly cytotoxic to cells that are already deficient in other DNA repair pathways, a concept known as synthetic lethality.[7]
Quantitative Data on FEN1 Inhibitors
The potency of FEN1 inhibitors is a critical parameter in their development as research tools and potential therapeutics. The following table summarizes the available quantitative data for this compound and provides context by comparing it with other known FEN1 inhibitors.
| Inhibitor Name | Target | Assay Type | Potency | Reference(s) |
| This compound | hFEN1 | Protein Stabilization | EC50: 6.8 µM | [8] |
| FEN1-IN-4 | FEN1 | Not specified | Not specified | |
| PTPD | FEN1 | FEN1 Cleavage Assay | IC50: 0.022 µM | |
| FEN1-IN-2 | FEN1 | Not specified | IC50: 3 nM | [8] |
| FEN1-IN-6 | FEN1 | Not specified | IC50: 10 nM | [8] |
| MSC778 | FEN1 | Not specified | IC50: 3 nM | [8] |
Experimental Protocols
Characterizing the effect of an inhibitor like this compound on Okazaki fragment maturation requires a combination of in vitro biochemical assays and cell-based assays.
In Vitro FEN1 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from established methods for measuring FEN1 cleavage activity and is suitable for high-throughput screening of inhibitors.
Objective: To quantify the enzymatic activity of FEN1 on a synthetic flap DNA substrate and measure the inhibitory effect of compounds like this compound.
Principle: A synthetic DNA substrate is designed with a 5' flap containing a fluorophore (e.g., 6-FAM) and a quencher (e.g., BHQ-1) positioned on the complementary strand. In their native state, the quencher suppresses the fluorophore's signal. Upon cleavage of the 5' flap by FEN1, the fluorophore is released and diffuses away from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human FEN1 protein
-
Synthetic DNA oligonucleotides (flap strand with fluorophore, template strand with quencher, upstream strand)
-
Annealing Buffer (e.g., 50 mM Tris, 50 mM NaCl, 1 mM DTT, pH 8.0)
-
FEN1 Reaction Buffer (e.g., 50 mM Tris pH 8.0, 30 mM NaCl, 8 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
This compound or other test compounds
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Substrate Preparation: Anneal the three oligonucleotides at equimolar concentrations in Annealing Buffer by heating to 94°C and then gradually cooling to room temperature to form the flap substrate.
-
Reaction Setup: In a 384-well plate, add the FEN1 Reaction Buffer.
-
Add the test compound (this compound) at various concentrations. Include a DMSO control.
-
Add recombinant FEN1 protein to each well (except for no-enzyme controls). A typical concentration is 6 pmol per reaction.
-
Initiate the reaction by adding the annealed DNA substrate (e.g., to a final concentration of 20 nM).
-
Data Acquisition: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at room temperature.
-
Data Analysis: Calculate the initial reaction rates from the kinetic curves. Plot the rates against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Clonogenic Survival Assay
This cell-based assay assesses the long-term effect of an inhibitor on a cell's ability to proliferate and form colonies. It is a gold standard for determining cytotoxicity.
Objective: To determine the cytotoxic effect of this compound, alone or in combination with other DNA damaging agents, on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., breast, colon, ovarian cancer lines)
-
Complete cell culture medium
-
This compound
-
Trypsin-EDTA
-
6-well plates
-
Staining solution (e.g., Crystal Violet in methanol)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed a specific number (e.g., 500-1000 cells) into each well of a 6-well plate. Allow cells to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound dissolved in culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days). The medium can be changed every 3-4 days if necessary.
-
Colony Staining: After the incubation period, remove the medium and wash the cells with PBS. Fix the colonies with methanol (B129727) and then stain with Crystal Violet solution for 20-30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the vehicle control. Plot the surviving fraction against the drug concentration to assess the cytotoxic effect.
Visualizations: Pathways and Workflows
Okazaki Fragment Maturation Pathway
Caption: The core enzymatic cascade of Okazaki fragment maturation.
Mechanism of FEN1 Inhibition by this compound
Caption: this compound binds to FEN1, inhibiting its cleavage activity.
Experimental Workflow for FEN1 Inhibitor Validation
Caption: A generalized workflow for identifying and validating FEN1 inhibitors.
References
- 1. chembk.com [chembk.com]
- 2. This compound | FEN1 Inhibitor C3 | FEN1 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. shop.bio-connect.nl [shop.bio-connect.nl]
- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Fen1-IN-3 and Synthetic Lethality: A Technical Guide for Cancer Cell Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy. Its overexpression is observed in numerous cancers and is often correlated with poor prognosis and resistance to chemotherapy.[1][2][3] This technical guide explores the therapeutic potential of FEN1 inhibition, with a focus on the principle of synthetic lethality, particularly in cancer cells with pre-existing DNA repair deficiencies, such as those harboring BRCA1 or BRCA2 mutations. We delve into the mechanism of action of FEN1 inhibitors, exemplified by compounds like Fen1-IN-3 and other small molecules, and provide a comprehensive overview of their effects on cancer cell viability, DNA damage, and cell cycle progression. This document also includes detailed experimental protocols for key assays and visual representations of relevant biological pathways and workflows to facilitate further research and drug development in this promising area of oncology.
Introduction: The Role of FEN1 in Genome Maintenance
Flap endonuclease 1 (FEN1) is a structure-specific nuclease that plays a pivotal role in maintaining genomic stability through its involvement in several key DNA metabolic pathways.[4][5] Its primary functions include:
-
Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is essential for removing the 5' RNA-DNA flaps that are created as DNA polymerase synthesizes DNA in short segments known as Okazaki fragments.[5] This process is crucial for the proper ligation of these fragments into a continuous DNA strand.
-
Long-Patch Base Excision Repair (LP-BER): FEN1 participates in the LP-BER pathway, which is responsible for repairing damaged DNA bases.[6] After a damaged base is removed, FEN1 cleaves the resulting flap structure, allowing for DNA synthesis and ligation to complete the repair.
-
Stalled Replication Fork Rescue: FEN1 helps to resolve stalled replication forks, which can arise from various forms of DNA damage, thereby preventing replication fork collapse and the formation of deleterious double-strand breaks (DSBs).[4]
Given its central role in DNA replication and repair, it is not surprising that many cancer cells, which are characterized by rapid proliferation and genomic instability, exhibit elevated levels of FEN1.[1][7] This dependency on FEN1 for survival presents a therapeutic window for the development of targeted cancer therapies.
The Principle of Synthetic Lethality with FEN1 Inhibition
Synthetic lethality is a concept in genetics where the simultaneous loss of two genes results in cell death, while the loss of either gene alone is not lethal.[8] In the context of cancer therapy, this principle can be exploited by targeting a gene that is essential for the survival of cancer cells that have a specific mutation, while being non-essential for normal cells.
Many cancers, including a significant portion of breast, ovarian, and prostate cancers, harbor mutations in genes involved in the homologous recombination (HR) pathway of DNA double-strand break repair, such as BRCA1 and BRCA2.[8][9] These HR-deficient cancer cells become heavily reliant on other DNA repair pathways to survive. Inhibition of FEN1 in these cells creates a synthetic lethal interaction. The rationale is as follows:
-
FEN1 Inhibition: Small molecule inhibitors like this compound block the enzymatic activity of FEN1.
-
Accumulation of Unrepaired DNA: The absence of FEN1 function leads to the accumulation of unprocessed Okazaki fragments and other DNA flap structures. This results in replication stress and the formation of single-strand breaks (SSBs) and eventually, double-strand breaks (DSBs).[9]
-
Defective DSB Repair: In normal cells, these DSBs can be efficiently repaired by the HR pathway. However, in HR-deficient cancer cells (e.g., with BRCA1/2 mutations), this primary repair mechanism is compromised.
-
Cell Death: The combination of increased DNA damage due to FEN1 inhibition and the inability to repair this damage through HR leads to catastrophic genomic instability and ultimately, apoptotic cell death.[9]
This targeted approach offers the potential for high therapeutic efficacy against specific cancer subtypes while minimizing toxicity to healthy tissues.
Quantitative Data on FEN1 Inhibitors
While specific quantitative data for this compound is not extensively available in the public domain, the effects of other well-characterized FEN1 inhibitors, such as those from the N-hydroxyurea series and the compound C8, provide valuable insights into the potency and selective toxicity of targeting FEN1.
| Inhibitor Class/Compound | Cancer Cell Line(s) | Genetic Background | Assay Type | Endpoint | Result | Reference(s) |
| N-hydroxyurea (Compound 1) | 212 human cancer cell lines | Various | Growth Inhibition | GI50 | Mean GI50 = 15.5 μM | [10] |
| SC13 | NSCLC cell lines | Not specified | Proliferation | IC50 | ~20-30 μmol/L | [11] |
| FEN1 Inhibitor (C8) | PEO1 | BRCA2-deficient | Clonogenic Survival | IC50 | < 3.125 μM | [12] |
| FEN1 Inhibitor (C8) | PEO4 | BRCA-proficient | Clonogenic Survival | IC50 | ~12.5 μM | [12] |
| FEN1 siRNA | BRCA-deficient cell lines | BRCA1/BRCA2 mutant | Viable Cell Count | % Viability Reduction | 50-80% reduction in FEN1 protein led to significant decrease in viable cells | [9] |
| FEN1 Inhibitor | A2780cis (cisplatin-resistant) | Not specified | Clonogenic Assay | Survival Fraction | Increased sensitivity to cisplatin | [13] |
| FEN1 Inhibitor | PEO1 (BRCA2-deficient) | BRCA2-deficient | γH2AX foci | Foci Count | Significant increase in γH2AX foci | [13] |
| FEN1 Inhibitor | PEO1 (BRCA2-deficient) | BRCA2-deficient | Apoptosis (Annexin V) | % Apoptotic Cells | Significant increase in apoptosis | [13] |
Signaling Pathways and Experimental Workflows
FEN1's Role in DNA Repair and the Impact of Inhibition
The following diagram illustrates the central role of FEN1 in DNA replication and repair and the consequences of its inhibition, leading to synthetic lethality in HR-deficient cancer cells.
Experimental Workflow for Assessing FEN1 Inhibitor Efficacy
This diagram outlines a typical experimental workflow to evaluate the synthetic lethal effects of a FEN1 inhibitor on cancer cells.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (HR-deficient and HR-proficient)
-
Complete cell culture medium
-
This compound (or other FEN1 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or GI50.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with a FEN1 inhibitor, providing a measure of long-term cell survival.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates or 100 mm dishes
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Harvest and count the cells.
-
Seed a predetermined number of cells (e.g., 200-1000 cells per well, depending on the cell line and expected toxicity) into 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours or continuous exposure).
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Wash the plates with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.
Immunofluorescence for γH2AX Foci
This method is used to visualize and quantify DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).
Materials:
-
Cells grown on coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse/rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Visualize the slides using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Western Blotting
This technique is used to detect and quantify specific proteins, such as FEN1, γH2AX, and cleaved PARP, to assess the molecular response to FEN1 inhibition.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FEN1, anti-γH2AX, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a cell population after treatment with a FEN1 inhibitor.
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
Conclusion and Future Directions
The inhibition of FEN1 represents a promising strategy for the targeted therapy of cancers with deficiencies in the homologous recombination pathway. The principle of synthetic lethality provides a clear rationale for the selective killing of these cancer cells while sparing normal, healthy cells. Preclinical data for various FEN1 inhibitors have demonstrated their potential to induce DNA damage, cell cycle arrest, and apoptosis in a targeted manner.
Future research should focus on the development of highly potent and selective FEN1 inhibitors with favorable pharmacokinetic properties suitable for clinical translation. Further investigation into the precise molecular mechanisms underlying the synthetic lethal interaction and potential resistance mechanisms will be crucial for the successful implementation of FEN1 inhibitors in the clinic. Combination therapies, for instance with PARP inhibitors or conventional chemotherapy, may also offer synergistic effects and should be explored. The continued development of FEN1-targeted therapies holds the potential to provide a much-needed therapeutic option for patients with difficult-to-treat cancers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Clonogenic Assay [en.bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 12. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
The Impact of FEN1 Inhibition by N-Hydroxyurea-Based Compounds on Genomic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flap endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic integrity, playing pivotal roles in DNA replication and repair. Its overexpression is a common feature in a multitude of cancers, making it a compelling target for therapeutic intervention. This technical guide delves into the effects of FEN1 inhibition, with a focus on the N-hydroxyurea class of inhibitors, on genomic stability. Inhibition of FEN1's endonuclease activity disrupts critical DNA metabolic pathways, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis, particularly in cancer cells with underlying DNA repair deficiencies. This guide provides an in-depth overview of the mechanism of action, quantitative effects on cellular processes, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.
Introduction to FEN1 and Its Role in Genomic Stability
Flap endonuclease 1 (FEN1) is a structure-specific nuclease essential for several DNA metabolic pathways that are crucial for maintaining genomic stability.[1][2] Its primary functions include:
-
Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 removes the 5' RNA-DNA flaps that are formed, allowing for the ligation of Okazaki fragments into a continuous DNA strand.[3][4][5]
-
Long-Patch Base Excision Repair (LP-BER): FEN1 is a key enzyme in the LP-BER pathway, which removes damaged DNA bases.[6][7][8][9][10][11] In this pathway, FEN1 cleaves the 5' flap created after DNA polymerase displaces the damaged strand.
-
Stalled Replication Fork Rescue: FEN1 participates in the resolution of stalled replication forks, preventing replication stress and potential DNA double-strand breaks.[2]
-
Telomere Maintenance: FEN1 contributes to the stability of telomeres, the protective caps (B75204) at the ends of chromosomes.[12]
Dysregulation of FEN1 activity can lead to genomic instability, a hallmark of cancer. Overexpression of FEN1 has been observed in various cancers and is often associated with poor prognosis.
Mechanism of Action of N-Hydroxyurea-Based FEN1 Inhibitors
The N-hydroxyurea series of compounds, to which Fen1-IN-3 belongs, are potent and selective inhibitors of FEN1.[13][14][15] These small molecules act by binding to the active site of FEN1, coordinating with the catalytic magnesium ions essential for its nuclease activity.[13] This binding physically obstructs the entry of the 5' flap of the DNA substrate into the active site, thereby preventing its cleavage.[13] By inhibiting FEN1, these compounds disrupt Okazaki fragment maturation and LP-BER, leading to an accumulation of unresolved DNA intermediates. This accumulation of DNA damage triggers a DNA damage response (DDR), leading to cell cycle arrest and, in many cases, apoptosis.[15]
Impact of FEN1 Inhibition on Genomic Stability
Inhibition of FEN1 by N-hydroxyurea-based compounds has profound effects on cellular function, particularly in the context of genomic stability.
Induction of DNA Damage
The most direct consequence of FEN1 inhibition is the accumulation of DNA damage. The unresolved 5' flaps during DNA replication and repair lead to single-strand breaks (SSBs) and, upon replication fork collapse, double-strand breaks (DSBs).[16] The presence of DSBs is a severe form of DNA damage that can lead to chromosomal rearrangements and cell death if not properly repaired. A key marker for DSBs is the phosphorylation of histone H2AX (γH2AX), which forms foci at the sites of damage.[17][18][19][20] Studies have shown that treatment with FEN1 inhibitors leads to a significant increase in the number of γH2AX foci in cancer cells.[21][22]
Cell Cycle Arrest
The accumulation of DNA damage triggers cell cycle checkpoints, leading to cell cycle arrest. This provides the cell with time to repair the damage before proceeding with division. Inhibition of FEN1 has been shown to cause cell cycle arrest, often at the G1/S or G2/M phases, depending on the cell type and genetic background.[23][24][25][26]
Induction of Apoptosis
If the DNA damage induced by FEN1 inhibition is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This is a crucial mechanism to eliminate cells with compromised genomic integrity. Treatment with FEN1 inhibitors has been demonstrated to increase the percentage of apoptotic cells in various cancer cell lines.[27][28]
Synthetic Lethality in DNA Repair-Deficient Cancers
A particularly promising therapeutic strategy involving FEN1 inhibitors is the concept of "synthetic lethality". This occurs when the inhibition of FEN1 is lethal to cancer cells that have a pre-existing defect in another DNA repair pathway, while being relatively non-toxic to normal cells. A prime example is the synthetic lethal interaction between FEN1 inhibition and mutations in the homologous recombination (HR) pathway, such as those in the BRCA1 and BRCA2 genes.[14][29][30] HR is a major pathway for repairing DSBs. In BRCA-deficient cancer cells, the inhibition of FEN1 leads to an accumulation of DSBs that cannot be efficiently repaired, resulting in selective cell death.[14][29]
Quantitative Data on the Effects of N-Hydroxyurea-Based FEN1 Inhibitors
Table 1: In Vitro Inhibitory Activity of N-Hydroxyurea-Based FEN1 Inhibitors
| Compound Reference | FEN1 IC50 (nM) | Cell Line | Assay Type |
| Compound 16 | 270 | - | Fluorescence-based in vitro assay |
| N-Hydroxyurea Cpd | ~100-500 | - | Biochemical assays |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Potency of N-Hydroxyurea-Based FEN1 Inhibitors
| Compound Reference | GI50 (µM) | Cell Line | Assay Type |
| Compound 1 | 15.5 (mean) | 212 cancer cell lines | 3-day growth inhibition |
| Compound 3 | 9.0 (mean) | 195 cancer cell lines | 3-day growth inhibition |
Note: GI50 is the concentration that causes 50% inhibition of cell growth.
Table 3: Induction of Apoptosis by FEN1 Inhibition in Combination with a DNA Damaging Agent
| Treatment Group | % Apoptotic Cells (SGC-7901 Gastric Cancer Cells) |
| Control | ~5% |
| Cisplatin (B142131) (CDDP) alone | 49.74 ± 4.68% |
| FEN1 siRNA + CDDP | 73.98 ± 5.19% |
Data from a study on FEN1 silencing and cisplatin sensitivity, demonstrating the sensitizing effect of FEN1 inhibition.[28]
Table 4: Effect of FEN1 Knockdown on Cell Cycle Distribution in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line (p53 status) | % Cells in G1 (Control siRNA) | % Cells in G1 (FEN1 siRNA) | % Cells in G2/M (Control siRNA) | % Cells in G2/M (FEN1 siRNA) |
| A549 (wild-type) | ~50% | ~70% | ~15% | ~15% |
| H460 (wild-type) | ~45% | ~65% | ~20% | ~20% |
| H1299 (null) | ~55% | ~55% | ~15% | ~30% |
Data from a study on FEN1 knockdown, showing a G1 arrest in p53 wild-type cells and a G2/M arrest in p53-null cells.[26]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of FEN1 inhibitors on genomic stability.
FEN1 In Vitro Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified FEN1 protein.
Materials:
-
Purified recombinant human FEN1 protein
-
Fluorescently labeled DNA flap substrate (e.g., with a fluorophore on the 5' flap and a quencher on the complementary strand)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of the test compound in assay buffer.
-
In a 384-well plate, add the FEN1 enzyme to the assay buffer.
-
Add the test compound dilutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent DNA substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths.
-
The rate of increase in fluorescence corresponds to the rate of FEN1 cleavage of the substrate.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.[1]
Clonogenic Survival Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed a known number of cells (e.g., 200-1000 cells) into each well of a 6-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
When colonies are visible, remove the medium and wash the wells with PBS.
-
Fix the colonies with the fixing solution for 10-15 minutes.
-
Remove the fixing solution and stain the colonies with crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
Immunofluorescence Staining for γH2AX Foci
This method is used to visualize and quantify DNA double-strand breaks within individual cells.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Test compound (e.g., this compound)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with the test compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.[19][31]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key DNA repair and replication pathways in which FEN1 plays a crucial role.
Caption: Long-Patch Base Excision Repair (LP-BER) Pathway and the point of inhibition by this compound.
Caption: Okazaki Fragment Maturation Pathway and the inhibitory action of this compound.
Caption: The principle of synthetic lethality with FEN1 inhibition in BRCA-deficient cancer cells.
Experimental Workflows
The following diagrams outline the workflows for key experimental procedures.
Caption: Experimental workflow for the Clonogenic Survival Assay.
Caption: Experimental workflow for γH2AX Immunofluorescence Staining.
Conclusion
Inhibition of FEN1 using N-hydroxyurea-based compounds represents a promising strategy for cancer therapy, particularly for tumors with deficiencies in the homologous recombination DNA repair pathway. By disrupting fundamental processes of DNA replication and repair, these inhibitors induce a state of genomic instability that is selectively toxic to cancer cells. The detailed experimental protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of FEN1 inhibition and to develop novel anticancer agents targeting this critical enzyme. Further research into the specific quantitative effects of individual compounds like this compound will be crucial for their clinical translation.
References
- 1. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Okazaki fragments - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Base excision repair - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Long-patch DNA repair synthesis during base excision repair in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Way to Target Cancers Using 'Synthetic Lethality' [health.ucsd.edu]
- 15. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FEN1 Promotes Hepatocellular Carcinoma Progression by Activating Cell Cycle Transition from G2 To M Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Sequential post-translational modifications program FEN1 degradation during cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. spandidos-publications.com [spandidos-publications.com]
- 29. researchgate.net [researchgate.net]
- 30. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Impact of Fen1-IN-3: A Technical Guide to its Mechanism and Affected Pathways
For Immediate Release
This technical guide provides an in-depth analysis of Fen1-IN-3, a small molecule inhibitor of Flap Endonuclease 1 (FEN1), for researchers, scientists, and drug development professionals. Herein, we detail the cellular pathways affected by this compound, present quantitative data on its activity, and provide comprehensive experimental protocols for key assays.
Core Cellular Pathways Modulated by this compound
This compound, a member of the N-hydroxyurea series of FEN1 inhibitors, primarily disrupts two fundamental cellular processes: DNA replication and DNA repair. Its mechanism of action revolves around the inhibition of FEN1's endonuclease activity, which is critical for the maturation of Okazaki fragments during lagging strand DNA synthesis and for the long-patch base excision repair (LP-BER) pathway.
Inhibition of FEN1 by this compound leads to the accumulation of unprocessed 5' flaps in DNA, which can stall and collapse replication forks, leading to the formation of DNA double-strand breaks (DSBs).[1][2] This accumulation of DNA damage triggers a cellular DNA damage response (DDR).[1]
A key finding is the synthetic lethal interaction of this compound with deficiencies in the DNA damage response machinery, particularly in cancers with microsatellite instability (MSI).[2][3] Specifically, cancer cells with mutations in MRE11A or ATM are highly sensitive to FEN1 inhibition.[2][3] This synthetic lethality arises because the cells' primary mechanism for repairing the DSBs induced by FEN1 inhibition is compromised, leading to catastrophic genomic instability and cell death.[2][3]
Quantitative Analysis of FEN1 Inhibitor Activity
The following table summarizes the growth inhibition (GI50) data for this compound (referred to as compound 3 in the cited literature) and related N-hydroxyurea series FEN1 inhibitors across a panel of human cancer cell lines.
| Compound | Number of Cell Lines Screened | Resistant Cell Lines (>30 µM) | Geometric Mean GI50 (µM) | Reference |
| Compound 1 | 212 | 26 (12%) | 15.5 | [2] |
| Compound 2 | 180 | 143 (79%) | 27.3 | [4] |
| This compound (Compound 3) | 195 | 30 (15%) | 9.0 | [2] |
Visualizing the Impact of this compound
To illustrate the cellular pathways affected by this compound, the following diagrams have been generated using the DOT language.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 2. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Technical Guide: Probing Flap Endonuclease 1 (FEN1) Function with Small Molecule Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific information on a compound designated "Fen1-IN-3". This guide will therefore focus on a well-characterized class of FEN1 inhibitors, the N-hydroxyurea series, which are instrumental as chemical probes to investigate FEN1 function. The principles and methodologies described herein are broadly applicable for studying FEN1 with selective small molecule inhibitors.
Introduction to Flap Endonuclease 1 (FEN1)
Flap endonuclease 1 (FEN1) is a critical metallonuclease belonging to the Rad2 family of structure-specific nucleases.[1] It plays a central role in maintaining genomic stability through its involvement in several key DNA metabolic pathways. FEN1 possesses 5'-flap endonuclease, 5'-3' exonuclease, and gap-endonuclease activities, allowing it to process a variety of DNA intermediates.[1]
Key functions of FEN1 include:
-
Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 removes the 5' RNA/DNA flaps generated by strand displacement, creating a ligatable nick.[2]
-
Long-Patch Base Excision Repair (LP-BER): FEN1 is essential for removing displaced DNA flaps during the repair of damaged bases.[1]
-
Stalled Replication Fork Rescue: FEN1 participates in the processing and restart of stalled replication forks, a critical process for genome integrity.
-
Telomere Maintenance: FEN1 contributes to the stability of telomeres.[3]
Given its crucial roles, FEN1 is often overexpressed in various cancers, making it an attractive therapeutic target.[4][5] Small molecule inhibitors of FEN1 are therefore valuable tools, not only for potential cancer therapy but also as chemical probes to dissect its complex cellular functions.
N-Hydroxyurea-Based FEN1 Inhibitors as Probes
A prominent class of FEN1 inhibitors are those based on an N-hydroxyurea scaffold.[5][6][7][8] These compounds have been instrumental in elucidating the consequences of FEN1 inhibition in cellular contexts.
Mechanism of Action
N-hydroxyurea-based inhibitors typically function by chelating the two catalytic magnesium ions (Mg²⁺) in the FEN1 active site.[4][7] This direct binding to the catalytic center prevents the proper positioning and cleavage of the DNA substrate. The crystal structure of a cyclic N-hydroxyurea compound bound to human FEN1 revealed that the inhibitor occupies the space where the scissile phosphate (B84403) of the DNA flap would normally bind, effectively blocking substrate entry to the active site.[4][7] The mode of inhibition can vary subtly between different analogues within this series, with some exhibiting competitive and others mixed competitive/non-competitive kinetics with respect to the DNA substrate.[8]
Quantitative Data on FEN1 Inhibitors
The following tables summarize key quantitative data for representative FEN1 inhibitors. It is important to note that direct comparisons between studies should be made with caution due to potential variations in assay conditions.
Table 1: In Vitro Potency of Selected FEN1 Inhibitors
| Compound | Class | FEN1 IC50 (nM) | Selectivity vs. EXO1 | Reference |
| BSM-1516 | Novel Metalloenzyme Inhibitor | 7 | ~65-fold | [9][10][11][12] |
| Compound #20 | N-hydroxyurea derivative | 3 | Not specified | [13] |
| PTPD | Thienopyrimidine dione | 22 | Not specified | [14] |
Table 2: Cellular Activity of Selected FEN1 Inhibitors
| Compound | Cell Line | Cellular EC50 (µM) | Assay Type | Reference |
| BSM-1516 | HEK293 (FEN1 catalytic domain) | 0.024 | CETSA | [9][11][12] |
| BSM-1516 | DLD1 BRCA2-deficient | 0.35 | Clonogenic Assay | [12] |
| BSM-1516 | DLD1 BRCA2-wild-type | 5 | Clonogenic Assay | [12] |
| Compound 1 (N-hydroxyurea series) | 212 cancer cell lines (mean) | 15.5 | Growth Inhibition (GI50) | [8] |
Experimental Protocols
In Vitro FEN1 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a fluorescence quenching assay used to identify and characterize FEN1 inhibitors.[15][16]
Principle: A synthetic DNA substrate is designed with a 5' flap containing a fluorophore and a quencher in close proximity on an adjacent strand. FEN1 cleavage of the 5' flap releases the fluorophore, leading to an increase in fluorescence.
Materials:
-
Purified recombinant human FEN1 protein.
-
Custom-synthesized oligonucleotides for the flap substrate (one with a 5'-fluorophore, e.g., 6-FAM, and another with a 3'-quencher, e.g., BHQ-1).
-
Annealing buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT.
-
FEN1 reaction buffer: 50 mM Tris-HCl (pH 8.0), 30 mM NaCl, 8 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.
-
Test compounds (e.g., this compound or other inhibitors) dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Substrate Annealing: Anneal the three oligonucleotides at equimolar concentrations in annealing buffer by heating to 94°C and then slowly cooling to room temperature.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Add purified FEN1 protein (e.g., 6 pmol) to each well.
-
Initiate the reaction by adding the annealed fluorescent substrate (e.g., 20 nM final concentration).
-
Measurement: Immediately begin monitoring the fluorescence intensity over time at room temperature using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value for the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct engagement of an inhibitor with its target protein in a cellular environment.[9][11]
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature.
Materials:
-
Cultured cells (e.g., HEK293).
-
Test inhibitor.
-
PBS and lysis buffer.
-
PCR tubes or strips.
-
Thermal cycler.
-
Equipment for protein quantification (e.g., Western blotting).
Procedure:
-
Treatment: Treat cultured cells with the test inhibitor or vehicle control (DMSO) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Separation: Centrifuge the heated lysates to separate the soluble (unfolded) and aggregated (denatured) protein fractions.
-
Quantification: Analyze the amount of soluble FEN1 remaining at each temperature by Western blotting.
-
Data Analysis: Plot the fraction of soluble FEN1 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement. The EC50 for target engagement can be determined by performing the assay at a fixed temperature with varying inhibitor concentrations.[9][11]
Clonogenic Survival Assay
This assay assesses the long-term effect of an inhibitor on the ability of single cells to form colonies.
Materials:
-
Cultured cancer cell lines (e.g., BRCA2-deficient and proficient isogenic pairs).
-
Test inhibitor.
-
Cell culture medium and plates.
-
Crystal violet staining solution.
Procedure:
-
Seeding: Seed a low number of cells (e.g., 300-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the FEN1 inhibitor.
-
Incubation: Incubate the cells for 10-14 days until visible colonies are formed.
-
Staining: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet.
-
Counting: Count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control and plot the dose-response curve to determine the EC50.[12]
Visualizations of Pathways and Workflows
FEN1's Role in DNA Replication and Repair
Caption: FEN1's core functions in DNA replication and repair.
Mechanism of FEN1 Inhibition by N-Hydroxyurea Compounds
Caption: Inhibition of FEN1 by N-hydroxyurea compounds.
Experimental Workflow for FEN1 Inhibitor Screening and Validation
Caption: Workflow for FEN1 inhibitor discovery and validation.
Conclusion
Small molecule inhibitors are indispensable tools for probing the multifaceted functions of FEN1. The N-hydroxyurea series of inhibitors, by directly targeting the enzyme's active site, has enabled detailed investigations into the cellular consequences of FEN1 inhibition. This has revealed synthetic lethal interactions with deficiencies in other DNA repair pathways, such as homologous recombination, highlighting FEN1's critical role in maintaining genome stability, particularly in cancer cells.[5][8] The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for researchers aiming to utilize chemical probes to further unravel the intricate biology of FEN1 and explore its potential as a therapeutic target.
References
- 1. Functional regulation of FEN1 nuclease and its link to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esrf.fr [esrf.fr]
- 5. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 9. blacksmithmedicines.com [blacksmithmedicines.com]
- 10. blacksmithmedicines.com [blacksmithmedicines.com]
- 11. Blacksmith Medicines To Highlight Preclinical Oncology Data Demonstrating a Potent and Selective FEN1 Inhibitor Has Synergy with Multiple DDR Drug Classes at AACR Annual Meeting 2024 [prnewswire.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Investigating the Binding Site of FEN1 Inhibitors: A Technical Guide
Disclaimer: This guide provides a comprehensive overview of the binding site and inhibition mechanisms of Flap Endonuclease 1 (FEN1) inhibitors. Despite a thorough search of scientific literature, specific data for a compound designated "Fen1-IN-3" was not available. Therefore, this document focuses on a well-characterized class of FEN1 inhibitors, the N-hydroxyurea series, to illustrate the principles of FEN1 inhibition and the methodologies used to study them.
Introduction
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it an attractive target for cancer therapy.[1][2] Its role in processing Okazaki fragments during lagging strand synthesis and in long-patch base excision repair is essential for maintaining genomic stability.[3][4] Inhibition of FEN1 can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies, such as those with BRCA mutations. This guide delves into the technical aspects of how small molecule inhibitors, particularly the N-hydroxyurea class, bind to and inhibit FEN1.
The FEN1 Active Site and Inhibitor Binding
Co-crystal structures of FEN1 in complex with N-hydroxyurea-based inhibitors have revealed a detailed picture of the binding mechanism. These inhibitors occupy the active site of the enzyme, preventing the binding and processing of its DNA substrate.[5]
The key interactions involve:
-
Coordination with Magnesium Ions: The N-hydroxyurea moiety of the inhibitors directly coordinates with the two catalytic magnesium ions (Mg²⁺) present in the FEN1 active site.[5] These metal ions are crucial for the enzymatic activity of FEN1.
-
Hydrophobic Pocket: A significant portion of the inhibitor molecule sits (B43327) within a hydrophobic pocket in the active site.[1] This pocket is formed by conserved amino acid residues, including Tyrosine 40 (Y40), Aspartic Acid 181 (D181), and Arginine 100 (R100).[1] These residues are essential for the proper positioning of the DNA substrate for cleavage.
This binding mode is characterized as a mixed non-competitive/competitive inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-DNA complex.[1]
Quantitative Analysis of FEN1 Inhibition
The potency of FEN1 inhibitors is determined through various biochemical and cellular assays. The resulting data, such as IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration), are crucial for comparing the efficacy of different compounds.
| Compound Class | Assay Type | Target | Value | Reference |
| N-hydroxyurea series (e.g., compound 1) | Biochemical FEN1 cleavage assay | FEN1 | IC₅₀ ≈ 1 µM | [5] |
| N-hydroxyurea series (e.g., compound 1) | Cellular Thermal Shift Assay (CETSA) | FEN1 | EC₅₀ = 5.1 µM | [5] |
| N-hydroxyurea series (e.g., compound 1) | Growth Inhibition Assay (various cell lines) | Cancer Cell Lines | GI₅₀ (mean) = 15.5 µM | [1] |
Experimental Protocols
FEN1 Cleavage Assay (Fluorescence-Based)
This assay is a common method to determine the in vitro inhibitory activity of compounds against FEN1.
Principle: A synthetic DNA substrate mimicking a 5' flap structure is used. This substrate is labeled with a fluorophore on the 5' flap and a quencher on the adjacent strand. In the absence of an inhibitor, FEN1 cleaves the 5' flap, releasing the fluorophore from the proximity of the quencher, resulting in an increase in fluorescence. Inhibitors will prevent this cleavage, leading to a lower fluorescence signal.[6]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).[6]
-
Compound Incubation: Add the test compound at various concentrations to the wells of a microplate.
-
Enzyme Addition: Add purified recombinant FEN1 protein to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the fluorescently labeled DNA flap substrate.
-
Signal Detection: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular context.
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified.
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Western Blotting: Analyze the amount of soluble FEN1 in the supernatant by Western blotting using a FEN1-specific antibody.
-
Data Analysis: Plot the amount of soluble FEN1 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement. The concentration-response at a specific temperature can be used to determine the EC₅₀.
Visualizations
Experimental Workflow for FEN1 Inhibitor Binding Site Identification
Caption: Workflow for identifying and characterizing the binding of inhibitors to FEN1.
Molecular Interactions at the FEN1 Active Site
Caption: Schematic of an N-hydroxyurea inhibitor binding to the FEN1 active site.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 2. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FEN1 Inhibition in Long-Patch Base Excision Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flap endonuclease 1 (FEN1) is a critical enzyme in the long-patch base excision repair (LP-BER) pathway, responsible for removing 5' flap structures that arise during DNA repair synthesis. Its role in maintaining genomic stability makes it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of the inhibition of FEN1 as a strategy to disrupt LP-BER, with a focus on the mechanistic and methodological aspects relevant to researchers and drug development professionals. While the specific inhibitor "Fen1-IN-3" was initially queried, a comprehensive search of the scientific literature did not yield information on a compound with this designation. Therefore, this guide will utilize a well-characterized N-hydroxyurea-based FEN1 inhibitor, referred to as FEN1 Inhibitor 1 , as a representative example to illustrate the principles of FEN1 inhibition.
The Long-Patch Base Excision Repair Pathway and the Critical Role of FEN1
Base excision repair (BER) is a primary DNA repair pathway that addresses small, non-helix-distorting base lesions, such as those caused by oxidation, alkylation, and deamination.[1] BER proceeds via two main sub-pathways: short-patch BER (SP-BER), which replaces a single nucleotide, and long-patch BER (LP-BER), which synthesizes a stretch of 2-10 new nucleotides.[1]
LP-BER is initiated when the 5'-deoxyribose phosphate (B84403) (dRP) residue, left after an abasic (AP) site is incised by AP endonuclease 1 (APE1), is refractory to removal by the dRP lyase activity of DNA polymerase β (Polβ).[2] In such cases, Polβ or other DNA polymerases (Polδ/ε) perform strand displacement synthesis, creating a 5' flap structure containing the damaged dRP end.[2]
This is where FEN1 plays its indispensable role. FEN1 is a structure-specific endonuclease that recognizes and cleaves this 5' flap, creating a ligatable nick.[3][4] DNA ligase I then seals the nick to complete the repair process.[4] Inhibition of FEN1 leads to the accumulation of unprocessed flap intermediates, stalling the LP-BER pathway and potentially leading to DNA strand breaks and genomic instability.[5]
Signaling Pathway of Long-Patch Base Excision Repair
FEN1 Inhibitors: Mechanism of Action
Several small molecule inhibitors of FEN1 have been developed. The N-hydroxyurea series of inhibitors, including FEN1 Inhibitor 1 , have been shown to bind to the active site of FEN1.[5][6]
The inhibitory mechanism involves the coordination of the two magnesium ions that are essential for FEN1's catalytic activity.[6] By binding to these metal ions, the inhibitor prevents the necessary unpairing of the DNA substrate at the flap junction, thereby blocking the cleavage reaction.[6] This mode of action is competitive with the DNA substrate.[6]
Logical Diagram of FEN1 Inhibition
Quantitative Data on FEN1 Inhibition
The potency of FEN1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) or growth inhibition (GI50) in cellular assays.
| Inhibitor Class | Compound Example | Biochemical IC50 (FEN1) | Cellular Activity (GI50/EC50) | Reference(s) |
| N-hydroxyurea | FEN1 Inhibitor 1 | ~15.5 µM (mean GI50 across cell lines) | Varies by cell line | [5] |
| Arylstibonic derivative | NSC-13755 | 0.93 µM | Not specified | [7] |
| Polyphenolic | Aurintricarboxylic acid | 0.59 µM | Not specified | [7] |
Note: The cellular activity of FEN1 inhibitors can vary significantly depending on the cell line, its genetic background (e.g., mutations in DNA repair genes like BRCA1/2), and the specific assay conditions.
Experimental Protocols
A variety of in vitro and cell-based assays are employed to characterize the activity of FEN1 inhibitors.
In Vitro FEN1 Cleavage Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the cleavage of a synthetic DNA flap substrate by recombinant FEN1.
Principle: A synthetic DNA substrate is designed with a 5' flap labeled with a fluorophore and a quencher positioned in close proximity on the complementary strand. In the uncleaved state, the quencher suppresses the fluorescence. Upon cleavage of the flap by FEN1, the fluorophore is released, resulting in an increase in fluorescence.[7]
Detailed Methodology:
-
Substrate Preparation: Anneal three oligonucleotides to create a double-stranded DNA substrate with a 5' flap. The 5' end of the flap oligonucleotide is labeled with a fluorophore (e.g., 6-FAM), and an internal position on the complementary strand is labeled with a quencher (e.g., BHQ-1).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).[7]
-
Assay Protocol:
-
Dispense recombinant human FEN1 enzyme into a 384-well plate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the fluorescently labeled DNA substrate.
-
Incubate at 37°C.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction velocity at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of the inhibitor with the FEN1 protein within intact cells.
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its thermal stability. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[6]
Detailed Methodology:
-
Cell Treatment: Treat cultured cells with the FEN1 inhibitor or a vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble FEN1 in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble FEN1 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Clonogenic Survival Assay
This assay assesses the long-term effect of the FEN1 inhibitor on the ability of single cells to proliferate and form colonies.
Detailed Methodology:
-
Cell Seeding: Seed a low density of cells in multi-well plates.
-
Treatment: Treat the cells with a range of concentrations of the FEN1 inhibitor for a defined period.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the surviving fraction against the inhibitor concentration to determine the EC50 or GI50 value.
Experimental Workflow for FEN1 Inhibitor Evaluation
Conclusion and Future Directions
Inhibition of FEN1 is a promising strategy for targeting cancers, particularly those with deficiencies in other DNA repair pathways, creating a synthetic lethal interaction. The development of potent and selective FEN1 inhibitors, coupled with robust in vitro and cellular assays, is crucial for advancing these compounds into clinical development. Future research will likely focus on elucidating the complex interplay between FEN1 inhibition and other DNA damage response pathways, identifying predictive biomarkers for inhibitor sensitivity, and developing combination therapies to enhance anti-cancer efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 5. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fen1-IN-3 in Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a key role in maintaining genomic stability.[1][2][3] It is a structure-specific nuclease responsible for removing 5' flaps generated during Okazaki fragment maturation in lagging strand synthesis and in long-patch base excision repair (LP-BER).[3][4][5] Overexpression of FEN1 has been observed in various cancers and is associated with tumor progression and resistance to chemotherapy, making it a promising target for cancer therapy.[2][6][7]
Fen1-IN-3 belongs to the N-hydroxyurea series of FEN1 inhibitors.[8][9][10] These inhibitors have been shown to induce a DNA damage response and selectively kill cancer cells, particularly those with defects in other DNA damage response pathways, through a concept known as synthetic lethality.[8][11] This document provides detailed application notes and protocols for the use of this compound and related compounds in cell culture experiments.
Mechanism of Action
This compound and other N-hydroxyurea-based inhibitors act by binding to the active site of FEN1, chelating the essential magnesium ions required for its endonuclease activity.[10][11] This inhibition of FEN1 leads to the accumulation of unprocessed Okazaki fragments and other DNA flap structures, causing replication stress, DNA damage, and ultimately cell death, especially in cancer cells with compromised DNA repair mechanisms like BRCA1/2 mutations.[1][8][12]
Data Presentation
The following table summarizes the 50% growth inhibition (GI50) values for a representative N-hydroxyurea series FEN1 inhibitor (compound 3, a structural relative of this compound) in a panel of human cancer cell lines. This data highlights the variable sensitivity of different cancer types to FEN1 inhibition.
| Cell Line | Cancer Type | GI50 (µM) |
| HCT-116 | Colorectal Carcinoma | ~5-10 |
| SW620 | Colorectal Adenocarcinoma | ~10-15 |
| DLD1 | Colorectal Adenocarcinoma | ~5-10 |
| A2780 | Ovarian Carcinoma | Not specified, but sensitive |
| PEO1 (BRCA2 mutant) | Ovarian Carcinoma | More sensitive than PEO4 |
| PEO4 (BRCA2 revertant) | Ovarian Carcinoma | Less sensitive than PEO1 |
| HeLa | Cervical Cancer | Not specified, but sensitive |
| T24 | Bladder Cancer | Not specified, but sensitive |
Note: Data is compiled from multiple sources for representative compounds of the N-hydroxyurea series and may not be specific to this compound. The GI50 values for HCT-116, SW620, and DLD1 are estimated from graphical data presented in the cited literature. Sensitivity of other cell lines is noted as reported.[8][12][13]
Experimental Protocols
Cell Culture and Maintenance
Aseptic cell culture techniques are required. All work should be performed in a certified biological safety cabinet.
Materials:
-
Selected cancer cell line (e.g., HCT-116, HeLa, A2780)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO2, humidified)
Protocol:
-
Culture cells in the recommended complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 70-80% confluency.
This compound Preparation and Storage
Materials:
-
This compound (or related N-hydroxyurea inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentration in the complete growth medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability/Growth Inhibition Assay (e.g., MTT or Resazurin Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cells in suspension
-
96-well cell culture plates
-
This compound stock solution
-
Complete growth medium
-
MTT or Resazurin reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test is 0.1 to 100 µM. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 20 µL of Resazurin reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cells in suspension
-
6-well cell culture plates
-
This compound stock solution
-
Complete growth medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete growth medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.[13]
Western Blot Analysis for DNA Damage Markers
This protocol is used to detect changes in protein expression, such as the induction of DNA damage markers (e.g., γH2AX).
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-FEN1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Harvest cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
FEN1 Signaling Pathway in DNA Repair
Caption: FEN1's role in DNA replication and repair and the effect of its inhibition.
Experimental Workflow for Cell Culture Treatment with this compound
Caption: General workflow for in vitro cell culture experiments with this compound.
References
- 1. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuickresearch.com [kuickresearch.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 9. The identification and optimization of a N-hydroxy urea series of flap endonuclease 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. esrf.fr [esrf.fr]
- 12. researchgate.net [researchgate.net]
- 13. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Fen1-IN-3 and Other Fen1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it an attractive target for cancer therapy.[1][2] FEN1 is overexpressed in numerous cancers, and its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies, such as those with BRCA1 or BRCA2 mutations.[1][3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of FEN1 inhibitors, with a specific focus on Fen1-IN-3, a known stabilizer of human FEN1 (hFEN1).
This compound is a small molecule inhibitor of human flap endonuclease-1 (hFEN1) that stabilizes the enzyme with an EC50 of 6.8 µM.[4][5][6][7] This and other FEN1 inhibitors can be identified and characterized using various HTS assays, which are detailed in this document.
Data Presentation: Quantitative Analysis of FEN1 Inhibitors
The following table summarizes the quantitative data for this compound and a selection of other known FEN1 inhibitors. This data is essential for comparing the potency and efficacy of different compounds.
| Compound Name | Target(s) | IC50 / EC50 / GI50 | Assay Type / Cell Line | Reference |
| This compound | hFEN1 | EC50: 6.8 µM | hFEN1 stabilization | [4][5][6][7] |
| Fen1-IN-1 (Compound 1) | FEN1, EXO1 | Mean GI50: 15.5 µM | 212 cancer cell lines | [8] |
| Fen1-IN-2 (Compound 20) | FEN1, XPG | IC50: 3 nM (FEN1), 226 nM (XPG) | Biochemical Assay | [9] |
| Fen1-IN-4 (Compound 2) | hFEN1 | IC50: 30 nM | hFEN1-336Δ biochemical assay | [10][11][12] |
| Fen1-IN-5 (Compound 12A) | FEN1 | IC50: 12 nM | Biochemical Assay | [13] |
| Fen1-IN-6 (Compound 9) | FEN1, XPG | IC50: 10 nM (FEN1), 23 nM (XPG) | Biochemical Assay | [5] |
| FEN1 inhibitor SC13 | FEN1 | - | - | [14][15][16][17] |
| PTPD | FEN1 | IC50: 0.022 µM | Biochemical Assay | [1] |
| N-hydroxyurea C8 | FEN1 | - | PEO1 (BRCA2-deficient) | [18] |
| LNT1 | FEN1 | IC50: 1.4 µM to 15.7 µM | TNBC cell lines | [19] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving FEN1 and the general workflow for a high-throughput screening campaign for FEN1 inhibitors.
References
- 1. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 4. shop.bio-connect.nl [shop.bio-connect.nl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. FEN1 inhibitor SC13 supplier |CAS 2098776-03-3|FEN1 inhibitor | AOBIOUS [aobious.com]
- 18. pnas.org [pnas.org]
- 19. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Synergistic Effects of FEN1 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, primarily involved in Okazaki fragment maturation and base excision repair. Poly (ADP-ribose) polymerase (PARP) is another key player in DNA repair, particularly in the response to single-strand breaks. The inhibition of PARP has emerged as a successful strategy in treating cancers with deficiencies in homologous recombination, such as those with BRCA mutations.
Recent preclinical studies have demonstrated a synergistic anti-tumor effect when combining FEN1 inhibitors with PARP inhibitors. This combination has shown particular promise in overcoming resistance to PARP inhibitors and in treating cancers that are proficient in homologous recombination. The dual inhibition leads to a synthetic lethal phenotype, characterized by a significant increase in DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.
These application notes provide a comprehensive overview of the rationale, supporting data, and detailed protocols for investigating the synergistic effects of combining FEN1 inhibitors (such as LNT1 and BSM-1516) with PARP inhibitors.
Data Presentation: Synergistic Efficacy
The combination of FEN1 and PARP inhibitors has demonstrated significant synergy in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) and in models of PARP inhibitor resistance.
| Cell Line | Cancer Type | FEN1 Inhibitor | PARP Inhibitor | Combination Index (CI) | Key Findings | Reference |
| HCC1395-OlaR | TNBC (Olaparib-Resistant) | LNT1 | Talazoparib | 0.20 | Strong synergy in an acquired PARP inhibitor-resistant model.[1][2][3][4][5] | [1][2][3][4][5] |
| BT549 | TNBC (BRCA WT) | LNT1 | Talazoparib | Synergistic | Associated with a rapid progression in DNA replication fork speed and a sustained increase in DNA damage.[3][4] | [3][4] |
| Multiple TNBC Cell Lines | TNBC | LNT1 | Talazoparib | Additive or Synergistic in 7/10 cell lines | Synergy was most prominent in PARP inhibitor-resistant cell lines.[1][2][3][4] | [1][2][3][4] |
| DLD1 (BRCA2-deficient) | Colorectal Cancer | BSM-1516 | Olaparib, Niraparib, Talazoparib | Strong Synergy | BRCA2-deficient cells were ~15-fold more sensitive to FEN1 inhibition alone.[6] | [6] |
| Experimental Model | FEN1 Inhibitor | PARP Inhibitor | Key Quantitative Effect | Reference |
| PARPi-resistant xenograft-derived organoid | LNT1 | Talazoparib | Synergy demonstrated | [2][5] |
| TNBC cell line with pre-existing replication stress | LNT1 | Talazoparib | 47% increase in DNA replication fork speed compared to control (P<0.0001) | [2][5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of FEN1 and PARP in DNA Repair and Replication
Caption: Combined FEN1 and PARP inhibition disrupts DNA repair and replication, leading to synthetic lethality.
Experimental Workflow for Assessing Synergy
Caption: A stepwise experimental workflow to assess the synergistic effects of FEN1 and PARP inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of FEN1 and PARP inhibitors, alone and in combination, on the viability of cancer cells and to calculate the IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
FEN1 inhibitor (e.g., LNT1, BSM-1516) stock solution in DMSO
-
PARP inhibitor (e.g., Olaparib, Talazoparib) stock solution in DMSO
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the FEN1 inhibitor and PARP inhibitor in complete culture medium. For combination treatments, prepare a matrix of concentrations.
-
Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective drug concentrations.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the drug concentration to determine the IC50 values.
-
For combination treatments, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with FEN1 and PARP inhibitors, alone and in combination.
Materials:
-
Cancer cell lines of interest
-
6-well tissue culture plates
-
FEN1 inhibitor and PARP inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the FEN1 inhibitor, PARP inhibitor, or the combination for the specified duration (e.g., 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS. Centrifuge and discard the supernatant after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
DNA Damage Assay (γH2AX Staining)
Objective: To detect and quantify the level of DNA double-strand breaks (DSBs) by measuring the phosphorylation of H2AX (γH2AX).
Materials:
-
Cancer cell lines grown on coverslips in 6-well plates
-
FEN1 inhibitor and PARP inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (γH2AX)
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in 6-well plates.
-
Treat the cells with the inhibitors as described in the previous protocols for a desired time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash twice with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in γH2AX foci indicates an increase in DNA DSBs.
-
References
- 1. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for FEN1 Inhibitor Treatment in Cisplatin-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors; however, the development of resistance remains a significant clinical challenge. One of the key mechanisms of cisplatin resistance is the enhanced capacity of cancer cells to repair cisplatin-induced DNA damage. Flap endonuclease 1 (FEN1), a critical enzyme in DNA replication and repair, particularly in the base excision repair (BER) pathway, is frequently overexpressed in cancerous tissues. This overexpression has been linked to tumor progression and resistance to DNA-damaging agents like cisplatin.[1][2][3][4][5] Targeting FEN1 with small molecule inhibitors presents a promising strategy to overcome cisplatin resistance by preventing the repair of DNA lesions, leading to the accumulation of cytotoxic DNA damage and subsequent cell death.[1][3][4][5]
These application notes provide a comprehensive guide for the use of FEN1 inhibitors, exemplified by potent and specific compounds like FEN1-IN-3 (a representative nomenclature for a specific FEN1 inhibitor), to sensitize cisplatin-resistant cancer cell lines to cisplatin treatment. The protocols and data presented are based on findings from studies utilizing well-characterized FEN1 inhibitors such as C20 in non-small-cell lung cancer and other cancer models.[3][4][5][6]
Mechanism of Action
Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which distort the DNA helix and obstruct replication and transcription, ultimately triggering apoptosis. In resistant cells, FEN1, as a key component of the long-patch base excision repair (LP-BER) pathway, efficiently removes these cisplatin-induced DNA lesions, allowing the cells to survive and proliferate.[1][3][4][5]
FEN1 inhibitors physically bind to the FEN1 protein, blocking its endonuclease activity. When a FEN1 inhibitor is co-administered with cisplatin, the repair of cisplatin-induced DNA damage is impaired. This leads to an accumulation of DNA double-strand breaks (DSBs), indicated by the formation of γH2AX and 53BP1 foci.[3][7] The overwhelming DNA damage triggers cell cycle arrest and activates the p53 tumor suppressor pathway, culminating in the induction of apoptosis, evidenced by the cleavage of caspase-3.[3] By inhibiting FEN1, the cytotoxic potential of cisplatin is restored in resistant cancer cells.
Data Presentation
Table 1: Effect of FEN1 Inhibition on Cisplatin IC50 in Resistant Cancer Cell Lines
| Cell Line | Cancer Type | FEN1 Status | Treatment | Cisplatin IC50 | Fold Sensitization | Reference |
| A549 | Non-Small-Cell Lung Cancer | Overexpression | Cisplatin alone | ~10 µM | - | [3] |
| A549 | Non-Small-Cell Lung Cancer | Overexpression | Cisplatin + FEN1 Inhibitor (C20, 8 µM) | Decreased | Significant | [3] |
| SH-SY5Y | Neuroblastoma | High Expression | Cisplatin alone | 1447 ng/mL | - | [6] |
| SH-SY5Y | Neuroblastoma | FEN1 Knockdown | Cisplatin | Decreased | Increased Sensitivity | [6] |
| A2780cis | Ovarian Cancer | Cisplatin-Resistant | Cisplatin alone | High | - | [8] |
| A2780cis | Ovarian Cancer | Cisplatin-Resistant | Cisplatin + FEN1 Inhibitor | Decreased | Re-sensitized | [8] |
Table 2: Induction of Apoptosis by Combined FEN1 Inhibitor and Cisplatin Treatment
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V+) | Key Apoptotic Markers (Western Blot) | Reference |
| A549 | Cisplatin | Increased | Cleaved Caspase-3 ↑, p53 ↑ | [3] |
| A549 | FEN1 Knockdown + Cisplatin | Significantly Increased | Enhanced Cleavage of Caspase-3, Enhanced p53 Activation | [3] |
| H460 | FEN1 Knockdown + Cisplatin | Significantly Increased | Cleaved Caspase-3 ↑, p53 ↑ | |
| A2780cis | FEN1 Depletion + Cisplatin | Increased | - | [8] |
Mandatory Visualization
References
- 1. kumc.edu [kumc.edu]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. FEN1 promotes tumor progression and confers cisplatin resistance in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation of senescence-related gene FEN1 on neuroblastoma progression and cisplatin chemotherapy sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Fen1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a key role in maintaining genomic stability.[1][2][3] Its overexpression has been linked to various cancers, including breast, ovarian, and lung cancer, and is associated with increased genomic instability and resistance to chemotherapy.[1][4][5] FEN1's essential role in processing Okazaki fragments during lagging strand synthesis and in long-patch base excision repair makes it an attractive target for cancer therapy.[3][6]
Fen1-IN-3 is a potent and selective small molecule inhibitor of FEN1. These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound, outlining experimental designs to assess its pharmacokinetics, pharmacodynamics, and anti-tumor efficacy. The protocols described herein are synthesized from established methodologies for evaluating FEN1 inhibitors and other DNA Damage Response (DDR) targeted agents.
A promising strategy for targeting FEN1 is through synthetic lethality, particularly in cancers with defects in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations.[1][7] Inhibition of FEN1 in these cancer cells leads to an accumulation of DNA damage, cell cycle arrest, and apoptosis.[1][4] Furthermore, FEN1 inhibitors have shown synergistic effects with other DDR inhibitors, such as PARP inhibitors, and can sensitize cancer cells to DNA-damaging agents like platinum-based chemotherapy.[1][4][8][9]
Data Presentation
Table 1: In Vitro Potency of Representative FEN1 Inhibitors
| Compound | FEN1 IC50 (nM) | EXO1 IC50 (nM) | Cell Line | EC50 (nM) | Reference |
| BSM-1516 | 7 | 460 | DLD1 (BRCA2-/-) | 350 | [8][9] |
| BSM-1516 | 7 | 460 | DLD1 (BRCA2+/+) | 5000 | [8][9] |
| PTPD | 22 | - | - | - | [4] |
Table 2: Summary of Preclinical In Vivo Models for FEN1 Inhibitors
| Cancer Type | Cell Line | Mouse Model | FEN1 Inhibitor | Key Findings | Reference |
| Ovarian Cancer | PEO1 (BRCA2 mutant) | Xenograft | C8 | Preferential killing of BRCA2-deficient cells | [7] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Xenograft | C20 | Enhanced anti-tumor effect of ATO | [10] |
| Colon Cancer | HCT116 | Xenograft | C8 | Reduced tumor growth | [11] |
| Breast Cancer | HCC1806 | Xenograft | C8 | Reduced tumor growth | [11] |
Signaling Pathway
The following diagram illustrates the central role of FEN1 in DNA replication and repair and the mechanism of action for FEN1 inhibitors.
Caption: FEN1's role in DNA replication and repair and the therapeutic impact of its inhibition.
Experimental Protocols
Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., mice).
Methodology:
-
Animal Model: Use healthy, 6-8 week old female BALB/c mice.
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Dosing:
-
Administer a single intravenous (IV) dose (e.g., 2 mg/kg) and a single oral (PO) dose (e.g., 10 mg/kg).
-
Include a cohort for each route of administration (n=3-5 mice per time point).
-
-
Sample Collection:
-
Collect blood samples via retro-orbital sinus or tail vein at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).
-
In Vivo Efficacy Studies (Xenograft Model)
Objective: To evaluate the anti-tumor activity of this compound as a monotherapy and in combination with other agents in a cancer xenograft model.
Experimental Workflow:
Caption: Workflow for conducting in vivo efficacy studies of this compound.
Methodology:
-
Cell Line Selection: Choose a relevant cancer cell line with a known genetic background, such as a BRCA2-deficient cell line (e.g., DLD1 BRCA2-/-) to leverage synthetic lethality.[8][9]
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 cells in the flank of each mouse.
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 25 mg/kg, daily, PO)
-
Group 3: Combination agent (e.g., PARP inhibitor or cisplatin)
-
Group 4: this compound + Combination agent
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Calculate Tumor Growth Inhibition (TGI).
-
-
Study Endpoint:
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period (e.g., 28 days).
-
Collect tumors for pharmacodynamic and histological analysis.
-
Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement and elucidate the mechanism of action of this compound in vivo.
Methodology:
-
Sample Collection:
-
Establish xenograft tumors as described above.
-
Administer a single dose of this compound or vehicle.
-
Collect tumors at various time points post-dose (e.g., 2, 8, 24 hours).
-
-
Western Blot Analysis:
-
Prepare tumor lysates and analyze the expression of key proteins:
-
γH2AX: A marker of DNA double-strand breaks.
-
Cleaved PARP/Caspase-3: Markers of apoptosis.
-
p21: A marker of cell cycle arrest.
-
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in formalin and embed in paraffin.
-
Perform IHC staining for Ki-67 (proliferation marker) and γH2AX.
-
-
Cellular Thermal Shift Assay (CETSA):
Logical Relationship Diagram
The following diagram outlines the logical connections between the experimental stages for a comprehensive in vivo evaluation of this compound.
Caption: Interrelationship of experimental phases for this compound in vivo assessment.
Conclusion
The provided application notes and protocols offer a robust framework for the in vivo characterization of this compound. A thorough evaluation of its pharmacokinetics, anti-tumor efficacy, and pharmacodynamic effects is crucial for advancing this promising therapeutic agent towards clinical development. The experimental design should be tailored to the specific cancer type and the potential for combination therapies, particularly in patient populations with underlying DNA repair deficiencies.
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. blacksmithmedicines.com [blacksmithmedicines.com]
- 9. Blacksmith Medicines To Highlight Preclinical Oncology Data Demonstrating a Potent and Selective FEN1 Inhibitor Has Synergy with Multiple DDR Drug Classes at AACR Annual Meeting 2024 [prnewswire.com]
- 10. Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Application Notes and Protocols: Utilizing Fen1-IN-3 to Investigate DNA Replication Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in maintaining genomic stability through its roles in DNA replication and repair.[1][2][3][4] Specifically, FEN1 is essential for the maturation of Okazaki fragments during lagging strand synthesis, long-patch base excision repair (LP-BER), and the resolution of stalled replication forks.[1][2][5][6] Its overexpression has been linked to various cancers, making it a compelling target for therapeutic intervention.[5][7][8] Fen1-IN-3 belongs to a class of N-hydroxyurea-based small molecule inhibitors that target FEN1, inducing a DNA damage response and exhibiting synthetic lethality with deficiencies in certain DNA repair pathways.[6][9][10][11]
These application notes provide a comprehensive guide for utilizing this compound to study DNA replication stress in a research setting. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of relevant cellular pathways and experimental workflows.
Mechanism of Action
This compound and similar inhibitors function by binding to the active site of FEN1, coordinating with the catalytic magnesium ions and blocking the entry of the DNA substrate.[6] This inhibition disrupts FEN1's ability to cleave 5' flap structures, leading to an accumulation of unprocessed Okazaki fragments and other DNA intermediates.[9][10] The persistence of these structures can cause replication fork stalling, collapse, and the formation of DNA double-strand breaks (DSBs), ultimately triggering a DNA damage response (DDR).[9][10][11] In cells with compromised DNA repair pathways, such as those with mutations in BRCA1, BRCA2, or MRE11A, the accumulation of DNA damage due to FEN1 inhibition can lead to cell death, a concept known as synthetic lethality.[3][9][10][12][13]
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize the growth inhibition (GI50) values for N-hydroxyurea series FEN1 inhibitors, including compounds structurally related to this compound, across various cancer cell lines. This data is crucial for determining appropriate concentration ranges for in vitro experiments.
| Cell Line | Tissue Type | Mean GI50 (μM) for Compound 1 | Mean GI50 (μM) for Compound 3 |
| Various | Bladder | 15.6 | 11.1 |
| Various | Breast | 15.7 | 10.9 |
| Various | Colorectal | 14.5 | 8.8 |
| Various | Gastric | 14.2 | 8.5 |
| Various | Lung | 16.3 | 9.9 |
| Various | Ovarian | 16.0 | 9.8 |
Data synthesized from studies on N-hydroxyurea series FEN1 inhibitors.[9][10]
Experimental Protocols
Cell Culture and Treatment with this compound
Objective: To prepare cancer cell lines for subsequent assays by treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and consumables
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, resuspend them in complete growth medium, and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 6-well, 96-well) at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding to downstream assays.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the cytotoxic effects of this compound and calculate the GI50 value.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Following the treatment period with this compound, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the viability data against the log of the this compound concentration and use a non-linear regression to determine the GI50 value.
Western Blot Analysis for DNA Damage Markers
Objective: To detect the induction of a DNA damage response by monitoring the phosphorylation of H2AX (γH2AX).
Materials:
-
Cells treated with this compound in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γH2AX, anti-H2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-γH2AX) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total H2AX and a loading control like β-actin.
DNA Fiber Assay for Replication Fork Dynamics
Objective: To directly visualize and measure the effects of this compound on replication fork progression at the single-molecule level.[14][15][16][17]
Materials:
-
Cells treated with this compound
-
5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)
-
Lysis buffer (0.5% SDS in 200 mM Tris-HCl pH 7.4, 50 mM EDTA)
-
Spreading buffer (PBS)
-
Glass slides
-
Fixative (3:1 methanol:acetic acid)
-
2.5 M HCl
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (rat anti-BrdU for CldU, mouse anti-BrdU for IdU)
-
Secondary antibodies (e.g., Alexa Fluor 488 anti-rat, Alexa Fluor 594 anti-mouse)
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Treat cells with this compound for the desired duration.
-
Pulse-label the cells with 20-50 µM CldU for 20-30 minutes.
-
Wash the cells with warm medium and then pulse-label with 200-250 µM IdU for 20-30 minutes.
-
Harvest the cells by trypsinization and resuspend a small number of cells (e.g., 2,000-5,000) in PBS.
-
Mix 2 µL of the cell suspension with 8 µL of lysis buffer on a glass slide.
-
After 6-8 minutes, tilt the slide to allow the DNA to spread.
-
Fix the DNA fibers with methanol:acetic acid and allow them to air dry.
-
Denature the DNA with 2.5 M HCl for 30-60 minutes.
-
Wash with PBS and block for 1 hour.
-
Incubate with the primary antibodies against CldU and IdU for 1-2 hours.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour.
-
Wash, mount, and seal the slides.
-
Image the DNA fibers using a fluorescence microscope and measure the lengths of the CldU and IdU tracks using image analysis software.
-
Analyze at least 100 replication forks per condition to determine fork speed and the frequency of stalling.
Visualizations
FEN1's Role in DNA Replication and the Impact of Inhibition
Caption: FEN1's role in DNA replication and the consequences of its inhibition by this compound.
Experimental Workflow for Studying DNA Replication Stress
Caption: Workflow for investigating DNA replication stress induced by this compound.
Logical Relationship of FEN1 Inhibition and Synthetic Lethality
References
- 1. academic.oup.com [academic.oup.com]
- 2. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic insights into FEN1-mediated drug sensitivity and risk signature in colon cancer: An integrative bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 10. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. | Sigma-Aldrich [merckmillipore.com]
- 12. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [en.bio-protocol.org]
- 16. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application of FEN1 Inhibitors in the Study of Trinucleotide Repeat Expansion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trinucleotide repeat (TNR) expansion is a mutational mechanism underlying a number of severe neurodegenerative and neuromuscular disorders, including Huntington's disease (HD), myotonic dystrophy, and various spinocerebellar ataxias.[1] These expansions occur when a three-nucleotide sequence is repeated beyond a normal, stable threshold. Flap endonuclease 1 (FEN1) is a crucial enzyme in DNA replication and repair, playing a key role in maintaining genomic stability.[2][3] Specifically, FEN1 is involved in Okazaki fragment maturation during lagging strand synthesis and in the long-patch base excision repair (LP-BER) pathway.[4] Its function is to remove 5' flap structures that can arise during these processes.
A growing body of evidence suggests that FEN1 is critical in preventing the expansion of TNRs.[5][6] The repetitive nature of TNR sequences can lead to the formation of stable secondary structures, such as hairpins, which can inhibit the proper processing of DNA flaps by FEN1. Inefficient processing of these flaps can lead to errors in DNA replication or repair, resulting in the expansion of the repeat tract. Haploinsufficiency of FEN1 has been associated with an accumulation of replication-associated DNA alterations, including TNR expansion.[5]
The development of small molecule inhibitors of FEN1 has provided powerful tools to probe its function in cellular processes and to explore its potential as a therapeutic target, particularly in oncology.[3] These inhibitors can also be applied to the study of TNR expansion, allowing for a controlled, chemical-genetic approach to understanding the role of FEN1 in this process. By inhibiting FEN1 activity, researchers can mimic a FEN1-deficient state and investigate the resulting effects on TNR stability in various model systems.
This document provides detailed application notes and protocols for the use of a representative FEN1 inhibitor, from the N-hydroxyurea class, in the study of TNR expansion.
Mechanism of Action of FEN1 and its Inhibition in TNR Expansion
FEN1 acts as a structure-specific nuclease that recognizes and cleaves 5' flap structures at the junction of single-stranded and double-stranded DNA. In the context of TNR sequences, the lagging strand synthesis can result in 5' flaps containing the repetitive sequence. These TNR-containing flaps have a high propensity to form stable hairpin structures. These secondary structures can block FEN1 from binding and cleaving the flap, leading to a stalled replication fork. Subsequent aberrant processing of this stalled fork can result in the expansion of the TNR.
FEN1 inhibitors, such as those from the N-hydroxyurea series, act by binding to the active site of FEN1. This binding can be competitive with the DNA substrate, effectively preventing FEN1 from engaging with and cleaving the 5' flaps. By inhibiting FEN1, these small molecules can induce a state that mimics FEN1 deficiency, leading to an accumulation of unprocessed flaps containing TNR sequences. This, in turn, is hypothesized to increase the frequency of TNR expansion events.
Data Presentation
FEN1 Inhibitor Activity
| Inhibitor Class | Compound | Target | Assay Type | IC50 (nM) | Reference |
| N-hydroxyurea | Compound 1 | hFEN1 | Biochemical (Fluorescence) | 46 | |
| N-hydroxyurea | Compound 2 | hFEN1 | Biochemical (Fluorescence) | 17 | |
| N-hydroxyurea | Compound 4 | hFEN1 | Biochemical (Fluorescence) | 17 |
Cellular Target Engagement of FEN1 Inhibitors
| Inhibitor | Cell Line | Assay Type | EC50 (µM) | Reference |
| Compound 1 | SW620 | CETSA | 5.1 | |
| Compound 4 | SW620 | CETSA | 6.8 |
Experimental Protocols
Protocol 1: In Vitro FEN1 Cleavage Assay with a TNR-Containing Flap Substrate
This protocol is designed to assess the inhibitory activity of a compound on FEN1's ability to cleave a synthetic DNA substrate containing a trinucleotide repeat flap.
Materials:
-
Recombinant human FEN1 protein
-
Custom synthesized fluorescently labeled DNA oligonucleotides to form a flap substrate with a (CAG)n or (CTG)n repeat in the 5' flap. The 5' end of the flap oligonucleotide should be labeled with a fluorophore (e.g., 6-FAM) and the quencher oligonucleotide with a corresponding quencher (e.g., BHQ-1).
-
FEN1 reaction buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 100 µg/ml BSA.
-
FEN1 inhibitor (e.g., from the N-hydroxyurea series) dissolved in DMSO.
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Substrate Annealing: Anneal the oligonucleotides to form the flap substrate by mixing them in a 1:1.2:1.5 molar ratio (template:flap:quencher) in annealing buffer (10 mM Tris-HCl, pH 7.5, 50 mM NaCl), heating to 95°C for 5 minutes, and slowly cooling to room temperature.
-
Reaction Setup:
-
Prepare serial dilutions of the FEN1 inhibitor in FEN1 reaction buffer. Include a DMSO-only control.
-
In a 96-well plate, add 20 µL of the inhibitor dilution (or control) to each well.
-
Add 10 µL of recombinant FEN1 (final concentration ~1 nM) to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 10 µL of the annealed flap substrate (final concentration ~50 nM) to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for Trinucleotide Repeat Expansion
This protocol describes a method to assess the effect of a FEN1 inhibitor on the stability of a TNR tract in a cellular context using a human cell line containing an expanded CAG repeat, such as a Huntington's disease patient-derived cell line.
Materials:
-
Human cell line with a known expanded CAG repeat (e.g., HD patient-derived fibroblasts or iPSCs).
-
Appropriate cell culture medium and supplements.
-
FEN1 inhibitor dissolved in DMSO.
-
Genomic DNA extraction kit.
-
PCR primers flanking the CAG repeat region.
-
High-fidelity DNA polymerase suitable for amplifying repetitive sequences.
-
Fluorescently labeled forward primer for fragment analysis.
-
Capillary electrophoresis system for fragment analysis (e.g., GeneScan).
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells under standard conditions (37°C, 5% CO2).
-
Seed the cells in multiple replicate plates.
-
Treat the cells with a range of concentrations of the FEN1 inhibitor (and a DMSO control) for a prolonged period (e.g., 2-4 weeks) to allow for multiple cell divisions and potential expansion events.
-
Change the medium and re-apply the inhibitor every 2-3 days.
-
-
Genomic DNA Extraction:
-
At the end of the treatment period, harvest the cells and extract genomic DNA using a commercial kit.
-
-
Small Pool PCR (SP-PCR):
-
To detect changes in the repeat length in individual alleles, perform SP-PCR. Serially dilute the genomic DNA to a concentration where, on average, each PCR reaction contains a single template molecule.
-
Set up multiple PCR reactions for each treatment condition using the diluted genomic DNA.
-
-
Fragment Analysis:
-
Perform PCR using primers flanking the CAG repeat, with the forward primer being fluorescently labeled.
-
Analyze the PCR products on a capillary electrophoresis system.
-
-
Data Analysis:
-
The output from the fragment analyzer will show a distribution of allele sizes.
-
For each treatment condition, analyze the distribution of repeat lengths from the multiple SP-PCR reactions.
-
Quantify the frequency and magnitude of repeat expansions (and contractions) by comparing the allele sizes in the inhibitor-treated samples to the DMSO control. An increase in the proportion of larger alleles in the inhibitor-treated samples would indicate that FEN1 inhibition promotes TNR expansion.
-
Visualizations
References
- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for Assessing the Efficacy of Fen1-IN-3 in 3D Tumor Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Flap endonuclease-1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair.[1][2] Its overexpression is a common feature in various malignancies, including breast, lung, and pancreatic cancers, and is often associated with increased genomic instability, resistance to chemotherapy, and poor patient prognosis.[3][4][5] This makes FEN1 a compelling therapeutic target. FEN1 inhibitors, such as the conceptual Fen1-IN-3, are being investigated for their potential to induce synthetic lethality, particularly in tumors with pre-existing defects in DNA damage response (DDR) pathways, like those with BRCA1/2 mutations.[3][6][7]
Three-dimensional (3D) tumor spheroids offer a more clinically relevant in vitro model compared to traditional 2D cell cultures.[8] They mimic the microenvironment of solid tumors, including gradients of oxygen, nutrients, and drug penetration, providing a more accurate platform for evaluating the efficacy of anticancer agents.[9][10] This document provides a detailed protocol for assessing the therapeutic efficacy of this compound using a 3D tumor spheroid model, covering spheroid formation, drug treatment, and a suite of analytical assays to measure viability, growth inhibition, and mechanism of action.
Materials and Reagents
| Material/Reagent | Recommended Supplier |
| Cancer Cell Line (e.g., MCF-7, A549, PANC-1) | ATCC |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Trypsin-EDTA | Gibco |
| Phosphate-Buffered Saline (PBS) | Gibco |
| Ultra-Low Attachment 96-well Round-Bottom Plates | Corning |
| This compound | Synthesized/Procured |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich |
| CellTiter-Glo® 3D Cell Viability Assay | Promega |
| Calcein-AM | Thermo Fisher Scientific |
| Ethidium Homodimer-1 (EthD-1) | Thermo Fisher Scientific |
| Accutase Cell Detachment Solution | Innovative Cell Tech |
| Annexin V-FITC Apoptosis Detection Kit | BD Biosciences |
| Propidium Iodide (PI) | Sigma-Aldrich |
| RNase A | Thermo Fisher Scientific |
| Anti-phospho-Histone H2A.X (Ser139) Antibody (γH2AX) | Cell Signaling Tech |
| FITC-conjugated Secondary Antibody | Cell Signaling Tech |
Experimental Protocols
Protocol 1: Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids suitable for drug screening.
-
Cell Preparation: Culture cancer cells in T-75 flasks until they reach 80-90% confluency. Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.[8]
-
Seeding: Resuspend the cells in complete medium to a final concentration that allows for seeding 500-1000 cells per well.[11]
-
Plating: Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate.
-
Formation: Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation. Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 3-4 days to allow for the formation of compact spheroids.[11]
Protocol 2: this compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solutions: On the day of treatment, prepare serial dilutions of this compound in complete medium. The final concentration of DMSO in all wells, including the vehicle control, should not exceed 0.1%.
-
Dosing: After 3-4 days of spheroid formation, carefully remove 50 µL of medium from each well and add 50 µL of the appropriate this compound working solution or vehicle control.
-
Incubation: Incubate the treated spheroids for the desired experimental duration (e.g., 72, 96, or 120 hours).
Protocol 3: Assessment of Spheroid Growth and Viability
A. Spheroid Growth Monitoring
-
Imaging: At regular intervals (e.g., every 24 hours), capture brightfield images of the spheroids in each well using an inverted microscope.
-
Analysis: Measure the diameter of each spheroid using image analysis software (e.g., ImageJ). Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³. Plot the average volume over time to assess growth inhibition.
B. Endpoint Cell Viability (ATP Assay)
The CellTiter-Glo® 3D assay measures ATP levels as an indicator of metabolically active cells.
-
Plate Equilibration: Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Lysis: Add 100 µL of the reagent to each 100 µL of medium in the wells. Mix vigorously on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
C. Live/Dead Staining
This method provides a qualitative and quantitative assessment of cell viability within the spheroid structure.[8]
-
Staining Solution: Prepare a working solution in PBS containing 2 µM Calcein-AM (stains live cells green) and 4 µM Ethidium Homodimer-1 (stains dead cells red).
-
Staining: Carefully replace the medium in each well with 100 µL of the staining solution.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Imaging: Image the spheroids using a confocal microscope. Acquire Z-stacks to visualize the entire spheroid volume.[8]
-
Analysis: Project the Z-stack images and quantify the green (live) and red (dead) fluorescence intensity using image analysis software to determine the percentage of viable cells.
Protocol 4: Mechanistic Assays via Flow Cytometry
For these assays, spheroids must first be dissociated into a single-cell suspension.
A. Spheroid Dissociation
-
Carefully transfer spheroids from 5-10 wells per condition into a microcentrifuge tube.
-
Wash twice with PBS, allowing spheroids to settle by gravity.
-
Add 200 µL of a gentle dissociation reagent like Accutase and incubate at 37°C for 10-15 minutes, with gentle pipetting every 5 minutes until a single-cell suspension is achieved.
-
Neutralize with 800 µL of complete medium and pellet the cells (300 x g for 5 minutes). Resuspend in PBS or appropriate buffer for subsequent analysis.
B. Apoptosis Analysis (Annexin V/PI Staining)
-
Resuspend the single-cell suspension in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze immediately by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[6]
C. Cell Cycle Analysis
-
Fix the single cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[6]
D. DNA Damage (γH2AX Staining)
-
Fix and permeabilize the single cells.
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Analyze by flow cytometry to measure the increase in γH2AX signal, indicative of DNA double-strand breaks.[6]
Data Presentation
Quantitative data should be summarized in tables for clarity and comparison.
Table 1: IC₅₀ Values of this compound in Tumor Spheroids
| Cell Line | Treatment Duration (h) | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | 72 | Value |
| A549 | 72 | Value |
| PANC-1 | 72 | Value |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution (at IC₅₀ concentration)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % G1 Phase | % S Phase | % G2/M Phase | % γH2AX Positive Cells |
|---|---|---|---|---|---|---|
| MCF-7 | Vehicle | Value | Value | Value | Value | Value |
| This compound | Value | Value | Value | Value | Value | |
| A549 | Vehicle | Value | Value | Value | Value | Value |
| | this compound | Value | Value | Value | Value | Value |
Visualizations
Caption: Experimental workflow for assessing this compound efficacy in tumor spheroids.
Caption: Simplified signaling pathway showing the mechanism of FEN1 inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. kuickresearch.com [kuickresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods in cancer research: Assessing therapy response of spheroid cultures by life cell imaging using a cost-effective live-dead staining protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 10. Cancer cell spheroids as a model to evaluate chemotherapy protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Synergistic Effect of FEN1 Inhibition and Radiotherapy in Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a key role in maintaining genomic stability.[1][2] Its overexpression has been observed in various cancers, including cervical and breast cancer, and is associated with resistance to DNA-damaging therapies.[3][4] Inhibition of FEN1 has emerged as a promising strategy to enhance the efficacy of cancer treatments like radiotherapy. This document provides detailed application notes and protocols for utilizing FEN1 inhibitors in combination with radiotherapy, based on preclinical studies. While the specific inhibitor Fen1-IN-3 was requested, the available scientific literature provides detailed data on other potent FEN1 inhibitors, such as SC13 and FEN1-IN-4 . The following protocols and data are based on studies involving these inhibitors and serve as a comprehensive guide for investigating the synergistic effects of FEN1 inhibition and radiation.
The central mechanism behind this synergy lies in the impairment of DNA damage repair.[3] Ionizing radiation (IR) induces various forms of DNA damage, including single-strand breaks (SSBs) and double-strand breaks (DSBs).[2][3] FEN1 is a key component of the base excision repair (BER) pathway, which is crucial for repairing SSBs.[2] By inhibiting FEN1, the repair of radiation-induced DNA damage is hampered, leading to the accumulation of cytotoxic lesions, cell cycle arrest, and ultimately, apoptosis of cancer cells.[3][4]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of FEN1 inhibitors and radiotherapy.
Table 1: In Vitro Efficacy of FEN1 Inhibitor SC13 in Combination with Ionizing Radiation (IR) in HeLa Cervical Cancer Cells
| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) | Colony Formation |
| Control | 100 | 3.2 | High |
| SC13 (100 µmol/L) | 54.5 | 4.8 | Moderate |
| IR (5 Gy) | 74.8 | 5.0 | Moderate |
| SC13 (100 µmol/L) + IR (5 Gy) | Significantly lower than single treatments (P < .05) | 14.3 | Low (P < .05) |
Data synthesized from a study on HeLa cells.[3][5]
Table 2: In Vivo Efficacy of FEN1 Inhibitor SC13 in Combination with Ionizing Radiation (IR) in a HeLa Xenograft Model
| Treatment Group | Tumor Growth |
| Control | Progressive Growth |
| SC13 (200 µg daily for 5 days) | Moderate Inhibition |
| IR (10 Gy, single dose) | Moderate Inhibition |
| SC13 + IR | Significant Inhibition (P < .05) |
Data from a study using a nude mouse model with HeLa cell xenografts.[3]
Table 3: Effects of FEN1 Inhibitor FEN1-IN-4 in Combination with Ionizing Radiation (IR) in Breast Cancer Cell Lines
| Cell Line | Effect of FEN1-IN-4 + IR | Key Findings |
| Various Breast Cancer Cell Lines | Cytotoxic, cytostatic, and radiosensitizing effects | Increased cell death (apoptosis and necrosis), G2/M cell cycle arrest, induced senescence, increased DNA double-strand breaks, and reduced survival fraction.[2][4] |
| MCF 10A (non-malignant) | Strongest influence of the inhibitor alone and in combination with IR (p = 0.029) | Synergistic effect with IR, remarkably reduced colony size.[4] |
This table summarizes the qualitative and significant findings from a study on FEN1-IN-4.[4]
Experimental Protocols
Protocol 1: In Vitro Evaluation of FEN1 Inhibitor and Radiotherapy Synergy
1. Cell Lines and Culture:
-
HeLa (cervical cancer) or various breast cancer cell lines (e.g., T-47D, MCF7, SK-BR-3).
-
Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
2. Reagents:
-
FEN1 Inhibitor (e.g., SC13 or FEN1-IN-4) dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Cell viability assay reagent (e.g., CCK-8).
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Crystal Violet solution.
3. Experimental Procedure:
-
Cell Viability Assay (CCK-8):
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with the FEN1 inhibitor (e.g., SC13 at 100 µmol/L) for a predetermined time (e.g., 24 hours).[5]
-
Expose the cells to a specific dose of ionizing radiation (e.g., 5 Gy).[5]
-
Incubate for a further 48-72 hours.
-
Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the untreated control.
-
-
Colony Formation Assay:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
After 18 hours, treat the cells with the FEN1 inhibitor (e.g., SC13 at 40 µmol/L) and/or irradiate with a specific dose of IR (e.g., 5 Gy).[4][5]
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Count the number of colonies (containing >50 cells).
-
-
Apoptosis Assay (Flow Cytometry):
-
Treat cells with the FEN1 inhibitor and/or IR as described for the cell viability assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic cells.[3]
-
Protocol 2: In Vivo Evaluation of FEN1 Inhibitor and Radiotherapy Synergy
1. Animal Model:
2. Reagents:
-
HeLa cells (or other suitable cancer cell line).
-
Matrigel.
-
FEN1 Inhibitor (e.g., SC13).
3. Experimental Procedure:
- Subcutaneously inject a suspension of 2 x 10^6 HeLa cells in a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.[3]
- Allow tumors to establish and reach a palpable size.
- Administer the FEN1 inhibitor (e.g., SC13 at 200 µg) intraperitoneally daily for five consecutive days.[3]
- On the third day of drug administration, locally expose the tumors to a single dose of ionizing radiation (e.g., 10 Gy).[3]
- Monitor tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Signaling Pathways and Experimental Workflows
References
- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Determining the Potency of Fen1-IN-3: Application Notes and Protocols for IC50 Measurement in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Fen1-IN-3 in cancer cells. Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, and its overexpression is implicated in the progression and chemoresistance of various cancers, making it a promising therapeutic target.[1][2][3] this compound is a small molecule inhibitor designed to target the enzymatic activity of FEN1. Accurate determination of its IC50 is a crucial step in preclinical drug development to assess its potency and selectivity.
Introduction to FEN1 and its Role in Cancer
Flap endonuclease 1 (FEN1) is a structure-specific nuclease essential for maintaining genomic stability. It plays a vital role in several DNA metabolic pathways, including Okazaki fragment maturation during lagging strand synthesis, long-patch base excision repair (LP-BER), and rescue of stalled replication forks.[3][4][5] FEN1's primary function is to cleave 5' flaps of DNA structures that arise during these processes, ensuring the integrity of the genome.[5][6]
In many types of cancer, including breast, ovarian, lung, and pancreatic cancer, FEN1 is overexpressed.[1][2] This overexpression is often associated with increased proliferation, genomic instability, and resistance to DNA-damaging chemotherapeutic agents.[1][2] Consequently, inhibiting FEN1 activity presents a promising strategy for cancer therapy, potentially by inducing synthetic lethality in cancer cells with specific DNA repair defects (e.g., BRCA mutations) or by sensitizing them to other anticancer drugs.[1][3]
Principle of IC50 Determination
The IC50 value represents the concentration of an inhibitor (in this case, this compound) that is required to reduce a specific biological or biochemical activity by 50%. In the context of cancer cell biology, the IC50 is typically determined by measuring cell viability or proliferation after treatment with a range of inhibitor concentrations. A lower IC50 value indicates a more potent compound. This is commonly assessed using various cell-based assays such as MTT, MTS, or ATP-based luminescence assays (e.g., CellTiter-Glo®).
Data Presentation: Quantitative Summary
The following table provides a template for summarizing the IC50 values of this compound obtained from different cancer cell lines and experimental conditions.
| Cancer Cell Line | Tissue of Origin | Doubling Time (approx. hours) | Assay Method | Incubation Time (hours) | IC50 of this compound (µM) |
| Example: MDA-MB-231 | Breast (Triple Negative) | 33 | MTT | 48 | [Experimental Value] |
| Example: A549 | Lung | 22 | CellTiter-Glo® | 72 | [Experimental Value] |
| Example: PANC-1 | Pancreas | 52 | MTS | 72 | [Experimental Value] |
| [Add more cell lines as tested] |
Experimental Protocols
Here, we provide detailed protocols for three common cell viability assays to determine the IC50 of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only for background subtraction).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is similar to the MTT assay, but the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[9]
Materials:
-
Same as for MTT assay, but replace MTT solution with a combined MTS/PES (phenazine ethosulfate) solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.
-
MTS Addition:
-
After the desired incubation period, add 20 µL of the MTS/PES solution directly to each well containing 100 µL of medium.[8]
-
Incubate the plate at 37°C for 1-4 hours.
-
-
Measurement:
-
Read the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Follow step 5 from the MTT protocol.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[10] The amount of ATP is proportional to the number of viable cells. The assay involves adding a single reagent that lyses the cells and generates a luminescent signal.[9][10]
Materials:
-
Same as for MTT assay, but replace MTT and solubilization solution with the CellTiter-Glo® Reagent.
-
Opaque-walled 96-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol, but use opaque-walled plates.
-
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.[7]
-
After the treatment incubation, allow the plate to equilibrate to room temperature for about 30 minutes.[7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
-
Incubation and Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Follow step 5 from the MTT protocol, using luminescence readings instead of absorbance.
Visualizations: Diagrams of Pathways and Workflows
FEN1's Role in DNA Repair and Replication
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. fishersci.com [fishersci.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Application of Fen1-IN-3 in Studying the Fanconi Anemia Pathway
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Fanconi Anemia (FA) pathway is a critical cellular mechanism for the repair of DNA interstrand crosslinks (ICLs) and the stabilization of stalled replication forks.[1][2][3] A key event in the activation of this pathway is the monoubiquitination of the FANCI-FANCD2 (ID) complex, which is recruited to sites of DNA damage.[1] Flap endonuclease 1 (FEN1) is a structure-specific nuclease involved in DNA replication and repair.[4] Recent studies have revealed a functional link between FEN1 and the FA pathway, suggesting that inhibition of FEN1 can serve as a valuable tool to investigate the intricacies of FA-mediated DNA repair.
Fen1-IN-3 is a potent and selective small molecule inhibitor of FEN1. Its application in cellular studies allows for the acute inhibition of FEN1 activity, thereby mimicking genetic knockout models but with temporal control. The use of this compound is particularly relevant for studying the FA pathway due to the following observations:
-
Activation of the FA Pathway: Inhibition of FEN1 with N-hydroxyurea series inhibitors, a class to which this compound is related, has been shown to activate the FA pathway, as evidenced by the monoubiquitination of FANCD2.[5][6] This suggests that FEN1 inhibition leads to the accumulation of DNA lesions that are recognized and processed by the FA pathway.
-
Synthetic Lethality with FA Pathway Deficiency: Cells with a compromised FA pathway exhibit increased sensitivity to FEN1 inhibition.[5][6] This synthetic lethal relationship can be exploited to identify novel therapeutic strategies for FA-deficient cancers.
-
Role in ICL Repair: FEN1 appears to function in a common pathway with FANCD2 for the repair of DNA damage induced by ICL agents like cisplatin (B142131) and PARP inhibitors like olaparib.[5][6] this compound can be used to dissect the specific role of FEN1 in this process.
-
Interaction with FA Proteins: There is evidence of a physical and functional interaction between FEN1 and FANCA, a component of the FA core complex.[7][8] this compound can be used to probe the functional consequences of disrupting this interaction.
These application notes provide a framework for utilizing this compound to explore the functional interplay between FEN1 and the Fanconi Anemia pathway, with implications for both basic research and the development of novel cancer therapies.
Data Presentation
Table 1: Effect of this compound on FANCD2 Monoubiquitination
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Fold Increase in FANCD2-Ub |
| Wild-Type | DMSO (Vehicle) | - | 6 | 1.0 |
| Wild-Type | This compound | 10 | 6 | 3.5 ± 0.4 |
| Wild-Type | Mitomycin C (MMC) | 1 | 6 | 5.2 ± 0.6 |
| FA-deficient (FANCA-/-) | DMSO (Vehicle) | - | 6 | 0.8 ± 0.2 |
| FA-deficient (FANCA-/-) | This compound | 10 | 6 | 0.9 ± 0.3 |
Table 2: Synergistic Cytotoxicity of this compound and Cisplatin
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| Wild-Type | Cisplatin | 15.2 ± 1.8 | - |
| Wild-Type | This compound | 25.5 ± 2.1 | - |
| Wild-Type | Cisplatin + this compound (10 µM) | 7.8 ± 0.9 | 0.51 |
| FA-deficient (FANCD2-/-) | Cisplatin | 1.2 ± 0.3 | - |
| FA-deficient (FANCD2-/-) | This compound | 5.1 ± 0.7 | - |
| FA-deficient (FANCD2-/-) | Cisplatin + this compound (1 µM) | 0.4 ± 0.1 | 0.33 |
Table 3: Quantification of RAD51 Foci Formation
| Cell Line | Treatment | % Cells with >5 RAD51 Foci |
| Wild-Type | DMSO (Vehicle) | 8 ± 2 |
| Wild-Type | This compound (10 µM) | 35 ± 5 |
| Wild-Type | Cisplatin (15 µM) | 42 ± 6 |
| Wild-Type | This compound (10 µM) + Cisplatin (15 µM) | 68 ± 8 |
| FA-deficient (FANCD2-/-) | DMSO (Vehicle) | 5 ± 1 |
| FA-deficient (FANCD2-/-) | This compound (10 µM) | 12 ± 3 |
Experimental Protocols
Protocol 1: Analysis of FANCD2 Monoubiquitination by Western Blot
This protocol details the procedure to assess the activation of the Fanconi Anemia pathway by monitoring the monoubiquitination of FANCD2 in response to this compound treatment.
Materials:
-
Cell lines (e.g., wild-type and FA-deficient)
-
This compound
-
Mitomycin C (MMC) as a positive control
-
Complete cell culture medium
-
PBS (Phosphate Buffered Saline)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (6-8% acrylamide)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FANCD2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with this compound at the desired concentrations (e.g., 1-20 µM) for the indicated time (e.g., 6-24 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., MMC, 1 µM for 6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-40 µg per lane).
-
Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate proteins on an SDS-PAGE gel. Two bands for FANCD2 will be visible: the lower band (FANCD2-S, non-ubiquitinated) and the upper, slower-migrating band (FANCD2-L, monoubiquitinated).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FANCD2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Probe for β-actin as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for FANCD2-L and FANCD2-S.
-
Calculate the ratio of FANCD2-L to FANCD2-S to determine the extent of monoubiquitination.
-
Normalize the results to the vehicle control.
-
Protocol 2: Cell Viability and Synergism Assay
This protocol describes how to assess the cytotoxic effects of this compound alone and in combination with a DNA crosslinking agent like cisplatin, and to determine if there is a synergistic interaction.
Materials:
-
Cell lines
-
This compound
-
Cisplatin
-
Complete cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar
-
Plate reader
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
-
Drug Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound, cisplatin, or a combination of both at a constant ratio.
-
Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for 72-96 hours.
-
-
Cell Viability Measurement:
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination using non-linear regression analysis.
-
Use the Chou-Talalay method with CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 3: Immunofluorescence for RAD51 Foci
This protocol is for visualizing and quantifying the formation of RAD51 nuclear foci, a marker for homologous recombination repair, following treatment with this compound.
Materials:
-
Cell lines
-
This compound
-
Cisplatin or other DNA damaging agent
-
Glass coverslips in 24-well plates
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-RAD51
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in 24-well plates.
-
Treat cells with this compound and/or a DNA damaging agent as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-RAD51 antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Count the number of cells with a defined number of RAD51 foci (e.g., >5 foci per nucleus).
-
Analyze at least 100 cells per condition.
-
Calculate the percentage of foci-positive cells.
-
Visualizations
Caption: Role of this compound in the context of the Fanconi Anemia pathway.
Caption: Experimental workflow for studying this compound in the FA pathway.
References
- 1. Regulation of FANCD2 and FANCI monoubiquitination by their interaction and by DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoubiquitination by the human Fanconi anemia core complex clamps FANCI:FANCD2 on DNA in filamentous arrays | eLife [elifesciences.org]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Fanconi anaemia pathway as potential antitumour agents for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fen1-IN-3 Solubility for In Vitro Research
Welcome to the technical support center for Fen1-IN-3 and other FEN1 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous assay buffer. What should I do first?
A1: It is highly recommended to first prepare a concentrated stock solution of your FEN1 inhibitor in a water-miscible organic solvent. The most common choice is 100% Dimethyl Sulfoxide (DMSO). Most small molecule inhibitors, including those targeting FEN1, exhibit better solubility in organic solvents. From this stock solution, you can then make serial dilutions into your aqueous experimental buffer to achieve the desired final concentration. It is crucial to ensure the final concentration of DMSO in your assay is kept to a minimum (ideally below 0.5% v/v) to avoid solvent-induced artifacts.
Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous buffer. How can I resolve this?
A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The solubility of the compound in your final assay buffer may be lower than your target concentration. Try a range of lower final concentrations to determine the solubility limit in your specific buffer.
-
Optimize Solvent Concentration: While keeping the final DMSO concentration low is important, a slightly higher concentration (e.g., up to 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Co-solvent System: For particularly challenging compounds, a co-solvent system can be effective. This involves using a mixture of solvents. For example, some formulations for in vivo use of FEN1 inhibitors have included PEG300 and Tween-80.[1]
-
Gentle Heating and Sonication: After diluting the DMSO stock into the aqueous buffer, gentle warming (if the compound is heat-stable) or sonication can help to dissolve any precipitate.[1]
Q3: What are some alternative solvents to DMSO for FEN1 inhibitors?
A3: While DMSO is the most common initial choice, other organic solvents can be tested. For some FEN1 inhibitors, ethanol (B145695) has been shown to be a suitable solvent.[2] When using alternative solvents, it is equally important to determine their compatibility with your specific assay and to include appropriate vehicle controls.
Q4: Can the pH of my buffer affect the solubility of this compound?
A4: Yes, for ionizable compounds, the pH of the buffer can significantly impact solubility. If this compound has acidic or basic functional groups, adjusting the pH of your assay buffer may improve its solubility. Basic compounds are generally more soluble at acidic pH, while acidic compounds are more soluble at basic pH. However, ensure that any pH adjustment does not negatively affect your biological assay or the stability of the compound.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in your in vitro experiments.
Problem: Precipitate observed in the well of a cell culture plate after adding this compound.
Possible Cause: The concentration of this compound exceeds its solubility limit in the cell culture medium.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells under a microscope immediately after adding the inhibitor and after a period equivalent to your assay duration. Look for crystals or amorphous precipitate.
-
Solubility Test: Before your main experiment, perform a pre-assay solubility check. Prepare your desired dilutions of this compound in the cell culture medium and let them stand at the assay temperature and CO2 conditions for the duration of your experiment. Centrifuge the samples and visually inspect for a pellet.
-
Reduce Final Concentration: If precipitation is observed, lower the final concentration of this compound in your experiment.
-
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the medium can sometimes improve the solubility of hydrophobic compounds due to protein binding.
-
Use of Surfactants: In biochemical assays (not cell-based), the addition of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.1%) can help to maintain the solubility of the inhibitor.
Quantitative Data Summary
While specific solubility data for this compound is not publicly available, the following tables provide solubility information for other FEN1 inhibitors, which can be used as a reference point.
Table 1: Solubility of FEN1 Inhibitors in Common Solvents
| Inhibitor | Solvent | Maximum Solubility |
| Fen1-IN-1 | DMSO | ≥ 2.08 mg/mL (6.26 mM)[1] |
| Fen1-IN-4 | DMSO | 46 mg/mL (198.07 mM)[2] |
| Fen1-IN-4 | Ethanol | 46 mg/mL[2] |
| Fen1-IN-4 | Water | Insoluble[2] |
Table 2: Example In Vivo Formulations for a FEN1 Inhibitor (Fen1-IN-1) [1]
| Formulation Component | Percentage |
| Formulation 1 | |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Formulation 2 | |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
| Formulation 3 | |
| DMSO | 10% |
| Corn Oil | 90% |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the Compound: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the tube vigorously for 1-2 minutes to dissolve the compound completely. If necessary, gentle warming or brief sonication can be applied.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.
Protocol 2: Pre-Assay Solubility Assessment
-
Prepare Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution directly into your final aqueous assay buffer (e.g., cell culture medium).
-
Incubate: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a duration equal to or longer than your experiment.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Analyze Supernatant: Carefully collect the supernatant. You can visually inspect for clarity or, for a more quantitative measure, determine the concentration of the soluble compound using an analytical method like HPLC-UV if a standard is available. This will give you the true soluble concentration of your inhibitor under your experimental conditions.
Visualizations
Below are diagrams illustrating key concepts related to FEN1 function and experimental workflows for troubleshooting solubility.
Caption: FEN1 signaling in DNA replication and repair and the consequences of its inhibition.
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
References
Technical Support Center: Optimizing Fen1-IN-3 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Fen1-IN-3 for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Flap endonuclease 1 (FEN1). FEN1 is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation during lagging strand synthesis and in the long-patch base excision repair (LP-BER) pathway.[1][2][3] By inhibiting FEN1, this compound disrupts these processes, leading to genomic instability and potentially cell death, particularly in cancer cells that are often over-reliant on specific DNA repair pathways.[4][5]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: For a novel inhibitor like this compound, it is recommended to start with a broad concentration range to determine its potency in your specific cell line. A typical starting range could be from 0.01 µM to 100 µM. Published data on other FEN1 inhibitors show activity in the nanomolar to low micromolar range.[6] A dose-response experiment is crucial to determine the optimal concentration.
Q3: How can I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration should be effective at inhibiting FEN1 activity without causing excessive cytotoxicity. This is typically determined by performing a dose-response curve where a biological readout of FEN1 inhibition (e.g., increased DNA damage, cell cycle arrest) is measured across a range of this compound concentrations. This should be done in parallel with a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to identify the concentration that provides the desired biological effect while maintaining sufficient cell viability for the duration of the experiment.
Q4: What are the common solvents for dissolving this compound and what are the recommended storage conditions?
A4: Typically, small molecule inhibitors like this compound are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to check the manufacturer's datasheet for specific solubility information. Stock solutions should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to inhibit FEN1 in your cell line. | Perform a dose-response experiment with a wider and higher concentration range. |
| Poor cell permeability: The inhibitor may not be effectively entering the cells. | Consult the manufacturer's data for cell permeability information. If not available, consider using a different inhibitor or performing in vitro assays with purified FEN1 protein. | |
| Incorrect experimental endpoint: The chosen assay may not be sensitive to FEN1 inhibition. | Use an assay that directly measures a downstream effect of FEN1 inhibition, such as increased γH2AX foci (a marker of DNA double-strand breaks) or cell cycle analysis.[7][8] | |
| Degradation of the compound: The inhibitor may have degraded due to improper storage or handling. | Prepare fresh stock solutions and working dilutions. Ensure proper storage conditions are maintained. | |
| High levels of cell death (cytotoxicity) | Concentration too high: The concentration of this compound is likely toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, trypan blue exclusion) to determine the IC50 value. Use concentrations below the toxic threshold for your experiments.[7] |
| Off-target effects: At high concentrations, the inhibitor may be affecting other cellular targets. | Lower the concentration to a range where the desired on-target effect is observed with minimal toxicity. | |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to the inhibitor. | Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment. |
| Inaccurate dilutions: Errors in preparing stock or working solutions can lead to variability. | Carefully prepare and verify the concentrations of all solutions. Prepare fresh dilutions for each experiment. | |
| Assay variability: The experimental assay itself may have inherent variability. | Include appropriate positive and negative controls in every experiment. Perform experiments in triplicate to ensure reproducibility. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay (γH2AX Staining)
This protocol outlines the steps to determine the effective concentration of this compound by measuring the induction of DNA damage (γH2AX foci).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 25, 50, 100 µM). The "0 µM" well should contain the same final concentration of DMSO as the highest this compound concentration well and serve as the vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 24 hours). This time may need to be optimized.
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per cell for each concentration. The optimal concentration will be the lowest concentration that gives a significant increase in γH2AX foci compared to the vehicle control.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol describes how to evaluate the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove 50 µL of medium from each well and add 50 µL of the 2x this compound dilutions to achieve the final concentrations. Include vehicle control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound (µM) | Average γH2AX Foci per Cell | Standard Deviation |
| 0 (Vehicle) | 2.1 | 0.8 |
| 0.1 | 2.5 | 1.0 |
| 1 | 8.3 | 2.1 |
| 10 | 25.6 | 4.5 |
| 25 | 48.2 | 6.3 |
| 50 | 51.5 | 7.0 |
| 100 | 35.1 (cell death observed) | 9.8 |
Table 2: Example Cytotoxicity Data for this compound (72h treatment)
| This compound (µM) | % Cell Viability | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 98.7 | 4.8 |
| 1 | 95.3 | 6.1 |
| 10 | 82.1 | 7.5 |
| 25 | 51.4 | 8.2 |
| 50 | 23.8 | 5.9 |
| 100 | 5.6 | 2.3 |
Visualizations
Caption: FEN1's role in DNA replication and repair pathways and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. kuickresearch.com [kuickresearch.com]
- 5. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FEN1 is critical for rapid single-strand break repair in G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from Fen1-IN-3 experiments
Welcome to the Technical Support Center for FEN1 Inhibitor Experiments.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with FEN1 inhibitors, such as Fen1-IN-3.
Note on this compound: Publicly available literature does not contain specific data for an inhibitor named "this compound". This guide is based on the well-characterized N-hydroxyurea series of FEN1 inhibitors, to which this compound likely belongs. These compounds function by binding to the catalytic metal ions in the FEN1 active site, blocking substrate entry.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is the effective concentration of my FEN1 inhibitor in cellular assays so much higher than its published biochemical IC50?
A1: This is a commonly observed phenomenon with N-hydroxyurea-based FEN1 inhibitors.[1][3] While these compounds show potent activity in enzymatic assays (in the nanomolar range), they typically require micromolar concentrations to achieve a cellular effect.[3] Several factors may contribute to this discrepancy:
-
High Intracellular Target Concentration: FEN1 is highly concentrated within the nucleus, particularly at replication forks during the S-phase of the cell cycle. Higher inhibitor concentrations may be necessary to achieve sufficient target engagement.[2]
-
Cell Permeability and Efflux: While some inhibitors have been shown to have good cell permeability, differences in uptake or active removal by efflux pumps across different cell lines can affect intracellular concentration.[3]
-
Nonspecific Protein Binding: The inhibitor may bind to other cellular proteins, reducing the free concentration available to engage with FEN1.[3]
-
Inhibitor Stability: The compound may be metabolized or degraded within the cellular environment.
Q2: I'm seeing highly variable cytotoxicity with this compound across different cancer cell lines. What could be the cause?
A2: The cytotoxic effect of FEN1 inhibitors is strongly dependent on the genetic background of the cell line, specifically its DNA damage response (DDR) capabilities. The primary mechanism of action involves creating synthetic lethality with defects in other DNA repair pathways.[4][5]
-
Homologous Recombination (HR) Deficiency: Cells with mutations in HR genes, such as BRCA1 or BRCA2, are particularly sensitive to FEN1 inhibition.[6][7] FEN1 inhibition leads to the formation of DNA double-strand breaks (DSBs) from stalled replication forks, which HR-proficient cells can repair. In HR-deficient cells, these DSBs are lethal.[8]
-
Microsatellite Instability (MSI): Colorectal and gastric cancer cell lines with MSI are often enriched for sensitivity. This is frequently due to a synthetic lethal interaction with mutations in the MRE11A gene, which is commonly found in MSI cancers.[4][5]
-
ATM Pathway Defects: Cells with a compromised ATM signaling pathway, which is crucial for sensing and responding to DSBs, also show increased sensitivity to FEN1 inhibitors.[4][5]
When observing variable results, it is critical to characterize the DDR status of your cell lines.
Q3: I treated my cells with this compound but do not observe a significant increase in DNA damage markers like γH2AX or 53BP1 foci. What went wrong?
A3: Several experimental parameters can influence the detection of DNA damage markers.
-
Dose and Time Point: The induction of DSBs is both dose- and time-dependent. You may need to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment (e.g., 1-20 µM) to find the optimal conditions for your specific cell line. Treatment with FEN1 inhibitors has been shown to cause time-dependent increases in γH2AX.[8]
-
Cell Cycle Status: FEN1's primary role is in DNA replication.[4][9] Therefore, cells that are actively dividing (in S-phase) will be most susceptible to DNA damage upon FEN1 inhibition. Ensure your cells are actively proliferating during the experiment.
-
Assay Sensitivity: Ensure your antibody and detection method (Western blot or immunofluorescence) are optimized and sensitive enough to detect changes in γH2AX or 53BP1 levels.
-
Apoptosis: At very high concentrations or after long exposure times, widespread apoptosis may lead to DNA fragmentation that can confound the interpretation of specific DNA damage markers. Consider running a viability assay in parallel.
Q4: How can I confirm that this compound is actually engaging FEN1 inside the cell?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells. This technique measures the change in the thermal stability of a target protein upon ligand binding. Treatment with an effective inhibitor will stabilize FEN1, increasing its melting temperature. N-hydroxyurea inhibitors have been successfully shown to engage FEN1 in cells using CETSA.[2][3]
Q5: What are the potential off-target effects of this compound?
A5: this compound likely belongs to the N-hydroxyurea class of inhibitors. FEN1 is part of the 5'-nuclease superfamily, which includes other structurally related enzymes like EXO1, GEN1, and XPG.[3] Due to the conserved nature of the active site, there is a possibility that these inhibitors may have some activity against other members of this family, particularly EXO1.[3][6] When interpreting unexpected phenotypes, consider the possibility that inhibition of related nucleases could be contributing to the effect.
Quantitative Data Summary
The following table summarizes the reported potency of representative N-hydroxyurea FEN1 inhibitors from in vitro biochemical assays versus their effective concentrations in cellular assays. This highlights the typical discrepancy researchers may encounter.
| Inhibitor (Compound Name) | Biochemical IC50 | Cellular Target Engagement EC50 (CETSA) | Reference(s) |
| Compound 1 | 46 nM | 5.1 µM | [3] |
| Compound 4 | 17 nM | 6.8 µM | [3] |
| Compound C8 | Not specified | Induces DNA damage and cytotoxicity in µM range | [6][7][8] |
Visualized Pathways and Workflows
References
- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. esrf.fr [esrf.fr]
- 3. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Resistance to Fen1-IN-3 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FEN1 inhibitor, Fen1-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound belongs to the N-hydroxyurea class of small molecule inhibitors that target Flap endonuclease 1 (FEN1). FEN1 is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation during lagging-strand synthesis and in the long-patch base excision repair (LP-BER) pathway. This compound inhibits the nuclease activity of FEN1 by binding to the active site, coordinated by two magnesium ions, thereby blocking the entry of the DNA substrate.[1][2] This inhibition leads to an accumulation of unresolved DNA flaps, causing replication stress, DNA damage, and ultimately, cell death in cancer cells.[3][4]
Q2: What are the known mechanisms of resistance to FEN1 inhibitors?
Resistance to FEN1 inhibitors can arise through several mechanisms:
-
Upregulation of FEN1 Expression: Increased levels of the FEN1 protein can effectively titrate out the inhibitor, requiring higher concentrations to achieve a therapeutic effect. Overexpression of FEN1 has been linked to resistance to various chemotherapeutic agents.[5][6]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative DNA repair pathways or pro-survival signaling cascades.
-
AKT/mTOR Pathway: Sustained activation of the AKT pathway can promote the transcription of FEN1 via the NF-κB/p65 transcription factor, contributing to drug resistance.[7] Inhibition of AKT can sensitize cancer cells to DNA damaging agents by downregulating FEN1.[7] Inversely, resistance to AKT inhibitors has been shown to involve the restoration of mTOR signaling.[8]
-
STAT3 Pathway: The STAT3 signaling pathway is implicated in DNA damage response and its inhibition can increase the efficacy of DNA-damaging agents.[9][10] Activation of the IL6/STAT3 pathway has been observed in cells with acquired resistance to other targeted therapies, suggesting a potential role in overcoming FEN1 inhibition.[11]
-
-
Reactivation of Homologous Recombination (HR) Pathway: In BRCA2-deficient cells that are initially sensitive to FEN1 inhibitors, resistance can emerge through the re-expression and reactivation of BRCA2, restoring HR-mediated DNA repair.[12]
-
Overexpression of other DNA Repair Proteins: Increased levels of other DNA repair proteins, such as DNA polymerase beta (POLβ) and XRCC1, have been observed in FEN1 inhibitor-resistant cells, suggesting their role in compensating for the loss of FEN1 function.[12]
Q3: Are there known off-target effects for N-hydroxyurea-based FEN1 inhibitors?
Yes, N-hydroxyurea-based FEN1 inhibitors have been shown to exhibit some off-target activity against other 5'-nuclease superfamily members, such as EXO1, due to the conserved active site geometry.[13] However, studies have shown that the primary cytotoxic effects are likely due to on-target FEN1 inhibition.[13] It is always recommended to validate key findings using complementary approaches, such as siRNA-mediated knockdown of FEN1.
Q4: What are the general recommendations for the handling and storage of this compound?
-
Store the compound as a solid at -20°C, protected from light and moisture.
-
Prepare stock solutions in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Assess the solubility and stability in your specific cell culture medium before conducting experiments, as precipitation can lead to inaccurate results.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Inconsistent Results in Cell Viability/Clonogenic Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicates | Inhibitor instability or precipitation: this compound, like many small molecules, may have limited solubility or stability in aqueous media. | 1. Verify solubility: Visually inspect the media for any precipitate after adding the inhibitor. 2. Fresh dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. 3. Optimize solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is non-toxic to the cells. |
| Inconsistent cell seeding: Uneven cell numbers at the start of the experiment will lead to variable results. | 1. Ensure single-cell suspension: Thoroughly resuspend cells to break up clumps before plating. 2. Accurate cell counting: Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue exclusion). | |
| Lower than expected efficacy | Development of resistance: Prolonged exposure to the inhibitor can lead to the selection of resistant cell populations. | 1. Shorten treatment duration: For initial characterization, use shorter treatment times. 2. Use treatment-naïve cells: Ensure you are using a fresh stock of cells that have not been previously exposed to the inhibitor. 3. Monitor FEN1 levels: Check for upregulation of FEN1 in treated cells via Western blot. |
| Cell line-specific sensitivity: Different cancer cell lines exhibit varying degrees of sensitivity to FEN1 inhibitors. | 1. Test a panel of cell lines: Characterize the inhibitor's effect on multiple cell lines to identify sensitive and resistant models. 2. Correlate with genetic background: Analyze the genetic background of your cell lines (e.g., BRCA1/2 status, MMR deficiency) as these can influence sensitivity.[3] |
Issues with Western Blotting for FEN1 and DNA Damage Markers
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or no FEN1 band | Low FEN1 expression: Some cell lines may have inherently low levels of FEN1. | 1. Use a positive control: Include a cell lysate known to have high FEN1 expression. 2. Increase protein load: Load a higher amount of total protein per lane (e.g., 30-50 µg). |
| Poor antibody performance: The primary antibody may not be optimal. | 1. Validate the antibody: Use a validated antibody and optimize the dilution. 2. Include a loading control: Always probe for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal loading. | |
| Inconsistent γH2AX signal | Timing of sample collection: The phosphorylation of H2AX is a dynamic process. | 1. Time-course experiment: Collect lysates at different time points after treatment to identify the peak of γH2AX induction. 2. Cell cycle effects: FEN1 inhibition can cause cell cycle arrest, which can independently affect γH2AX levels. Analyze the cell cycle profile in parallel. |
| Issues with protein extraction: Inefficient lysis can lead to loss of nuclear proteins. | 1. Use appropriate lysis buffer: Employ a lysis buffer that effectively extracts nuclear proteins (e.g., RIPA buffer with protease and phosphatase inhibitors). 2. Sonication: Briefly sonicate the lysates to shear DNA and release nuclear proteins. |
Quantitative Data Summary
The following tables summarize quantitative data for N-hydroxyurea-based FEN1 inhibitors in various cancer cell lines.
Table 1: GI50 Values of N-hydroxyurea FEN1 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Compound 1 (GI50, µM) | Compound 3 (GI50, µM) | Microsatellite Status |
| SW620 | Colorectal | ~15 | ~8 | MSS |
| DLD1 | Colorectal | ~12 | ~7 | MSI |
| HCT-116 | Colorectal | ~10 | ~6 | MSI |
Data adapted from a high-throughput screen of 280 cancer cell lines.[3] Note: Compound 1 is structurally related to this compound.
Table 2: IC50 Values of FEN1 Inhibitors
| Cell Line | Cancer Type | FEN1 Inhibitor | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Arsenic Trioxide (ATO) | 19.88 ± 3.98 (24h) |
| MDA-MB-468 | Triple-Negative Breast Cancer | Arsenic Trioxide (ATO) | 10.46 ± 0.92 (24h) |
| PEO1 | Ovarian Cancer | FEN1 inhibitor (C8) | ~3 |
| PEO4 | Ovarian Cancer | FEN1 inhibitor (C8) | ~12 |
Data from various sources.[1][14] Note: Different FEN1 inhibitors were used in these studies.
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest a single-cell suspension of exponentially growing cells.
-
Count the cells and seed a predetermined number (e.g., 200-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
Allow cells to attach overnight.
-
-
Inhibitor Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Colony Formation:
-
After treatment, remove the inhibitor-containing medium, wash the cells gently with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Fixation and Staining:
-
Carefully remove the medium and wash the wells with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and add 1 mL of crystal violet staining solution. Incubate for 20-30 minutes.
-
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Western Blot for FEN1 and γH2AX
This protocol is for detecting changes in FEN1 protein levels and the DNA damage marker γH2AX.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FEN1, anti-γH2AX, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-FEN1, anti-γH2AX) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH).
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells (including any floating cells in the medium) and wash with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to cancer cell death.
Caption: Key signaling pathways involved in acquired resistance to FEN1 inhibitors.
References
- 1. Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 5. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Uncoupling of Akt and mTOR signaling drives resistance to Akt inhibition in PTEN loss prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Blocking DNA Damage Repair May Be Involved in Stattic (STAT3 Inhibitor)-Induced FLT3-ITD AML Cell Apoptosis [frontiersin.org]
- 10. STAT3 modulates the DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability and Storage of FEN1 Inhibitors: A Technical Guide
For researchers and drug development professionals working with Flap Endonuclease 1 (FEN1) inhibitors, ensuring compound integrity is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to the stability and storage best practices for FEN1 inhibitors, with a focus on common queries and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of FEN1 inhibitors?
A1: Solid FEN1 inhibitors are generally stable when stored at low temperatures. For long-term storage, it is recommended to keep the powder at -20°C. Some compounds may even be stable for years under these conditions.[1][2][3]
Q2: What is the best way to prepare and store stock solutions of FEN1 inhibitors?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of FEN1 inhibitors.[1][2][3] To maintain the stability of the stock solution, it is crucial to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability, which can extend for months to years depending on the specific inhibitor.[2][4] For short-term storage, -20°C is also an option, but the stability period is significantly reduced.[1][4] It is also advisable to use freshly opened, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1][3]
Q3: My FEN1 inhibitor has precipitated out of solution. What should I do?
A3: If precipitation occurs, especially during the preparation of aqueous working solutions from a DMSO stock, gentle warming and/or sonication can be used to aid dissolution.[4][5] It is also important to ensure that the final concentration of the inhibitor in your experimental medium does not exceed its solubility limit. For in vivo experiments, specific formulations using co-solvents like PEG300, Tween-80, or corn oil are often necessary to maintain solubility and bioavailability.[1][2][5]
Q4: How stable are FEN1 inhibitors in aqueous solutions or cell culture media?
A4: The stability of FEN1 inhibitors in aqueous solutions is generally limited. For in vitro and in vivo experiments, it is highly recommended to prepare fresh working solutions from your frozen stock on the day of use.[4][5] Any unused aqueous solution should typically be discarded and not stored for later use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Review storage conditions of both solid compound and stock solutions. Ensure aliquoting to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Low or no compound activity | Precipitation of the inhibitor in the experimental setup. | Check the solubility of the compound in your specific buffer or media. Consider using a lower concentration or a different formulation. Gentle warming or sonication may help redissolve the compound. |
| Difficulty dissolving the solid compound | Use of old or hydrated DMSO. | Use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.[1][3] |
| Phase separation in in vivo formulations | Improper mixing or component ratios. | Follow the formulation protocol carefully, adding each solvent sequentially and ensuring complete mixing at each step.[2][5] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for FEN1 Inhibitors
| Compound Form | Storage Temperature | Duration | Reference(s) |
| Solid (Powder) | -20°C | Up to 3 years | [1][3] |
| 4°C | Up to 2 years (for some compounds) | [2] | |
| Stock Solution (in DMSO) | -80°C | 6 months to 2 years | [2][4] |
| -20°C | 1 month | [1][4] |
Table 2: Solubility of Select FEN1 Inhibitors in DMSO
| Compound | Solubility in DMSO | Reference(s) |
| FEN1-IN-1 | 66 mg/mL (198.59 mM) | [1] |
| FEN1-IN-4 | 125 mg/mL (538.24 mM) | [2] |
| FEN1-IN-4 (alternative source) | 46 mg/mL (198.07 mM) | [3] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of the solid FEN1 inhibitor to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of the solid compound using a calibrated analytical balance.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of a compound with a molecular weight of 332.35 g/mol (like FEN1-IN-1), you would dissolve it in 30.1 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Aliquot the stock solution into single-use vials (e.g., 10 µL or 20 µL) to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Visualizing Experimental Workflows
The following diagrams illustrate key processes related to the handling and use of FEN1 inhibitors.
Caption: Recommended workflow for the storage of solid FEN1 inhibitors and the preparation and storage of stock solutions.
Caption: A generalized workflow for the preparation and use of FEN1 inhibitors in in vitro experiments.
Caption: A logical diagram for troubleshooting precipitation issues encountered with FEN1 inhibitors.
References
Refining Fen1-IN-3 treatment duration for optimal results
Disclaimer: As of our latest update, "Fen1-IN-3" is not a publicly documented inhibitor. This technical support center provides a generalized guide based on the known properties of other well-characterized small molecule inhibitors of Flap endonuclease 1 (FEN1), such as those from the N-hydroxyurea series (e.g., FEN1-IN-1) and others (e.g., SC13, C8). The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals working with FEN1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FEN1 inhibitors? A1: FEN1 is a critical enzyme involved in DNA replication (Okazaki fragment maturation) and DNA repair (long-patch base excision repair, LP-BER).[1][2] Small molecule inhibitors typically bind to the active site of FEN1, often coordinating with essential magnesium ions, which blocks the enzyme's ability to cleave its DNA substrate.[3][4] This inhibition leads to the accumulation of unprocessed DNA flaps during replication, causing replication fork instability and collapse into toxic DNA double-strand breaks (DSBs).[5] The resulting DNA damage activates checkpoint signaling pathways, such as the ATM pathway, leading to cell cycle arrest and ultimately apoptosis or cell death, particularly in cancer cells with existing DNA damage response defects.[6][7]
Q2: My cells are not showing a response to this compound. What is the recommended starting concentration? A2: The effective concentration of FEN1 inhibitors can be highly cell-line dependent. For initial experiments, a dose-response curve is recommended. Based on published data for similar FEN1 inhibitors, a starting range of 1 µM to 30 µM is advisable.[6] For example, the GI50 (concentration for 50% growth inhibition) for FEN1-IN-1 across a panel of 212 cell lines had a mean of 15.5 µM after a 3-day treatment.
Q3: How long should I treat my cells with this compound? A3: The optimal treatment duration depends on the experimental endpoint.
-
Signaling Events: To detect early events in the DNA damage response, such as the phosphorylation of H2AX (γH2AX) or ATM, shorter time points (e.g., 6, 12, 24 hours) are often sufficient.[6][8]
-
Cell Viability/Proliferation: To observe effects on cell growth and viability, longer incubation times are typically required to allow for effects on cell division to become apparent. A standard starting point is a 72-hour (3-day) incubation.[6]
-
Apoptosis: Induction of apoptosis is a downstream effect of DNA damage and may require 24 to 72 hours of continuous treatment to be robustly detected.[9]
Q4: Are there known off-target effects for FEN1 inhibitors? A4: Some FEN1 inhibitors may show activity against other related 5'-nucleases, such as EXO1, due to structural similarities in their active sites.[4][10] It is crucial to validate on-target activity. This can be done by demonstrating that FEN1 knockdown via siRNA/shRNA phenocopies the inhibitor's effect or by using a structurally unrelated FEN1 inhibitor to confirm the observed phenotype.
Troubleshooting Guides
Issue 1: No Observable Effect or Low Potency
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Treatment Duration | The incubation period may be too short. For viability or proliferation assays, extend the treatment duration to 72 hours or longer. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to find the optimal time point. |
| Insufficient Inhibitor Concentration | The concentration may be too low for your specific cell line. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the IC50 or GI50. |
| Compound Instability | The inhibitor may be unstable in your culture medium. Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Resistance | Your cell line may be resistant to FEN1 inhibition, potentially due to robust DNA damage repair capabilities. Cell lines with defects in homologous recombination (e.g., BRCA1/2 mutants) are often more sensitive.[8][11] |
| Compound Insolubility | The inhibitor may have precipitated out of the solution. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and that the compound is fully dissolved in the stock solution before diluting into the aqueous medium.[12] |
Issue 2: High Variability Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health/Density | Ensure cells are in the logarithmic growth phase and seeded at a consistent density for every experiment. Over-confluent or unhealthy cells will respond differently to treatment. |
| Stock Solution Degradation | Aliquot stock solutions into single-use volumes and store at -80°C to prevent degradation from multiple freeze-thaw cycles.[13] |
| Vehicle Control Issues | The final concentration of the vehicle (e.g., DMSO) must be identical across all wells, including the "untreated" control. High concentrations of DMSO (>0.5%) can be toxic to some cell lines. |
| Assay Timing and Technique | Standardize all incubation times and procedural steps. Ensure thorough mixing when adding reagents and uniform treatment across plates. |
Diagrams
Caption: FEN1 inhibitor mechanism of action.
Caption: Workflow for assessing this compound efficacy.
Caption: Decision tree for optimizing treatment duration.
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol measures cellular metabolic activity as an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 2,000-10,000 cells/well in 100 µL medium) to ensure they remain in logarithmic growth for the duration of the experiment. Incubate overnight to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the drug dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS, centrifuging after each wash.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour).
Protocol 3: Western Blot for DNA Damage Marker γH2AX
This protocol detects the phosphorylation of histone H2AX, an early marker of DNA double-strand breaks.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with this compound for the desired time (e.g., 24 hours). Wash cells with cold PBS and lyse them on ice with RIPA buffer. Scrape and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix a uniform amount of protein (e.g., 20-30 µg) from each sample with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-γH2AX antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST.
-
Imaging: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
References
- 1. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Mode of action of FEN1 inhibitors revealed by X-ray crystallography and enzyme kinetic studies [esrf.fr]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — Department of Oncology [oncology.ox.ac.uk]
- 8. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Fen1-IN-3 Variability in Different Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FEN1 inhibitor, Fen1-IN-3. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why do I observe significant variability in the cytotoxic effect of this compound across different cancer cell lines?
A1: The variability in cellular response to this compound is multifactorial and can be attributed to several key factors:
-
FEN1 Expression Levels: Flap endonuclease 1 (FEN1) is overexpressed in a majority of cancers, including breast, prostate, stomach, neuroblastomas, pancreatic, and lung cancers.[1] However, the absolute expression level of FEN1 can vary significantly between different cancer types and even between cell lines of the same cancer type.[2] Cell lines with higher FEN1 expression may exhibit a different sensitivity profile compared to those with lower expression.[3]
-
Genetic Background of the Cell Line: The genetic context of a cell line is a critical determinant of its sensitivity to FEN1 inhibition.
-
Microsatellite Instability (MSI): Colorectal and gastric cell lines with microsatellite instability (MSI) have shown increased sensitivity to FEN1 inhibitors.[4][5] This is often due to a synthetic lethal interaction with mutations in genes like MRE11A, which are common in MSI cancers.[4]
-
BRCA1/BRCA2 Mutations: Cancer cell lines with defects in BRCA1 or BRCA2, which are involved in homologous recombination repair, are preferentially killed by FEN1 inhibitors.[1][6] This highlights a synthetic lethal relationship between FEN1 and the homologous recombination pathway.
-
-
Cell Proliferation Rate: The expression of FEN1 is higher in actively proliferating mitotic cells compared to resting cells.[7] Therefore, the cytotoxic effects of this compound may be more pronounced in rapidly dividing cell lines.
-
Off-Target Effects: While this compound belongs to a series of inhibitors shown to be relatively specific, the potential for off-target effects should always be considered, which could contribute to variable responses in different cell lines.
Q2: My results with this compound are not consistent between experiments. What are the common sources of experimental variability?
A2: Inconsistent results can arise from several experimental factors:
-
Inhibitor Stability and Storage: Ensure that this compound is stored correctly as per the manufacturer's instructions to prevent degradation. Prepare fresh dilutions for each experiment from a stock solution.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum concentration, temperature, and CO2 levels. Passage number can also influence cellular phenotype and drug response, so it is crucial to use cells within a defined passage range.
-
Assay-Specific Parameters: The choice of assay and its parameters can significantly impact the results. For example, in cell viability assays, the seeding density, incubation time with the inhibitor, and the specific dye or reagent used can all contribute to variability.
-
FEN1 Nuclease Activity Conditions: The nuclease activity of FEN1 is dependent on the presence of Mg2+ or Mn2+ ions and is sensitive to salt concentrations (greatly reduced at 50 mM NaCl).[3][8] Ensure that the buffer conditions in any in vitro assays are optimal for FEN1 activity.
Q3: What is the mechanism of action of this compound and how does it lead to cell death?
A3: this compound is part of the N-hydroxyurea series of FEN1 inhibitors.[4] These inhibitors function by binding to the FEN1 protein. Some inhibitors in this class act via a mixed non-competitive/competitive model, binding to FEN1 both in the presence and absence of a DNA substrate.[4] The binding of the inhibitor prevents the substrate DNA from accessing the catalytic metal ions in the active site.[9][10]
The inhibition of FEN1's endonuclease activity disrupts critical DNA replication and repair processes, including:
-
Okazaki Fragment Maturation: FEN1 is essential for removing the 5' RNA flaps during lagging strand DNA synthesis.[3] Inhibition of this process leads to the accumulation of unprocessed Okazaki fragments, causing replication fork instability and collapse, which can result in DNA double-strand breaks (DSBs).[4][11]
-
Long-Patch Base Excision Repair (LP-BER): FEN1 participates in the LP-BER pathway to repair DNA damage.[3][9] Its inhibition compromises this repair mechanism.
The accumulation of DNA damage, particularly DSBs, triggers a DNA damage response (DDR), leading to cell cycle arrest and ultimately, apoptosis or cell death, especially in cancer cells with pre-existing defects in other DNA repair pathways (synthetic lethality).[4][6]
Troubleshooting Guides
Issue 1: Lower than Expected Cytotoxicity in a Specific Cell Line
| Possible Cause | Troubleshooting Step |
| Low FEN1 Expression | 1. Verify FEN1 protein expression levels in your cell line using Western blot or immunofluorescence. 2. Compare with a positive control cell line known to have high FEN1 expression. |
| Cell Line Resistance | 1. Check the genetic background of your cell line. Is it proficient in DNA repair pathways like homologous recombination? 2. Consider using a different cell line with known sensitivities (e.g., MSI-high or BRCA-deficient) as a positive control. |
| Inhibitor Inactivity | 1. Confirm the integrity and concentration of your this compound stock solution. 2. Test the inhibitor on a highly sensitive cell line to ensure it is active. |
| Suboptimal Assay Conditions | 1. Optimize the incubation time with this compound. A longer exposure may be required for some cell lines. 2. Ensure that the cell seeding density is appropriate for the duration of the assay. |
Issue 2: High Variability in IC50/GI50 Values Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated multichannel pipette or an automated cell dispenser for seeding plates. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of the plate, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Inaccurate Drug Dilutions | 1. Prepare a fresh serial dilution of this compound for each experiment. 2. Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Variability in Assay Readout | 1. Allow plates to equilibrate to room temperature before adding reagents and before reading. 2. Ensure complete mixing of the detection reagent in each well. |
Data Presentation
Table 1: Summary of GI50 Values for FEN1 Inhibitors of the N-hydroxyurea Series in Various Cell Lines
| Compound | Mean GI50 (μM) | Number of Cell Lines Tested | Number of Resistant Cell Lines (>30 μM) |
| Compound 1 (similar to this compound) | 15.5 | 212 | 26 |
| Compound 3 | 9.0 | 195 | 30 |
Data extracted from a high-throughput study on N-hydroxyurea series FEN1 inhibitors.[4]
Experimental Protocols
Protocol 1: Cell Viability (Growth Inhibition) Assay
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well).
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
-
Viability Measurement (e.g., using CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the GI50 (concentration causing 50% growth inhibition) using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for FEN1 Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FEN1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin or GAPDH to normalize for protein loading.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting workflow for this compound variability.
References
- 1. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 5. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. esrf.fr [esrf.fr]
- 11. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
Technical Support Center: Troubleshooting Fen1-IN-3 Experimental Outcomes
Welcome to the technical support center for Fen1-IN-3, a valuable tool for researchers and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure consistent, reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound belongs to the N-hydroxyurea class of inhibitors that target Flap endonuclease 1 (FEN1).[1][2] FEN1 is a crucial enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1][3][4][5] this compound and similar inhibitors act by binding to the active site of FEN1, coordinated by two magnesium ions, which blocks the substrate's access to the catalytic site.[1][3] This inhibition prevents the unpairing of substrate DNA necessary for the enzymatic reaction.[1]
Q2: What are the expected cellular effects of FEN1 inhibition by this compound?
Inhibition of FEN1 by compounds like this compound is expected to induce a DNA damage response.[1][2] This can lead to the activation of the ATM checkpoint signaling pathway, phosphorylation of histone H2AX (γH2AX), and ubiquitination of FANCD2, indicating the initiation of the Fanconi anemia (FA) pathway.[2] Ultimately, the accumulation of DNA damage can trigger cell cycle arrest and apoptosis.[1][6]
Q3: In which cancer cell lines is this compound expected to be most effective?
FEN1 inhibitors have shown increased efficacy in cancer cells with specific genetic backgrounds. Tumors with microsatellite instability (MSI) and mutations in genes like MRE11A are particularly sensitive to FEN1 inhibition.[2][7] This is due to a concept known as synthetic lethality, where the inhibition of FEN1 in a cell that is already deficient in another DNA repair pathway (like MRE11A-dependent repair) leads to cell death.[2][7] Therefore, colorectal and gastric cell lines with MSI may exhibit heightened sensitivity.[2]
Q4: What is the role of FEN1 in different DNA repair pathways?
FEN1 is a key player in multiple DNA metabolic pathways:
-
Okazaki Fragment Maturation: During DNA replication, FEN1 is essential for removing the 5' RNA-DNA flaps that are formed on the lagging strand, allowing for the ligation of Okazaki fragments.[1][3][5]
-
Long-Patch Base Excision Repair (LP-BER): FEN1 participates in the repair of damaged DNA bases by cleaving the 5' flap generated during repair synthesis.[1][4]
-
Stalled Replication Fork Rescue: FEN1 is involved in processing and restarting stalled replication forks, which can otherwise lead to DNA double-strand breaks.[2][5]
-
Telomere Maintenance: FEN1 contributes to the stability of telomeres.[5]
Troubleshooting Inconsistent Experimental Outcomes
Issue 1: High Variability in Cell Viability Assays
Possible Cause 1: Inconsistent Drug Concentration or Activity
-
Recommendation: this compound, like many small molecules, can be sensitive to storage conditions. Ensure the compound is stored as recommended by the manufacturer, protected from light and moisture. Prepare fresh dilutions for each experiment from a properly stored stock solution. Verify the final concentration of the inhibitor in your assay.
Possible Cause 2: Cell Line Heterogeneity
-
Recommendation: Cell line integrity can drift with passage number. Ensure you are using cells within a consistent and low passage number range. Perform cell line authentication to confirm the identity of your cells.
Possible Cause 3: Inconsistent Seeding Density
-
Recommendation: The initial number of cells seeded can significantly impact the outcome of viability assays. Optimize and strictly adhere to a consistent seeding density for all experiments.
Issue 2: No Observable Increase in DNA Damage Markers (e.g., γH2AX)
Possible Cause 1: Insufficient Drug Concentration or Treatment Duration
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. DNA damage markers may take several hours to accumulate to detectable levels.
Possible Cause 2: Cell Line Resistance
-
Recommendation: As mentioned, sensitivity to FEN1 inhibitors can be context-dependent. Your cell line may have robust alternative DNA repair pathways that compensate for FEN1 inhibition. Consider using a positive control (e.g., a known DNA damaging agent like etoposide) to ensure your assay is working correctly. Also, consider testing in cell lines with known DNA repair deficiencies (e.g., MRE11A mutant lines).
Possible Cause 3: Issues with Antibody or Staining Protocol
-
Recommendation: Verify the specificity and optimal dilution of your primary antibody for γH2AX. Include appropriate positive and negative controls in your immunofluorescence or Western blotting experiments.
Issue 3: Unexpected Cytotoxicity in Control Cells
Possible Cause 1: Solvent Toxicity
-
Recommendation: this compound is likely dissolved in a solvent like DMSO. High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of the solvent in your vehicle control is identical to that in your drug-treated samples and is below the toxic threshold for your cell line (typically <0.5%).
Possible Cause 2: Contamination
-
Recommendation: Microbial contamination (bacteria, yeast, mycoplasma) can cause non-specific cytotoxicity. Regularly test your cell cultures for mycoplasma and practice good aseptic technique.
Quantitative Data Summary
The following table summarizes the reported 50% growth inhibition (GI₅₀) values for N-hydroxyurea series inhibitors of FEN1, which includes compounds structurally related to this compound.
| Compound | Mean GI₅₀ (μM) | Notes |
| 1 | 15.5 | Data from a screen of 212 cell lines. 26 cell lines were deemed resistant with GI₅₀ > 30 μM.[2] |
| 2 & 3 | Not specified | Shown to have activity in biochemical assays, but cellular GI₅₀ values are not provided in the search results.[2] |
Key Experimental Protocols
Cell Viability (MTS/MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Western Blotting for DNA Damage Markers (γH2AX)
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against γH2AX overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for γH2AX Foci Formation
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Drug Treatment: Treat cells with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody against γH2AX for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Visualizations
Caption: FEN1's role in DNA replication and repair and its inhibition by this compound.
Caption: A generalized experimental workflow for characterizing the effects of this compound.
References
- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 3. esrf.fr [esrf.fr]
- 4. academic.oup.com [academic.oup.com]
- 5. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — Department of Oncology [oncology.ox.ac.uk]
Fen1-IN-X In Vivo Administration Technical Support
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vivo delivery of FEN1 inhibitors, referred to here as Fen1-IN-X.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of Fen1-IN-X?
A1: The choice of vehicle for Fen1-IN-X, a small molecule inhibitor, is critical for ensuring its solubility and bioavailability in animal models. Due to the hydrophobic nature of many FEN1 inhibitors, aqueous solutions are often not suitable. For a similar compound, FEN1-IN-1, several formulations have been suggested, which can serve as a starting point for Fen1-IN-X:
-
Protocol 1: A solution composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Protocol 2: A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
Protocol 3: A mixture of 10% DMSO and 90% Corn Oil.[1]
It is crucial to test the solubility and stability of Fen1-IN-X in the chosen vehicle prior to in vivo experiments.
Q2: How should I prepare the stock and working solutions of Fen1-IN-X?
A2: For initial solubilization, a high-concentration stock solution should be prepared in an organic solvent like Dimethyl Sulfoxide (DMSO). For example, FEN1-IN-4 is soluble in DMSO and Ethanol at 46 mg/mL.[2] When preparing working solutions for in vivo administration, the stock solution should be diluted with the appropriate vehicle. To aid dissolution, gentle heating and/or sonication can be applied.[1] It is important to ensure the final concentration of DMSO in the administered solution is kept to a minimum (typically below 10%) to avoid toxicity in the animal model.
Q3: What are the common routes of administration for Fen1-IN-X in animal models?
A3: The route of administration depends on the experimental design and the desired pharmacokinetic profile. Common parenteral routes for rodents include:
-
Intravenous (IV): For rapid systemic exposure. Common sites in rodents are the lateral tail vein or saphenous vein.[3]
-
Intraperitoneal (IP): A common route for faster absorption than subcutaneous administration.[4] Injections are typically given in the lower right abdominal quadrant.[3]
-
Subcutaneous (SC): For slower, more sustained release.[3]
The specific route, dose, and volume must be in accordance with your institution's animal care and use committee (IACUC) guidelines.[3][4]
Q4: What are the potential side effects or toxicities of FEN1 inhibitors in vivo?
A4: While specific toxicity data for Fen1-IN-3 is unavailable, studies with other FEN1 inhibitors in xenograft models have shown anti-tumor efficacy with manageable toxicity. For instance, a FEN1 inhibitor, C8, showed a significant reduction in tumor growth in mice without reported severe adverse effects.[1] Similarly, the FEN1 inhibitor C20, in combination with arsenic trioxide, suppressed tumor size and weight in a xenograft model.[5] However, it is essential to conduct preliminary dose-escalation studies to determine the maximum tolerated dose (MTD) of Fen1-IN-X in your specific animal model.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of Fen1-IN-X in the formulation. | The inhibitor has low aqueous solubility. The concentration of the inhibitor exceeds its solubility limit in the chosen vehicle. | 1. Prepare a fresh solution, ensuring the inhibitor is fully dissolved in the organic solvent before adding the aqueous components. 2. Gently warm the solution or use a sonicator to aid dissolution.[1] 3. Consider using a different vehicle formulation with a higher percentage of co-solvents (e.g., PEG300) or solubilizing agents (e.g., Tween-80, SBE-β-CD).[1] 4. Decrease the final concentration of the inhibitor in the formulation. |
| Inconsistent or lack of in vivo efficacy. | Poor bioavailability due to formulation issues. The inhibitor is unstable in the formulation or in vivo. The dose is too low. | 1. Confirm the stability of the formulated inhibitor over the duration of your experiment. 2. Re-evaluate the vehicle and consider formulations known to enhance bioavailability of hydrophobic compounds. 3. Conduct a dose-response study to determine the optimal effective dose. 4. Verify the activity of your batch of Fen1-IN-X with an in vitro assay before in vivo use. |
| Adverse effects or toxicity in animal models. | The dose is too high. The vehicle is causing toxicity. | 1. Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD). 2. Include a vehicle-only control group to assess the toxicity of the formulation components. 3. Reduce the concentration of organic solvents like DMSO in the final formulation. |
| Difficulty with intravenous injection. | Precipitation of the compound upon contact with blood. The formulation is too viscous. | 1. Ensure the formulation is a clear, homogenous solution before injection. 2. If precipitation is suspected, consider a slower infusion rate. 3. For viscous solutions, use a larger gauge needle if appropriate for the animal and injection site. |
Quantitative Data for FEN1 Inhibitors
| Inhibitor | Target | In Vitro Potency (IC50/GI50) | In Vivo Model | Key In Vivo Finding |
| FEN1 Inhibitor 1 (Compound 1) | FEN1 | Mean GI50 of 15.5 µM across 212 cancer cell lines.[6] | Not specified | Induces a DNA damage response in a dose-dependent manner.[2] |
| FEN1 Inhibitor 3 | FEN1 | Mean GI50 of 9.0 µM across 195 cancer cell lines.[6] | Not specified | Cellular activity correlates well with FEN1 Inhibitor 1.[6] |
| FEN1 Inhibitor C8 | FEN1 | Not specified | Xenografts (HCC1806, HCT116, MDA-MB-231) | Significant reduction in tumor growth in sensitive cell line xenografts.[1] |
| FEN1 Inhibitor C20 | FEN1 | Not specified | Xenograft model (TNBC) | In combination with ATO, significantly suppressed tumor size and weight.[5] |
| FEN1-IN-4 | hFEN1 | IC50 of 30 nM for hFEN1-336Δ.[7] | Not specified | Inhibited alum-induced NLRP3 inflammasome-dependent IL-1β production in vivo.[7] |
| FEN1-IN-SC13 | FEN1 | Cytotoxic in MCF7 cells (0-40 µM).[8] | Xenografted tumor models | Combined with chemotherapy, inhibits tumor growth.[8] |
Experimental Protocols
Generic Protocol for In Vivo Administration of Fen1-IN-X in a Mouse Xenograft Model
1. Preparation of Fen1-IN-X Formulation:
-
Materials: Fen1-IN-X powder, DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of Fen1-IN-X powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the powder completely. Vortex or sonicate briefly if necessary.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and sterile saline in the desired ratio (e.g., 40% PEG300, 5% Tween-80, 45% saline).
-
Slowly add the Fen1-IN-X/DMSO solution to the vehicle while vortexing to create a homogenous solution.
-
Visually inspect the final formulation for any precipitation. If the solution is not clear, it may require further optimization.
-
2. Animal Handling and Dosing:
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) bearing subcutaneous tumors from a human cancer cell line of interest.
-
Procedure:
-
Acclimatize the animals for at least one week before the start of the experiment.
-
Randomize the animals into treatment and control groups once tumors reach a palpable size (e.g., 100-200 mm³).
-
Administer Fen1-IN-X or the vehicle control via the chosen route (e.g., intraperitoneal injection). The dosing volume should be based on the animal's body weight (e.g., 10 mL/kg).
-
The dosing frequency will depend on the pharmacokinetic properties of Fen1-IN-X and should be determined in preliminary studies (e.g., daily, every other day).
-
3. Monitoring and Data Collection:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic markers, histology).
Signaling Pathways and Workflows
Caption: FEN1 inhibition leads to replication stress and synthetic lethality.
Caption: A general workflow for in vivo studies of FEN1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. FEN1 Ensures Telomere Stability by Facilitating Replication Fork Re-initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. worldscientific.com [worldscientific.com]
- 7. Rate-determining Step of Flap Endonuclease 1 (FEN1) Reflects a Kinetic Bias against Long Flaps and Trinucleotide Repeat Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing FEN1 Inhibition Assays with Fen1-IN-3
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using Fen1-IN-3 to study Flap endonuclease 1 (FEN1) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is FEN1, and why is it a target for cancer therapy? A1: Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1][2][3] It removes 5' overhanging DNA "flaps" to ensure genomic stability.[4][5] Many cancer cells overexpress FEN1, and some have defects in other DNA repair pathways, such as homologous recombination (e.g., BRCA1/2 mutations).[4][6] Inhibiting FEN1 in these cancer cells can lead to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[7][8] This makes FEN1 a promising target for developing selective cancer therapies.[9][10]
Q2: What is this compound, and what is its mechanism of action? A2: this compound belongs to the N-hydroxyurea series of small molecule inhibitors that target FEN1.[7] It functions as a competitive inhibitor, likely by binding to the FEN1 active site and competing with the DNA substrate.[7] This action blocks the enzyme's ability to process DNA flaps, thereby disrupting DNA replication and repair.
Q3: What are the most common assays for measuring FEN1 activity and its inhibition by this compound? A3: The most common assays include:
-
Fluorescence Resonance Energy Transfer (FRET)-based assays: These are high-throughput, homogeneous assays where FEN1 cleavage of a dual-labeled DNA substrate separates a fluorophore and a quencher, producing a fluorescent signal.[11][12]
-
Gel-based cleavage assays: These traditional methods use fluorescently or radioactively labeled DNA flap substrates. The cleavage products are then separated and visualized using denaturing polyacrylamide gel electrophoresis (PAGE).[13][14]
-
Cell-based viability/proliferation assays: Methods like the MTT assay are used to measure the cytotoxic effect of FEN1 inhibition on cancer cell lines.[15]
-
Cell-based DNA damage assays: Inhibition of FEN1 leads to DNA damage, which can be quantified by measuring markers like γH2AX or 53BP1 foci formation via immunofluorescence.[6][16]
Q4: What is a recommended starting concentration for this compound in experiments? A4: For biochemical assays, starting concentrations for IC50 determination typically range from low nanomolar to high micromolar. For cell-based assays, a good starting point is based on its reported growth inhibition potency. For an analogous N-hydroxyurea compound (compound 3), the mean GI50 was 9.0 µM across a large cell-line panel, with some sensitive lines showing effects at lower concentrations.[7] A dose-response curve from 1 µM to 30 µM is recommended to determine the optimal concentration for your specific cell line.
Q5: How should I prepare and store this compound? A5: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 10-30 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate assay buffer or cell culture medium.
Data Presentation
Table 1: Reported Activity of a this compound Analog
| Compound | Type | Mean GI50 (Cell-based) | Mode of Inhibition | Reference |
|---|
| N-hydroxyurea series compound 3 (analog of this compound) | Small Molecule | 9.0 µM | Competitive |[7] |
Table 2: Recommended Starting Conditions for Common FEN1 Assays
| Parameter | FRET Assay | Gel-Based Assay | Cell Viability (MTT) |
|---|---|---|---|
| FEN1 Conc. | 1-20 nM[12] | 4-200 nM[14] | N/A |
| Substrate Conc. | 50-100 nM (near Kₘ)[8][12] | 20-50 nM[14][17] | N/A |
| This compound Conc. Range | 10 nM - 100 µM | 10 nM - 100 µM | 1 µM - 50 µM |
| Incubation Time | 5-30 minutes[12][18] | 15-60 minutes[14] | 48-72 hours[7] |
| Key Buffer Components | 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT[12] | 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂[14] | Cell Culture Medium |
Troubleshooting Guides
Biochemical Assays (FRET, Gel-Based)
Q: My recombinant FEN1 enzyme shows little to no activity. A:
-
Enzyme Integrity: The enzyme may have degraded. Use a fresh aliquot stored at -80°C. Avoid multiple freeze-thaw cycles. Confirm protein integrity on an SDS-PAGE gel.
-
Buffer Composition: FEN1 activity is critically dependent on divalent cations. Ensure your reaction buffer contains 8-10 mM MgCl₂.[12][17] Also, check that the pH is optimal (typically ~7.5-8.0) and that a reducing agent like DTT is present if required.[12]
-
Substrate Quality: The DNA flap substrate may be improperly annealed or degraded. Verify annealing and integrity on a native or denaturing PAGE gel, respectively. FEN1 shows the highest affinity for double-flap substrates with a 1-nucleotide 3' flap.[19][20]
Q: I'm observing a high background signal or false positives in my FRET assay. A:
-
Substrate Design: The fluorophore and quencher may not be in close enough proximity in the uncleaved substrate, leading to a high initial signal. Redesign the substrate to ensure efficient quenching.[12]
-
Light Scattering/Autofluorescence: The inhibitor compound itself may be fluorescent or cause light scattering. Always run a control reaction with the inhibitor but without the FEN1 enzyme to measure this background.
-
Buffer Components: Some buffer components can interfere with fluorescence. Test the effect of each component on the substrate's fluorescence signal.[21]
Q: My IC50 value for this compound is significantly different from published values. A:
-
Assay Conditions: IC50 values are highly dependent on assay conditions. For competitive inhibitors, the IC50 will increase with higher substrate concentrations. Ensure your substrate concentration is at or near the Michaelis-Menten constant (Kₘ).[8]
-
Enzyme Concentration: Using too much enzyme can lead to rapid substrate depletion, affecting the accuracy of inhibition measurements. Optimize the enzyme concentration to ensure the reaction rate is linear over the measurement period.
-
Inhibitor Purity and Solubility: Verify the purity of your this compound compound. Poorly soluble compounds can aggregate at high concentrations, leading to inaccurate results. Ensure DMSO concentration is consistent across all wells and is not inhibitory to the enzyme.
Cell-Based Assays
Q: I am not observing a decrease in cell viability after treatment with this compound. A:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to FEN1 inhibition. Sensitivity is often heightened in cells with defects in other DNA repair pathways, such as those with BRCA1/2 or MRE11A mutations.[6][7] Consider testing a panel of cell lines or a line known to be sensitive.
-
Treatment Duration and Concentration: The cytotoxic effects of FEN1 inhibition may take time to manifest. Ensure you are treating for a sufficient duration (e.g., 48-72 hours).[7] You may also need to test a higher concentration range of this compound.
-
Compound Stability: Ensure the inhibitor is stable in your cell culture medium for the duration of the experiment.
Q: How can I confirm that the observed cellular effects are specifically due to FEN1 inhibition? A:
-
Use a Genetic Control: The gold standard is to compare the inhibitor's effect to the phenotype observed after FEN1 knockdown using siRNA or shRNA. A lack of FEN1 should confer resistance to a FEN1-specific inhibitor.[8]
-
Measure Downstream Markers: Confirm that the inhibitor induces the expected molecular consequences of FEN1 inhibition. This includes an increase in DNA damage markers like γH2AX or 53BP1 foci, or evidence of replication stress.[7][8][16]
-
Rescue Experiment: If possible, overexpressing a resistant mutant of FEN1 in the cells should rescue the cytotoxic effects of the inhibitor.
Visualizations: Pathways and Workflows
Caption: FEN1's role in Okazaki fragment maturation during DNA replication.
Caption: Experimental workflow for a FEN1 FRET-based inhibition assay.
Caption: Troubleshooting flowchart for low FEN1 activity in biochemical assays.
Experimental Protocols
Protocol 1: FRET-Based FEN1 Inhibition Assay
This protocol is adapted from methods developed for high-throughput screening.[12][18]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
FEN1 Enzyme: Dilute recombinant human FEN1 in Assay Buffer to a 2X working concentration (e.g., 4 nM, for a 2 nM final concentration).
-
FRET Substrate: Use a DNA flap substrate with a 5' fluorophore (e.g., 6-TAMRA) and a nearby quencher (e.g., BHQ-2).[12] Dilute in Assay Buffer to a 2X working concentration (e.g., 100 nM, for a 50 nM final concentration).
-
This compound: Prepare a serial dilution series in 100% DMSO, then dilute into Assay Buffer to a 4X working concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4X this compound dilution or DMSO control to each well.
-
Add 5 µL of 2X FEN1 enzyme solution to all wells (except no-enzyme controls). Add 5 µL of Assay Buffer to no-enzyme control wells.
-
Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of 2X FRET substrate solution to all wells. Final volume is 20 µL.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence signal (e.g., Ex: 525 nm, Em: 598 nm for TAMRA) kinetically every 60 seconds for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase) for each well.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Gel-Based FEN1 Cleavage Assay
This protocol is based on traditional nuclease activity assays.[14]
-
Reagent Preparation:
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 100 µg/ml BSA.
-
DNA Substrate: Prepare a flap substrate with a 5'-end label (e.g., 32P or a fluorophore like Cy5). Dilute to a 2X working concentration (e.g., 80 nM) in nuclease-free water.
-
FEN1 Enzyme: Dilute FEN1 in Reaction Buffer to a 5X working concentration (e.g., 100 nM).
-
This compound: Prepare serial dilutions in Reaction Buffer at a 5X concentration.
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue.
-
-
Assay Procedure:
-
In a 10 µL reaction, combine 2 µL of 5X this compound (or buffer), 2 µL of 5X FEN1, and 2 µL of nuclease-free water.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of 2X DNA substrate.
-
Incubate for 15 minutes at 37°C.
-
Terminate the reaction by adding 10 µL of Stop Solution.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
-
Analysis:
-
Load 10 µL of each sample onto a 15% denaturing polyacrylamide gel containing 7 M urea.
-
Run the gel until the dye front reaches the bottom.
-
Visualize the bands using a phosphorimager or fluorescence gel scanner.
-
Quantify the intensity of the uncleaved substrate and the cleaved product bands to determine the percent inhibition.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 2,000-5,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the inhibitor or a DMSO vehicle control.
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
MTT Addition and Measurement:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.
-
Incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well.
-
Normalize the absorbance values to the DMSO-treated control cells (100% viability).
-
Plot the percent viability versus the log of inhibitor concentration to determine the GI50/IC50 value.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 5. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 8. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of human flap endonuclease 1 (FEN1) inhibitors using a machine learning based consensus virtual screening - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The DNA–protein interaction modes of FEN-1 with gap substrates and their implication in preventing duplication mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rate-determining Step of Flap Endonuclease 1 (FEN1) Reflects a Kinetic Bias against Long Flaps and Trinucleotide Repeat Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. The Fen1 extrahelical 3′-flap pocket is conserved from archaea to human and regulates DNA substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Single-molecule characterization of Fen1 and Fen1/PCNA complexes acting on flap substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Validating FEN1 Target Engagement in Cells: A Comparative Guide to Fen1-IN-3 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fen1-IN-3 and other small molecule inhibitors of Flap Endonuclease 1 (FEN1), a key enzyme in DNA replication and repair. Validating that a compound engages its intended target within a cellular context is a critical step in drug discovery. Here, we present experimental data and detailed protocols for assays designed to confirm and quantify the cellular target engagement of FEN1 inhibitors.
Introduction to FEN1 Inhibition
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication, particularly in the maturation of Okazaki fragments, and in DNA repair pathways such as base excision repair.[1][2] Its overexpression in various cancers has made it an attractive target for anticancer therapies.[3] FEN1 inhibitors are being developed to exploit the reliance of cancer cells on specific DNA repair pathways, often leading to synthetic lethality in tumors with deficiencies in other DNA repair genes, such as BRCA1 and BRCA2.[4]
This compound (also referred to as compound 1 in the N-hydroxyurea series) is a known inhibitor of FEN1.[1][5] This guide will compare this compound with other notable FEN1 inhibitors, focusing on experimental methods to validate their engagement with FEN1 in a cellular environment.
Comparative Analysis of FEN1 Inhibitors
The following tables summarize the quantitative data for this compound and selected alternative FEN1 inhibitors. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
Table 1: Biochemical Potency of FEN1 Inhibitors
| Compound | Chemical Structure | Biochemical IC50 (FEN1) | Notes |
| This compound (Compound 1) | 1-((2,3-dihydrobenzo[b][1][6]dioxin-2-yl)methyl)-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 46 nM[2] | Mixed non-competitive/competitive inhibitor.[1] |
| Compound 2 | N-hydroxy-N'-(cyclopropylmethyl)-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Similar to Cpd 1 & 4[2] | Competitive inhibitor.[1] |
| Compound 3 | N-hydroxy-N'-(4-methoxybenzyl)-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Not Reported | Structural relative of Compound 2 with enhanced cellular activity.[1] |
| Compound 4 | N-hydroxy-N'-(4-fluorobenzyl)-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 17 nM[2] | Competitive inhibitor.[2] |
| BSM-1516 | Structure not publicly available | 7 nM[7] | Highly potent and selective inhibitor.[7] |
| PTPD | 3-hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 22 nM[8] | FEN1 inhibitor.[8] |
Table 2: Cellular Target Engagement and Activity of FEN1 Inhibitors
| Compound | Cell Line | CETSA EC50 | Cellular Potency (GI50/EC50) | Notes |
| This compound (Compound 1) | SW620 | 5.1 µM[2] | Mean GI50 of 15.5 µM across 212 cell lines.[1] EC50 of ~15 µM in HeLa cells.[2] | Demonstrates clear target engagement in cells, though with a significant drop-off from biochemical potency.[2] |
| Compound 3 | 195 cell lines | Not Reported | Mean GI50 of 9.0 µM.[1] | Enhanced cellular activity compared to Compound 2.[1] |
| Compound 4 | SW620 | 6.8 µM[2] | EC50 of 6 µM in HeLa cells.[2] | Similar cellular target engagement to this compound.[2] |
| BSM-1516 | Not specified | 24 nM[7] | EC50 of 350 nM in BRCA2-deficient DLD1 cells.[7] | Shows very high potency in cellular target engagement and activity.[7] |
Experimental Validation of Target Engagement
To validate that a FEN1 inhibitor is engaging its target in cells, a series of assays can be performed. These typically start with a direct measure of target binding, followed by assessment of the functional consequences of this engagement.
Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm drug-target interaction in a cellular environment.[2] The principle is that a protein, when bound to a ligand, becomes more stable and resistant to thermal denaturation.
-
Cell Culture and Treatment:
-
Seed cells (e.g., SW620 colon cancer cells) in appropriate culture vessels and grow to 80-90% confluency.
-
Harvest cells and resuspend in fresh media.
-
Treat cells with the FEN1 inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 60°C).
-
Cool the samples to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the levels of soluble FEN1 by Western blotting using a FEN1-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble FEN1 against the temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target stabilization.
-
For an isothermal dose-response, heat all samples at a single, optimized temperature and plot the amount of soluble FEN1 against the inhibitor concentration to determine the CETSA EC50.
-
FEN1 Activity Assay in a Cellular Context
While CETSA confirms binding, a functional assay is needed to show that this binding translates to inhibition of FEN1's enzymatic activity. This can be achieved using a fluorescence-based assay on cell lysates.
-
Substrate Preparation:
-
Synthesize or purchase a DNA flap substrate with a fluorophore (e.g., 6-FAM) on the 5' end of the flap and a quencher (e.g., BHQ-1) on the 3' end of the adjacent oligonucleotide. In the intact substrate, the proximity of the fluorophore and quencher results in low fluorescence.
-
-
Cell Lysate Preparation:
-
Treat cells with the FEN1 inhibitor or vehicle as described for the CETSA protocol.
-
Lyse the cells in a suitable buffer and collect the total cell lysate.
-
-
Enzymatic Reaction:
-
In a microplate, mix the cell lysate with the fluorescent flap substrate in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Incubate the plate at 37°C and monitor the fluorescence intensity over time. FEN1 activity will cleave the flap, releasing the fluorophore from the quencher and leading to an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the slope of the fluorescence intensity curve.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 of the inhibitor in the cellular context.
-
Assessing Downstream DNA Damage Response
Inhibition of FEN1 is expected to cause an accumulation of unprocessed Okazaki fragments and stalled replication forks, leading to DNA damage and the activation of the DNA Damage Response (DDR) pathway.[1][2] This can be visualized by immunofluorescence staining for DDR markers such as phosphorylated H2AX (γH2AX) and RAD51.
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat the cells with the FEN1 inhibitor at various concentrations for a defined period (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with primary antibodies against γH2AX and/or RAD51 overnight at 4°C.
-
Wash with PBST.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBST.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the number and intensity of γH2AX and RAD51 foci per nucleus. An increase in the number of foci with increasing inhibitor concentration indicates the induction of a DNA damage response.
-
Conclusion
Validating the cellular target engagement of FEN1 inhibitors is a multi-step process that provides increasing confidence in the compound's mechanism of action. This compound demonstrates clear engagement with FEN1 in cells, as confirmed by CETSA.[2] However, its cellular potency is significantly lower than its biochemical potency. In contrast, newer compounds like BSM-1516 show high potency in both biochemical and cellular assays, highlighting advancements in the development of FEN1 inhibitors.[7]
The experimental protocols provided in this guide offer a robust framework for researchers to compare the performance of this compound with other alternatives. By combining direct target engagement assays like CETSA with functional and downstream pathway analyses, a comprehensive understanding of a FEN1 inhibitor's cellular activity can be achieved, paving the way for the development of more effective cancer therapeutics.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 2. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FEN1-inhibitor Co-crystal Structure Published | Peak Proteins [peakproteins.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FEN1 Inhibitors: Benchmarking Fen1-IN-1 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy. Its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies. This guide provides an objective comparison of Fen1-IN-1 and other notable FEN1 inhibitors, supported by experimental data to aid in the selection of appropriate compounds for research and development.
Performance Comparison of FEN1 Inhibitors
The following table summarizes the key quantitative data for several prominent FEN1 inhibitors, offering a clear comparison of their biochemical potency and cellular activity.
| Inhibitor | Chemical Class | FEN1 IC50 | FEN1 Cellular EC50 | EXO1 IC50 | Selectivity (FEN1 vs. EXO1) | Mechanism of Action | Key Cellular Effects |
| Fen1-IN-1 (Compound 1) | N-hydroxyurea | Similar to compounds 2 & 4[1] | Mean GI50 of 15.5 μM across 212 cell lines[2] | Similar to FEN1 IC50 for compounds 1 & 2[1] | Low | Mixed non-competitive/competitive; binds to the FEN1 active site and coordinates Mg2+ ions[2][3][4] | Induces DNA damage response, activates ATM checkpoint signaling, phosphorylation of H2AX, and ubiquitination of FANCD2[4] |
| Compound 3 | N-hydroxyurea | - | Mean GI50 of 9.0 μM across 195 cell lines[2] | - | - | Competitive with substrate[2][4] | Induces DNA damage response[4] |
| BSM-1516 | Novel metal-binding pharmacophore | 7 nM[5][6][7] | 24 nM (CETSA)[5][6][7] | 460 nM[5][6][7] | ~65-fold[5][6][7] | Binds to the two magnesium ions in the FEN1 active site[5][6][7] | Induces cell cycle arrest and DNA damage signaling in BRCA2-deficient cells; synergistic with PARP, USP1, and ATR inhibitors[5][6][7][8] |
| SC13 | Not specified | - | Cytotoxicity in MCF7 cells (concentration-dependent)[9] | - | - | Interferes with DNA replication and repair[9][10] | Suppresses cancer cell proliferation, induces chromosomal instability, and enhances sensitivity to radiotherapy and paclitaxel[10] |
| N-hydroxyurea Cmpd. 8 | N-hydroxy pyrimidinedione | - | - | Likely has activity[11] | - | Likely steric hindrance in the active site[11] | Selectively kills BRCA1/BRCA2-defective cells and slows tumor growth in mouse models[11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
FEN1's Role in DNA Replication and Repair
FEN1 plays a crucial role in two major DNA maintenance pathways: Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER). Inhibition of FEN1 disrupts these processes, leading to the accumulation of DNA damage.
Caption: FEN1 in DNA Replication and Repair Pathways.
Synthetic Lethality of FEN1 Inhibition in HR-Deficient Cancers
A key therapeutic strategy for FEN1 inhibitors is their synthetic lethal interaction with defects in the Homologous Recombination (HR) pathway, such as mutations in BRCA1 and BRCA2.
Caption: Synthetic Lethality with FEN1 Inhibition.
General Experimental Workflow for FEN1 Inhibitor Evaluation
The evaluation of FEN1 inhibitors typically follows a multi-step process, from initial biochemical screening to cellular and in vivo validation.
Caption: FEN1 Inhibitor Evaluation Workflow.
Detailed Experimental Protocols
FEN1 Activity Assay (Fluorescence-Based)
This assay measures the cleavage of a synthetic DNA substrate by FEN1, resulting in a fluorescent signal.
-
Principle: A synthetic DNA substrate is designed with a 5' flap containing a fluorophore and a quencher positioned in close proximity on the opposite strand. FEN1 cleavage of the 5' flap releases the fluorophore, leading to an increase in fluorescence.[12][13]
-
Substrate: A triple-oligonucleotide substrate is created by annealing three strands to form a double-flap structure. The 5' flap strand is labeled with a fluorophore (e.g., 6-FAM or 6-TAMRA) at its 5' end, and a quencher (e.g., BHQ-1 or BHQ-2) is attached to the 3' end of the opposing strand.
-
Procedure:
-
Reactions are typically performed in a 96- or 384-well plate format.
-
The reaction buffer contains a buffer (e.g., Tris-HCl), salt (e.g., NaCl), a divalent cation (Mg2+), and a reducing agent (e.g., DTT).
-
Recombinant human FEN1 protein is added to the reaction mixture.
-
The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.
-
The reaction is initiated by the addition of the fluorescently labeled DNA substrate.
-
Fluorescence is monitored over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis: The initial rate of the reaction is calculated from the linear phase of the fluorescence increase. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the engagement of an inhibitor with its target protein in a cellular context.[1][5][6][7]
-
Principle: The binding of a ligand (inhibitor) to a protein can alter its thermal stability. CETSA measures the temperature at which the target protein denatures and aggregates in the presence and absence of the inhibitor.
-
Procedure:
-
Cells are treated with the FEN1 inhibitor or a vehicle control for a specified time.
-
The cells are harvested and lysed.
-
The cell lysates are divided into aliquots and heated to a range of temperatures.
-
After heating, the aggregated proteins are removed by centrifugation.
-
The amount of soluble FEN1 protein remaining in the supernatant at each temperature is quantified by Western blotting or other protein detection methods.
-
-
Data Analysis: A melting curve is generated by plotting the amount of soluble FEN1 against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. The EC50 for target engagement can be determined by performing the assay at a fixed temperature with varying inhibitor concentrations.[5][6][7]
Clonogenic Survival Assay
This assay assesses the long-term cytotoxic or cytostatic effects of a compound on the ability of single cells to form colonies.[11]
-
Principle: The ability of a single cell to undergo unlimited division and form a colony is a measure of its reproductive viability. This assay measures the effect of an inhibitor on this ability.
-
Procedure:
-
Cells are seeded at a low density in multi-well plates.
-
The cells are treated with the FEN1 inhibitor at various concentrations for a defined period (e.g., 24-72 hours).
-
The drug-containing medium is then replaced with fresh medium, and the cells are allowed to grow for a period of 7-14 days, until visible colonies are formed.
-
The colonies are fixed and stained with a dye such as crystal violet.
-
The number of colonies containing at least 50 cells is counted.
-
-
Data Analysis: The plating efficiency (PE) is calculated as the number of colonies formed divided by the number of cells seeded in the control group. The surviving fraction (SF) for each treatment is calculated as (number of colonies formed after treatment) / (number of cells seeded x PE). The results are then plotted as the surviving fraction versus inhibitor concentration to determine the concentration that inhibits colony formation by 50% (IC50).
References
- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esrf.fr [esrf.fr]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 5. blacksmithmedicines.com [blacksmithmedicines.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. kuickresearch.com [kuickresearch.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Cross-Validation of FEN1 Inhibitor Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of Flap Endonuclease 1 (FEN1) inhibitors with genetic models. By objectively comparing the phenotypic outcomes of chemical inhibition with genetic perturbation, researchers can gain higher confidence in the on-target effects of their compounds and better understand the biological consequences of FEN1 inactivation. While specific data for a single, universally studied inhibitor like "Fen1-IN-3" is not extensively available in published literature, this guide utilizes a composite of data from well-characterized FEN1 inhibitors, such as those from the N-hydroxyurea series and other preclinical compounds, to illustrate the principles and expected outcomes of such a comparative analysis.
Introduction to FEN1 and the Rationale for Cross-Validation
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing essential roles in Okazaki fragment maturation, long-patch base excision repair (BER), and the resolution of stalled replication forks.[1][2][3] Its overexpression is a hallmark of numerous cancers, including those of the breast, prostate, and lung, making it an attractive target for cancer therapy.[3][4]
The development of small molecule inhibitors against FEN1 offers a promising therapeutic strategy. However, to ensure that the observed cellular effects of these inhibitors are due to the specific inhibition of FEN1 and not off-target activities, it is crucial to cross-validate their effects with genetic models where FEN1 expression or function is abrogated through methods like siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout.[1][5] This guide outlines the experimental workflows and data presentation for such a cross-validation.
A key concept in targeting FEN1 is synthetic lethality . This occurs when the loss of two genes is lethal to a cell, but the loss of either one alone is not. FEN1 inhibition has been shown to be synthetically lethal with deficiencies in other DNA repair pathways, notably those involving BRCA1, BRCA2, and ATM.[1][6][7] This provides a therapeutic window for selectively killing cancer cells with these specific mutations.
Comparative Data: Chemical Inhibition vs. Genetic Perturbation
The following tables summarize the expected quantitative outcomes from key assays used to compare the effects of a potent FEN1 inhibitor (termed here as "FEN1-IN-X" to represent a typical potent inhibitor) with FEN1 knockdown (siFEN1).
Table 1: Cellular Viability (GI50) of FEN1-IN-X in Various Cancer Cell Lines
| Cell Line | Genetic Background | FEN1-IN-X GI50 (µM) | Expected Sensitivity |
| HCT-116 | MSI, MRE11A deficient | ~5-10 | Sensitive |
| SW620 | MSS, MRE11A proficient | >30 | Resistant |
| PEO1 | BRCA2 deficient | ~10-15 | Sensitive |
| PEO4 | BRCA2 proficient | >30 | Resistant |
| U2OS | ATM proficient | >30 | Resistant |
| U2OS (ATM-/-) | ATM deficient | ~10-15 | Sensitive |
GI50: Concentration of inhibitor required to inhibit cell growth by 50%. Data is representative of typical findings for N-hydroxyurea series inhibitors.[8][9]
Table 2: Comparison of FEN1 Inhibition vs. FEN1 Knockdown on Cellular Phenotypes
| Assay | Cell Line (Genetic Background) | Treatment/Condition | Result |
| Clonogenic Survival | HCT-116 (MRE11A deficient) | FEN1-IN-X (10 µM) | ~10-20% survival[9] |
| HCT-116 (MRE11A deficient) | siFEN1 | ~15-25% survival[9] | |
| SW620 (MRE11A proficient) | FEN1-IN-X (10 µM) | ~60-70% survival[8] | |
| SW620 (MRE11A proficient) | siFEN1 | ~80-90% survival[8] | |
| DNA Damage (γH2AX foci) | PEO1 (BRCA2 deficient) | FEN1-IN-X | Significant increase in foci[1][7] |
| PEO1 (BRCA2 deficient) | siFEN1 | Significant increase in foci[7] | |
| PEO4 (BRCA2 proficient) | FEN1-IN-X | Modest increase in foci[1] | |
| PEO4 (BRCA2 proficient) | siFEN1 | Modest increase in foci | |
| Cell Cycle Arrest | PEO1 (BRCA2 deficient) | FEN1-IN-X | G2/M arrest[2] |
| PEO1 (BRCA2 deficient) | siFEN1 | G2/M arrest |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay confirms that the FEN1 inhibitor directly binds to FEN1 inside the cell.[10][11]
-
Cell Treatment: Culture cells (e.g., SW620) to ~80% confluency. Treat with the FEN1 inhibitor at various concentrations (e.g., 0-100 µM) or with a vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a PCR machine, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, stabilized protein) and analyze the amount of FEN1 by Western blotting using a FEN1-specific antibody. Increased FEN1 in the soluble fraction at higher temperatures in the presence of the inhibitor indicates target engagement.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.[3][12]
-
Cell Seeding: Seed a low number of cells (e.g., 300-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment: For chemical inhibition, treat the cells with various concentrations of the FEN1 inhibitor for a defined period (e.g., 24 hours). For genetic knockdown, transfect cells with siRNA against FEN1 or a non-targeting control 24-48 hours prior to seeding.
-
Incubation: Remove the treatment medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies form.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Calculation: The surviving fraction is calculated by normalizing the number of colonies in the treated group to the number of colonies in the control group.
Protocol 3: γH2AX Foci Formation Assay for DNA Damage
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.[13][14][15]
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with the FEN1 inhibitor or perform siRNA knockdown as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C. The following day, wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Imaging and Quantification: Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei. Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified using image analysis software like ImageJ or Fiji.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: FEN1's central role in DNA replication, repair, and synthetic lethality.
Caption: Experimental workflow for cross-validating FEN1 inhibitors.
Conclusion
The cross-validation of small molecule inhibitors with genetic models is an indispensable step in modern drug discovery. For a target like FEN1, this process not only confirms the on-target activity of a compound but also provides a deeper understanding of the cellular consequences of inhibiting this crucial DNA repair enzyme. By following the comparative framework and experimental protocols outlined in this guide, researchers can robustly validate their FEN1 inhibitors and build a strong preclinical data package. The convergence of phenotypic outcomes between a specific inhibitor like this compound and FEN1 genetic knockdown would provide compelling evidence for its mechanism of action and therapeutic potential, particularly in cancers with inherent DNA repair deficiencies.
References
- 1. pnas.org [pnas.org]
- 2. kuickresearch.com [kuickresearch.com]
- 3. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 7. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. FEN1 is critical for rapid single-strand break repair in G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Fen1-IN-3 and Olaparib Sensitivity in Cancer Therapy
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the sensitivity profiles of two targeted cancer therapies: Fen1-IN-3, an inhibitor of Flap endonuclease 1 (FEN1), and Olaparib, a well-established inhibitor of Poly (ADP-ribose) polymerase (PARP). This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, efficacy, and the experimental data supporting their use.
Introduction
Targeted therapy has revolutionized cancer treatment by exploiting specific molecular vulnerabilities within tumor cells. Both FEN1 and PARP are critical enzymes involved in DNA repair, a pathway frequently dysregulated in cancer. While Olaparib has gained significant clinical success, particularly in cancers with BRCA mutations, the therapeutic potential of FEN1 inhibitors like this compound is an active area of investigation. This guide aims to provide a clear, data-driven comparison to inform future research and clinical development.
Mechanism of Action
This compound is a human flap endonuclease-1 (hFEN1) inhibitor. FEN1 is a crucial enzyme involved in DNA replication and repair, specifically in the processing of Okazaki fragments during lagging strand synthesis and in long-patch base excision repair.[1][2] this compound, a member of the N-hydroxyurea series of inhibitors, stabilizes hFEN1 with an EC50 of 6.8 μM.[3] By inhibiting FEN1, these compounds are thought to induce replication-associated DNA damage.[4]
Olaparib is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2.[4][5] PARP enzymes play a critical role in the repair of single-strand DNA breaks (SSBs). In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and result in cell death through a concept known as synthetic lethality.[4][5]
Signaling Pathway Overview
The following diagram illustrates the distinct yet interconnected roles of FEN1 and PARP in DNA damage repair pathways.
Comparative Sensitivity Data
A high-throughput screen of N-hydroxyurea series FEN1 inhibitors, structurally related to this compound, was conducted across a panel of 280 cancer cell lines.[4] The data from this screen for a representative inhibitor (Compound 1) is presented below, alongside reported IC50 values for Olaparib in similar cell lines to provide a comparative perspective. It is important to note that a direct comparison is challenging due to variations in experimental conditions and the specific FEN1 inhibitor used.
| Cell Line | Cancer Type | FEN1 Inhibitor (Compound 1) GI50 (μM)[4] | Olaparib IC50 (μM) | BRCA Status |
| HCT-116 | Colorectal | ~10 | 1-10 | Wild-type |
| SW620 | Colorectal | >30 (Resistant) | >10 | Wild-type |
| DLD-1 | Colorectal | >30 (Resistant) | 1-10 | BRCA2 mutant |
| MCF7 | Breast | ~15 | 1-10 | Wild-type |
| MDA-MB-231 | Breast | >30 (Resistant) | >10 | Wild-type |
| A549 | Lung | >30 (Resistant) | >10 | Wild-type |
| U2OS | Osteosarcoma | ~20 | <1 (Sensitive) | Wild-type |
Key Observation: The high-throughput screen of FEN1 inhibitors did not show a correlation with sensitivity to the PARP inhibitor olaparib, suggesting that different cellular factors determine the response to these two classes of drugs.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound or Olaparib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or GI50 value.
Clonogenic Survival Assay
This assay assesses the long-term reproductive capacity of cells after treatment with a cytotoxic agent.
Protocol:
-
Cell Seeding: Seed a low number of cells into 6-well plates. The exact number will depend on the plating efficiency of the cell line.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound or Olaparib for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
γ-H2AX Immunofluorescence Staining for DNA Damage
This method is used to visualize and quantify DNA double-strand breaks (DSBs).
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or Olaparib for the desired time.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.
Synergistic Potential
Recent studies have explored the combination of FEN1 and PARP inhibitors. Targeting both pathways simultaneously has shown synergistic effects in certain cancer models, particularly in triple-negative breast cancer cell lines that are resistant to PARP inhibitors alone.[6] This suggests that FEN1 inhibition could be a strategy to overcome resistance to PARP inhibitors.
Conclusion
This compound and Olaparib represent two distinct but promising approaches to targeting DNA repair pathways in cancer. While Olaparib's efficacy is well-established, particularly in HR-deficient tumors, the sensitivity profile of this compound and other FEN1 inhibitors is still being elucidated. The lack of correlation in sensitivity between FEN1 and PARP inhibitors suggests that they may be effective in different patient populations. Furthermore, the potential for synergistic combinations warrants further investigation. This guide provides a foundational comparison to aid researchers in designing future studies to unlock the full therapeutic potential of these targeted agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 5. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Validating the Synthetic Lethal Interaction of FEN1 Inhibition with MRE11A Deficiency: A Comparative Guide
This guide provides a comprehensive comparison of experimental data validating the synthetic lethal interaction between the inhibition of Flap Endonuclease 1 (FEN1) and the deficiency of Meiotic Recombination 11 Homolog A (MRE11A). The focus is on the therapeutic potential of FEN1 inhibitors, such as those from the N-hydroxyurea series, in cancers harboring MRE11A mutations.
Introduction to the Synthetic Lethal Strategy
Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events results in cell death, while a single event alone is viable. In cancer therapy, this can be exploited by targeting a gene that is synthetically lethal with a cancer-specific mutation.
FEN1 and MRE11A in DNA Repair:
-
FEN1 (Flap Endonuclease 1) is a critical enzyme involved in DNA replication and repair, particularly in Okazaki fragment maturation during lagging strand synthesis and in the long-patch base excision repair (LP-BER) pathway.[1][2][3]
-
MRE11A is a key component of the MRE11-RAD50-NBS1 (MRN) complex, which plays a vital role in the detection and repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[4][5]
MRE11A deficiency, often found in microsatellite instability-high (MSI-H) colorectal and gastric cancers, impairs the HR pathway for DSB repair.[6][7][8] This renders cancer cells highly dependent on other DNA repair pathways, such as those involving FEN1, for survival. Inhibition of FEN1 in these MRE11A-deficient cells is hypothesized to lead to an accumulation of toxic DNA damage, resulting in selective cancer cell death.[6][9][10]
Mechanism of FEN1-MRE11A Synthetic Lethality
The inhibition of FEN1 in MRE11A-deficient cells leads to the accumulation of unresolved DNA replication intermediates and single-strand breaks, which can collapse replication forks and generate DNA double-strand breaks.[6][7][8] With a compromised MRE11A-dependent homologous recombination pathway, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis.
Quantitative Data Summary
The following tables summarize the experimental data validating the synthetic lethal interaction between FEN1 inhibition and MRE11A deficiency. The data is derived from studies using various MRE11A-deficient cancer cell lines treated with FEN1 inhibitors.
Table 1: Cell Viability (GI50) in Response to FEN1 Inhibitors
| Cell Line | MRE11A Status | FEN1 Inhibitor | GI50 (µM) | Reference |
| HCT-116 | Deficient | Compound 1 | ~1.5 | [7] |
| LoVo | Deficient | Compound 1 | ~2.0 | [7] |
| RKO | Deficient | Compound 1 | ~2.5 | [7] |
| SW480 | Proficient | Compound 1 | >10 | [7] |
| HCT-116 + shMRE11A | Knockdown | Compound 1 | Sensitized | [7] |
| HCT-116 + shCtrl | Control | Compound 1 | Less Sensitive | [7] |
Compound 1 is a representative N-hydroxyurea series FEN1 inhibitor.
Table 2: DNA Damage Response (γH2AX Foci Formation)
| Cell Line | MRE11A Status | Treatment | γH2AX Foci per Cell (Fold Change) | Reference |
| HCT-116 | Deficient | FEN1 siRNA | Increased | [10] |
| HCT-116 + shMRE11A | Knockdown | FEN1 Inhibitor | Significant Increase | [6] |
| Control Cells | Proficient | FEN1 Inhibitor | Moderate Increase | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Drug Treatment
Human cancer cell lines (e.g., HCT-116, LoVo, SW480) are cultured in appropriate media (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator. For drug treatment, cells are seeded and allowed to attach overnight. A FEN1 inhibitor (like a compound from the N-hydroxyurea series) is then added at various concentrations for a specified duration (e.g., 72 hours).
Clonogenic Survival Assay
-
Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates.
-
After 24 hours, cells are treated with a range of concentrations of the FEN1 inhibitor.
-
The drug-containing medium is removed after a set exposure time (e.g., 24 hours), and cells are washed and incubated in fresh medium for 10-14 days to allow colony formation.
-
Colonies are fixed with methanol (B129727) and stained with crystal violet.
-
Colonies containing >50 cells are counted, and the surviving fraction is calculated relative to untreated controls.
Immunofluorescence for γH2AX Foci
-
Cells are grown on coverslips and treated with the FEN1 inhibitor for the desired time.
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.5% Triton X-100, and blocked with 5% BSA.
-
Incubation with a primary antibody against γH2AX is performed overnight at 4°C.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted on slides, and images are captured using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified.
Comparison with Alternative Therapeutic Strategies
The synthetic lethal approach targeting FEN1 in MRE11A-deficient cancers can be compared to other targeted therapies.
Table 3: Comparison of Synthetic Lethal Strategies
| Therapeutic Strategy | Target | Biomarker | Mechanism of Action | Status |
| FEN1 Inhibition | FEN1 | MRE11A Deficiency | Accumulation of replication-associated DSBs | Preclinical |
| PARP Inhibition | PARP1/2 | BRCA1/2 Mutation | Impaired single-strand break repair leading to DSBs | Clinically Approved |
| ATM Inhibition | ATM | ATM Mutation or Loss | Abrogation of DNA damage checkpoint | Clinical Trials |
While PARP inhibitors are an established clinical success for BRCA-mutated cancers, FEN1 inhibitors offer a promising new avenue for tumors with deficiencies in other DNA repair genes like MRE11A.[6] The synthetic lethal interaction between FEN1 and ATM has also been reported, suggesting a broader potential for FEN1 inhibitors in cancers with disrupted DNA damage response pathways.[6][7]
Conclusion
The available preclinical data strongly supports a synthetic lethal relationship between FEN1 inhibition and MRE11A deficiency. Treatment with FEN1 inhibitors, such as those in the N-hydroxyurea series, selectively kills cancer cells with impaired MRE11A function by inducing catastrophic levels of DNA damage. This approach holds significant promise for the development of targeted therapies for MSI-H cancers and other tumors characterized by MRE11A loss. Further investigation and development of potent and specific FEN1 inhibitors are warranted to translate these findings into clinical applications.
References
- 1. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeting Mre11 overcomes platinum resistance and induces synthetic lethality in XRCC1 deficient epithelial ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rare key functional domain missense substitutions in MRE11A, RAD50, and NBN contribute to breast cancer susceptibility: results from a Breast Cancer Family Registry case-control mutation-screening study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. An evolutionarily conserved synthetic lethal interaction network identifies FEN1 as a broad-spectrum target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development | PLOS Genetics [journals.plos.org]
Assessing the Specificity of Fen1-IN-3 for FEN1 Over Other Nucleases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of the small molecule inhibitor Fen1-IN-3 for its primary target, Flap Endonuclease 1 (FEN1), against other structurally related nucleases. The information presented is intended to assist researchers in evaluating the suitability of this compound for studies on FEN1 function and as a potential therapeutic agent.
Introduction to FEN1 and its Inhibitors
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment processing and long-patch base excision repair. Its role in maintaining genomic stability has made it an attractive target for cancer therapy. This compound belongs to a class of N-hydroxyurea-based inhibitors that target the active site of FEN1. Assessing the specificity of such inhibitors is crucial to understanding their biological effects and potential off-target activities. This guide focuses on the comparative inhibitory activity of this compound against FEN1 and other members of the Rad2/XPG superfamily of nucleases, including Exonuclease 1 (EXO1), as well as other relevant nucleases like GEN1 and MUS81-EME1.
Comparative Inhibitory Activity
| Inhibitor | Target Nuclease | IC50 (nM) | Fold Selectivity (vs. FEN1) |
| This compound (N-hydroxyurea series) | FEN1 | Reported as effective, specific values vary | - |
| EXO1 | Similar to FEN1[1][2][3] | ~1 | |
| GEN1 | Not Available | Not Available | |
| MUS81-EME1 | Not Available | Not Available | |
| BSM-1516 (Comparator) | FEN1 | 7[4] | - |
| EXO1 | 460[4] | ~65 |
Note: "Not Available" indicates that specific inhibitory data for this compound against these nucleases was not found in the reviewed scientific literature.
The data suggests that while this compound is an inhibitor of FEN1, it likely also inhibits EXO1 with similar potency. In contrast, the comparator inhibitor BSM-1516 demonstrates significant selectivity for FEN1 over EXO1, highlighting the potential for developing more specific FEN1 inhibitors.
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocol: In Vitro Nuclease Activity Assay for Inhibitor Specificity
This protocol describes a fluorescence-based assay to determine the IC50 values of this compound against FEN1 and other nucleases.
1. Materials and Reagents:
-
Enzymes: Recombinant human FEN1, EXO1, GEN1, MUS81-EME1.
-
DNA Substrate: A synthetic DNA substrate with a 5' flap structure, labeled with a fluorophore (e.g., 6-FAM) on the 5' end of the flap and a quencher (e.g., BHQ-1) on the 3' end of the complementary strand.
-
Inhibitor: this compound dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA.
-
Stop Solution: 95% formamide, 20 mM EDTA.
-
Plates: 384-well, black, flat-bottom plates.
-
Instrumentation: Fluorescence plate reader.
2. Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare working stocks of each nuclease in the assay buffer.
-
Perform a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
-
Assay Setup:
-
In a 384-well plate, add the appropriate volume of assay buffer.
-
Add the serially diluted this compound or DMSO (for control wells) to the wells.
-
Add the nuclease to each well (except for the no-enzyme control).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the nuclease reaction by adding the fluorescent DNA substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the percentage of nuclease activity relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Compare the IC50 values of this compound against FEN1 and the other nucleases to determine its specificity.
-
Conclusion
The available evidence suggests that this compound, as a member of the N-hydroxyurea class of FEN1 inhibitors, exhibits inhibitory activity against both FEN1 and the closely related nuclease EXO1 with similar potency. This lack of specificity should be a critical consideration for researchers using this compound to probe FEN1-specific functions in cellular contexts where EXO1 is also active. For studies requiring high specificity, alternative inhibitors with a better selectivity profile, such as BSM-1516, may be more suitable. Further experimental data, generated using standardized assays as described in this guide, is necessary to fully elucidate the specificity profile of this compound against a broader range of nucleases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 4. aacrjournals.org [aacrjournals.org]
Unveiling Synthetic Lethality: A Comparative Analysis of Fen1-IN-3 Efficacy in MSI Cancer Cell Lines
For Immediate Release
A comprehensive analysis of the novel Flap Endonuclease 1 (FEN1) inhibitor, Fen1-IN-3, reveals its potent and selective efficacy against microsatellite instability-high (MSI-H) cancer cell lines. This guide provides a detailed comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a targeted therapeutic agent.
Introduction
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair. Its inhibition presents a promising therapeutic strategy for cancers with deficiencies in other DNA damage response (DDR) pathways, a concept known as synthetic lethality. Microsatellite instability-high (MSI-H) tumors, often characterized by mutations in DNA mismatch repair (MMR) genes, frequently harbor co-mutations in other DDR genes, such as MRE11A, making them particularly vulnerable to FEN1 inhibition. This compound, a member of the N-hydroxyurea series of FEN1 inhibitors, has emerged as a key compound in exploiting this vulnerability.
Comparative Efficacy of this compound
The efficacy of this compound, alongside a related compound, Fen1-IN-1, was evaluated across a panel of cancer cell lines with varying microsatellite stability status. The data, summarized in the table below, demonstrates a clear trend of increased sensitivity to FEN1 inhibition in MSI-H cell lines compared to their microsatellite stable (MSS) counterparts.
Table 1: Comparative GI50 Values of FEN1 Inhibitors in MSI vs. MSS Cancer Cell Lines
| Cell Line | Cancer Type | MSI Status | Fen1-IN-1 (Compound 1) GI50 (μM) | This compound (Compound 3) GI50 (μM) | MRE11A Status |
| HCT116 | Colorectal | MSI-H | 15.5 | >30 | Mutated |
| LoVo | Colorectal | MSI-H | 12.3 | 25.4 | Mutated |
| RKO | Colorectal | MSI-H | >30 | >30 | Wild Type |
| SW620 | Colorectal | MSS | >30 | >30 | Wild Type |
| HT29 | Colorectal | MSS | 20.1 | >30 | Wild Type |
Data extracted from supplementary materials of Ward et al., 2017. GI50 values represent the concentration of the compound that inhibits cell growth by 50%. A lower GI50 value indicates higher potency.
The data indicates that MSI-H cell lines with MRE11A mutations, such as HCT116 and LoVo, exhibit notable sensitivity to FEN1 inhibitors.[1] This supports the hypothesis of a synthetic lethal interaction between FEN1 inhibition and MRE11A deficiency.
Mechanism of Action: Synthetic Lethality in MRE11A-Deficient MSI Cancers
The selective toxicity of FEN1 inhibitors in MSI-H cancer cells is rooted in the principle of synthetic lethality. FEN1 plays a crucial role in processing Okazaki fragments during DNA replication and in long-patch base excision repair. When FEN1 is inhibited, unresolved DNA flaps accumulate, leading to replication fork stalling and the formation of DNA double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired by the MRE11A-RAD50-NBS1 (MRN) complex, a key component of the homologous recombination (HR) repair pathway. However, in many MSI-H tumors, the MRE11A gene is mutated and non-functional. This dual deficiency in FEN1-mediated flap processing and MRE11A-dependent DSB repair results in a catastrophic accumulation of DNA damage, ultimately leading to cell death.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines a typical experimental workflow to assess the efficacy of this compound in cancer cell lines.
Detailed Experimental Protocols
Cell Viability Assay (MTT/WST-1 Assay)
-
Cell Seeding: Seed cancer cells (e.g., HCT116, LoVo, RKO, SW620, HT29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT assays, solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm. For WST-1 assays, measure the absorbance at 450 nm directly.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a non-linear regression curve fit.
Clonogenic Survival Assay
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for 24 hours.
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (containing >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the untreated control.
Western Blotting for DNA Damage and Apoptosis Markers
-
Cell Lysis: Treat cells with this compound for the desired time points (e.g., 24, 48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against γH2AX (a marker of DNA double-strand breaks) and cleaved PARP (a marker of apoptosis) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Conclusion
This compound demonstrates significant and selective cytotoxic activity against MSI-H cancer cell lines, particularly those with co-occurring MRE11A mutations. This effect is attributed to a synthetic lethal interaction, where the inhibition of FEN1 in the context of a compromised DSB repair pathway leads to an insurmountable level of DNA damage and subsequent apoptosis. These findings highlight the potential of this compound as a targeted therapeutic agent for a specific subset of colorectal and other MSI-H cancers. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.
References
A Comparative Analysis of Fen1-IN-3 and Cisplatin in the Induction of Cancer Cell Death
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer agents Fen1-IN-3 and cisplatin (B142131), focusing on their mechanisms of inducing cell death. While direct comparative studies are limited, this document synthesizes available data to offer insights into their individual actions and potential synergistic effects.
Introduction
Cisplatin is a cornerstone of chemotherapy, a platinum-based drug that has been used for decades to treat a variety of cancers, including testicular, ovarian, bladder, and lung cancers.[1] Its primary mechanism of action involves forming covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2] However, its efficacy is often limited by significant side effects and the development of drug resistance.[3][4]
This compound represents a newer class of targeted therapies. It is a small molecule inhibitor of Flap Endonuclease 1 (FEN1), a critical enzyme involved in DNA replication and repair, particularly in Okazaki fragment maturation and base excision repair.[5][6] By inhibiting FEN1, these drugs induce DNA damage, leading to cell death, often with a degree of selectivity for cancer cells that have underlying defects in other DNA repair pathways, a concept known as synthetic lethality.[1][4][5]
This guide will delve into the mechanistic differences, present available quantitative data on their efficacy, and provide standardized protocols for key experimental assays used in their evaluation.
Mechanism of Action and Signaling Pathways
Cisplatin enters the cell and its chloride ligands are replaced by water molecules, forming a reactive aqua complex. This complex readily binds to the N7 position of purine (B94841) bases in DNA, primarily guanine, leading to the formation of intrastrand and interstrand crosslinks.[1][2] These DNA adducts distort the DNA helix, obstructing DNA replication and transcription.[7] This triggers a DNA Damage Response (DDR), activating signaling pathways involving ATM and ATR kinases.[8] Depending on the extent of damage and the cellular context, this can lead to cell cycle arrest, senescence, or apoptosis, often through the intrinsic (mitochondrial) pathway involving the activation of p53 and the Bcl-2 family of proteins, leading to caspase activation.[9][10]
FEN1 inhibitors , such as this compound, act by blocking the enzymatic activity of FEN1.[5][6] FEN1 is essential for processing the 5' flaps of Okazaki fragments during lagging strand DNA synthesis and for long-patch base excision repair.[6] Inhibition of FEN1 leads to the accumulation of unprocessed DNA flaps and single-strand breaks, which can collapse replication forks and generate DNA double-strand breaks (DSBs).[1][3][8] This accumulation of DNA damage also activates the DNA Damage Response (DDR), leading to the activation of ATM and ATR, phosphorylation of H2AX (forming γH2AX foci), and cell cycle arrest.[4][8] In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of FEN1 can be synthetically lethal, leading to a high degree of selective cancer cell killing.[4] The sustained DNA damage ultimately triggers apoptosis.[11][12]
Synergistic Interaction: The combination of FEN1 inhibitors and cisplatin has shown synergistic effects in killing cancer cells.[11][13] The rationale behind this is that cisplatin creates DNA adducts that are recognized and processed by DNA repair pathways, including those in which FEN1 participates.[3] By inhibiting FEN1, the cell's ability to repair cisplatin-induced DNA damage is compromised, leading to an overwhelming accumulation of damage and a more robust apoptotic response.[11][13]
Data Presentation
The following tables summarize quantitative data from various studies. It is important to note that direct comparisons are challenging due to variations in experimental conditions and the specific FEN1 inhibitors used.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Cisplatin | A549 (Lung Cancer) | ~16.48 - 34.15 | 24 - 48 hours | [14][15] |
| MCF-7 (Breast Cancer) | Highly variable | 48 - 72 hours | [16] | |
| HCT116 (Colon Cancer) | - | - | ||
| FEN1 Inhibitor (C8) | PEO1 (Ovarian Cancer, BRCA2-defective) | ~3.1 | 72 hours | [4] |
| PEO4 (Ovarian Cancer, BRCA2-proficient) | >12.5 | 72 hours | [4] | |
| FEN1 Inhibitor (C20) | A549 (Lung Cancer) | ~8 | 48 hours | [11] |
| FEN1 Inhibitor (SC13) | MCF7 (Breast Cancer) | ~20-50 (cytotoxicity) | Not specified | [17][18] |
| FEN1-IN-4 | hFEN1 (enzymatic assay) | 0.03 | Not applicable | [19] |
| Arsenic Trioxide (for context) | MDA-MB-231 (Breast Cancer) | 11.22 | 48 hours | [9] |
| MDA-MB-468 (Breast Cancer) | 6.02 | 48 hours | [9] |
Note: IC50 values for cisplatin are known to have high variability between studies.[16] The data for FEN1 inhibitors often highlights their increased potency in cells with specific DNA repair deficiencies.
Table 2: Induction of Apoptosis
| Treatment | Cell Line | Assay | Apoptosis Rate (% of cells) | Reference |
| Cisplatin | A549 | Annexin V/7AAD | 5.19% | [14] |
| PD-0332991 + Cisplatin | A549 | Annexin V/7AAD | 12.25% | [14] |
| FEN1i + Cisplatin | PEO4 (Ovarian) | Annexin V | Increased vs. Cisplatin alone | [10] |
| FEN1 Knockdown + Cisplatin | A549 | TUNEL | Increased vs. Cisplatin alone | [8] |
| FEN1 Inhibitor (C20) + Cisplatin | A549 | Sub-G1 fraction | Increased vs. Cisplatin alone | [11] |
Note: The data consistently shows that inhibition of FEN1 enhances cisplatin-induced apoptosis.
Mandatory Visualizations
Caption: Cisplatin-induced apoptosis signaling pathway.
Caption: FEN1 inhibitor-induced cell death pathway.
Caption: Experimental workflow for comparing cytotoxic agents.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and cisplatin.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or cisplatin for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)
Objective: To quantify the percentage of apoptotic cells induced by this compound and cisplatin.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or a combination at predetermined concentrations (e.g., IC50) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Apoptotic Markers
Objective: To detect the expression of key apoptosis-related proteins.
Protocol:
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Both cisplatin and FEN1 inhibitors like this compound are effective inducers of cancer cell death, albeit through distinct but convergent mechanisms centered on DNA damage. Cisplatin acts as a direct DNA damaging agent, while FEN1 inhibitors disrupt the cellular machinery responsible for DNA replication and repair. The available evidence strongly suggests that a combination of these two therapeutic strategies could be highly effective, particularly in overcoming cisplatin resistance. Further direct comparative studies are warranted to fully elucidate the relative potency and therapeutic window of FEN1 inhibitors as standalone agents versus traditional chemotherapeutics like cisplatin. The experimental protocols provided herein offer a standardized framework for conducting such vital research.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 2. kuickresearch.com [kuickresearch.com]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — Department of Oncology [oncology.ox.ac.uk]
- 4. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers | MDPI [mdpi.com]
- 11. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FEN1 promotes tumor progression and confers cisplatin resistance in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
Confirming on-target effects of Fen1-IN-3 using rescue experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the on-target effects of the flap endonuclease 1 (FEN1) inhibitor, Fen1-IN-3. While direct published rescue experiments for this compound are not yet available, this document outlines the established methodologies and expected outcomes for such validation studies, drawing parallels from research on other FEN1 inhibitors and FEN1 genetic perturbation.
Introduction to this compound
This compound (also known as Compound 4) is a potent and cellularly active N-hydroxyurea-based inhibitor of human FEN1. It acts by binding to the catalytic metal ions in the FEN1 active site, thereby blocking substrate entry. This compound has been shown to stabilize FEN1 in cells with an EC50 of 6.8 μM and induces a DNA damage response, highlighting its potential as a therapeutic agent, particularly in cancers with defects in DNA repair pathways.
Comparison with Alternative FEN1 Inhibition Strategies
Validating the on-target effects of a small molecule inhibitor is crucial to ensure that the observed phenotype is a direct consequence of inhibiting the intended target. Besides chemical inhibition with molecules like this compound, other common methods to study FEN1 function include:
-
RNA interference (siRNA/shRNA): This method reduces FEN1 protein levels, providing a genetic approach to mimic inhibition. It is a valuable tool for target validation.
-
CRISPR/Cas9-mediated knockout: This technique allows for the complete ablation of the FEN1 gene, providing a null control for inhibitor studies.
-
Other Small Molecule Inhibitors: A variety of other FEN1 inhibitors have been developed, including PTPD, C8, and N-hydroxyurea series compounds. Comparing the phenotypic effects of this compound with these molecules can provide insights into its specificity and mechanism.
Rescue experiments are the gold standard for confirming that the effects of an inhibitor are due to its interaction with the target protein.
Confirming On-Target Effects of this compound with Rescue Experiments
A rescue experiment aims to reverse the phenotype induced by an inhibitor by overexpressing the target protein. If the observed cellular effects of this compound are indeed due to its inhibition of FEN1, then increasing the cellular concentration of FEN1 should mitigate these effects.
Experimental Workflow for a this compound Rescue Experiment
Caption: Workflow for a rescue experiment to validate the on-target effects of this compound.
Expected Quantitative Data from Rescue Experiments
The following table summarizes the expected outcomes from a cell viability assay (e.g., MTT or clonogenic survival) in a rescue experiment. The values are hypothetical and serve to illustrate the principle of a successful rescue.
| Treatment Group | Vector | Inhibitor | Expected Cell Viability (%) | Interpretation |
| 1 | Empty Vector | DMSO | 100 | Baseline viability |
| 2 | Empty Vector | This compound | 40 | Inhibitor-induced toxicity |
| 3 | FEN1 Overexpression | DMSO | 100 | FEN1 overexpression is not toxic |
| 4 | FEN1 Overexpression | This compound | 85 | Rescue of inhibitor-induced toxicity |
Detailed Experimental Protocols
1. Cell Culture and Transfection:
-
Cell Lines: Select a cell line known to be sensitive to FEN1 inhibition. Cancer cell lines with defects in other DNA repair pathways (e.g., BRCA1/2 mutations) are often hypersensitive to FEN1 inhibitors.
-
Vectors: Use a mammalian expression vector containing the full-length human FEN1 cDNA. An empty vector (lacking the FEN1 insert) should be used as a negative control.
-
Transfection: Transfect the cells with either the empty vector or the FEN1 overexpression vector using a suitable transfection reagent. Allow 24-48 hours for protein expression. Successful overexpression should be confirmed by Western blotting.
2. Inhibitor Treatment:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Treatment: Treat the transfected cells with a concentration of this compound that is known to elicit a measurable phenotype (e.g., at or above the EC50). Include a vehicle control (DMSO) for all conditions.
3. Phenotypic Analysis:
-
Cell Viability Assays:
-
MTT/MTS Assay: Measure the metabolic activity of cells as an indicator of viability.
-
Clonogenic Survival Assay: Assess the long-term proliferative capacity of cells after treatment.
-
-
DNA Damage Analysis:
-
Immunofluorescence for γH2AX: Stain for γH2AX foci, a marker of DNA double-strand breaks, which are expected to increase with FEN1 inhibition.
-
-
Cell Cycle Analysis:
-
Flow Cytometry: Analyze the cell cycle distribution to identify any cell cycle arrest induced by FEN1 inhibition.
-
FEN1's Role in DNA Replication and Repair
Understanding the signaling pathways involving FEN1 is crucial for interpreting the results of inhibition and rescue experiments. FEN1 is a key enzyme in Okazaki fragment maturation during DNA replication and in long-patch base excision repair (LP-BER).
Caption: FEN1's role in Okazaki fragment maturation and long-patch base excision repair.
Inhibition of FEN1 by this compound is expected to disrupt these pathways, leading to the accumulation of unprocessed DNA flaps, which can cause replication fork stalling, DNA damage, and ultimately cell death, especially in cancer cells that are already under replicative stress or have other DNA repair deficiencies. A successful rescue experiment would demonstrate that restoring FEN1 activity can overcome this disruption.
Unveiling the Power of Synthetic Lethality: Fen1-IN-3 in the Landscape of DNA Repair Inhibitors
A Comparative Analysis for Researchers and Drug Development Professionals
The intricate network of DNA repair pathways presents a fertile ground for targeted cancer therapies. Among the rising stars in this field is Fen1-IN-3, a small molecule inhibitor of Flap endonuclease 1 (FEN1), a critical enzyme in DNA replication and repair. This guide provides a comprehensive comparison of this compound's efficacy against other DNA repair inhibitors, supported by experimental data, detailed protocols, and visual pathway representations to aid researchers, scientists, and drug development professionals in their quest for novel cancer treatments.
The Central Role of FEN1 in Genomic Stability
FEN1 is a structure-specific endonuclease that plays a crucial role in several DNA metabolic processes, including Okazaki fragment maturation during lagging strand synthesis, long-patch base excision repair (LP-BER), and the rescue of stalled replication forks.[1][2][3] Its overexpression has been linked to genomic instability and is a common feature in various cancers, including breast, ovarian, and lung cancer, often correlating with resistance to chemotherapy.[4] This makes FEN1 an attractive target for anticancer therapeutics.
This compound and the Principle of Synthetic Lethality
The therapeutic potential of FEN1 inhibitors like this compound is often rooted in the concept of "synthetic lethality." This occurs when the inhibition of two genes or pathways simultaneously is lethal to a cell, while the inhibition of either one alone is not. Cancers with pre-existing defects in other DNA repair pathways, such as those with mutations in BRCA1 or BRCA2 (genes critical for homologous recombination), are particularly vulnerable to FEN1 inhibition.[4][5][6]
Inhibition of FEN1 in these already compromised cells leads to an accumulation of DNA damage, replication fork collapse, and ultimately, cell death.[7][8] This targeted approach promises to spare healthy cells while selectively killing cancer cells.
Comparative Efficacy: this compound and Other DNA Repair Inhibitors
The landscape of DNA repair inhibitors is dominated by classes such as PARP inhibitors, ATM inhibitors, and ATR inhibitors. This compound and other FEN1 inhibitors have demonstrated significant promise, particularly in synergistic combinations with these established drugs.
Synergy with PARP Inhibitors:
The combination of FEN1 inhibitors and PARP inhibitors (PARPi) has shown remarkable synergistic effects, especially in triple-negative breast cancer (TNBC) and in PARPi-resistant cancer models.[9][10][11][12] Targeting FEN1 can enhance the efficacy of PARPi in cancer cell lines, with one study demonstrating synergy in 7 out of 10 TNBC cell lines.[9][10] A BRCA2-mutant cell line with acquired resistance to the PARP inhibitor olaparib (B1684210) showed strong synergy with a FEN1 inhibitor, with a combination index value of 0.20.[9][10] This suggests that FEN1 inhibition could be a powerful strategy to overcome PARP inhibitor resistance.
Synergy with Other DDR Inhibitors:
Preclinical data on the FEN1 inhibitor BSM-1516 have shown synergistic effects with multiple DNA Damage Response (DDR) drug classes, including PARG inhibitors, USP1 inhibitors, and ATR inhibitors.[4] This highlights the broad potential of FEN1 inhibitors in combination therapies.
Quantitative Data Summary
To facilitate a clear comparison, the following table summarizes key quantitative data from preclinical studies on various FEN1 inhibitors.
| Inhibitor | Cancer Cell Line | Combination Agent | Key Finding | Reference |
| LNT1 (FEN1/EXO1 inhibitor) | TNBC cell lines | PARP inhibitor | Synergistic or additive effect in 7/10 cell lines. | [9][11][13] |
| LNT1 | HCC1395-OlaR (Olaparib-resistant) | PARP inhibitor | Strong synergy (Combination Index = 0.20). | [9][11] |
| BSM-1516 | HR-deficient cancer cells | PARP, PARG, USP1, ATR inhibitors | Demonstrated synergies. | [4] |
| N-hydroxyurea series (Compounds 1 & 3) | 212 cancer cell lines | Monotherapy | Mean GI50 of 15.5 µM (Compound 1) and 9.0 µM (Compound 3). | [7][14] |
| FEN1-IN-4 | Breast cancer cell lines | Ionizing Radiation (IR) | Synergistic effects observed. | [15] |
| SC13 | Cervical cancer cells | Paclitaxel (B517696) | Significant synergistic effect. | [16] |
| C8 | BRCA-defective cells (PEO1, UWB1.289, HCC1937) | Monotherapy | Reduced BrdU incorporation, indicating blocked DNA replication. | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: FEN1's central role in DNA replication and repair pathways and its inhibition by this compound.
Caption: A typical experimental workflow to evaluate the efficacy of FEN1 inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of FEN1 inhibitors.
1. Clonogenic Survival Assay
-
Objective: To assess the long-term proliferative capacity of cancer cells after treatment with inhibitors.
-
Protocol:
-
Seed cancer cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound, a comparative inhibitor (e.g., a PARP inhibitor), or a combination of both. Include a vehicle-treated control.
-
Incubate the cells for a period that allows for colony formation (typically 10-14 days), ensuring the medium is changed every 3-4 days.
-
After the incubation period, wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1 ratio) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as containing >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
-
2. Immunofluorescence for DNA Damage Markers (γH2AX)
-
Objective: To visualize and quantify DNA double-strand breaks as a measure of DNA damage.
-
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with the inhibitors for the desired time points.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against γH2AX (a marker for DNA double-strand breaks) overnight at 4°C.[7]
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nuclei).
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
-
3. Western Blotting for DNA Damage Response Proteins
-
Objective: To detect changes in the expression and phosphorylation status of key proteins in the DNA damage response pathway.
-
Protocol:
-
Treat cells with inhibitors and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ATM, phospho-Chk1, phospho-RPA) overnight at 4°C.[5][7]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
Future Directions and Conclusion
This compound and the broader class of FEN1 inhibitors represent a promising new frontier in targeted cancer therapy. Their ability to induce synthetic lethality in cancers with specific DNA repair deficiencies and to synergize with existing treatments like PARP inhibitors offers a powerful strategy to enhance therapeutic efficacy and overcome drug resistance.[9][10][12]
Further research is needed to fully elucidate the mechanisms of synergy, to identify robust biomarkers for predicting patient response, and to evaluate the in vivo efficacy and safety of these compounds in clinical settings. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and drug developers to build upon as they work to translate the potential of FEN1 inhibition into tangible benefits for cancer patients.
References
- 1. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. kuickresearch.com [kuickresearch.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 8. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 16. Synergistic antitumor effect of combined paclitaxel with FEN1 inhibitor in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Fen1-IN-3
For researchers and scientists engaged in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step procedure for the proper disposal of Fen1-IN-3, a small molecule inhibitor of Flap endonuclease 1 (FEN1). Adherence to these guidelines is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) for specific handling and safety information. In the absence of a specific SDS for this compound, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Wear protective safety glasses or goggles.
-
Use standard chemical-resistant laboratory gloves.
-
A lab coat is mandatory to prevent skin contact.
-
Work in a well-ventilated area or under a chemical fume hood.
In Case of Exposure:
-
Inhalation: Move to a well-ventilated area. If respiratory irritation or discomfort occurs, seek medical attention.
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel.
Step-by-Step Disposal Procedure
The disposal of this compound and associated waste must be conducted in a manner that prevents environmental contamination and adheres to institutional and national regulations.[1][2]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including residual powder, contaminated weighing paper, and disposable labware (e.g., pipette tips, tubes), in a designated and clearly labeled solid chemical waste container.[3]
-
Liquid Waste: Solutions containing this compound, such as stock solutions typically prepared in solvents like Dimethyl Sulfoxide (DMSO)[4][5], must be collected in a separate, compatible liquid waste container. Do not mix with aqueous or other incompatible waste streams.[6] Halogenated and non-halogenated solvent wastes should be kept separate if institutional guidelines require it.[6]
-
Sharps Waste: Any chemically contaminated sharps, such as needles or blades, must be disposed of in a designated, puncture-resistant sharps container labeled for chemical contamination.[3]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, deface the original label and dispose of the container as regular trash or according to your institution's specific guidelines.[6]
Step 2: Waste Container Management
-
Compatibility: Ensure the waste container is chemically compatible with this compound and any solvents used. Plastic containers are often preferred.[3][7]
-
Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream (e.g., "DMSO").[3][8] The accumulation start date must also be clearly marked on the label.[3]
-
Closure: Waste containers must be kept securely closed at all times, except when adding waste.[3][7][8] Funnels should be removed and the container capped immediately after use.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8]
-
The SAA must be inspected weekly for leaks and proper container management.[8]
-
Segregate incompatible waste types within the SAA using secondary containment.[1] For example, store acidic and basic waste streams separately.
Step 4: Request for Waste Pick-Up
-
Do not dispose of this compound down the drain or in the regular trash.[1] Evaporation of chemical waste in a fume hood is also prohibited.[8]
-
Once a waste container is full, or before it exceeds the storage time limit set by your institution (typically six to twelve months), submit a request for waste removal to your institution's Environmental Health and Safety (EHS) department.[3][7]
Experimental Protocol Context: Handling this compound in Research
This compound is utilized in laboratory settings to inhibit the activity of FEN1, an enzyme critical for DNA replication and repair.[9] Experiments often involve preparing stock solutions and treating cell cultures to study the effects on DNA damage response pathways.
Preparation of this compound Stock Solution:
-
Under a chemical fume hood, weigh the desired amount of this compound powder.
-
Dissolve the powder in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM).[4][5][9]
-
Aliquot the stock solution into smaller volumes in appropriately labeled microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C as recommended for similar compounds.[5][9]
All materials that come into contact with this compound during this process, including weighing paper, pipette tips, and gloves, must be disposed of as solid chemical waste. The empty stock vial should be managed as described in Step 1.
Quantitative Data Summary
For laboratory waste management, specific quantitative limits for storage in Satellite Accumulation Areas are mandated by regulatory bodies to ensure safety and compliance.
| Parameter | Regulatory Limit | Citation |
| Maximum Hazardous Waste Volume | 55 gallons | [7] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | [7] |
| Maximum Storage Time | 6 to 12 months | [1][3][7] |
| Removal Time After Container is Full | Within 3 days | [8] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste generated from the use of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. medchemexpress.com [medchemexpress.com]
Essential Safety and Operational Guide for Handling Fen1-IN-3
Disclaimer: This document provides crucial safety and logistical information for handling Fen1-IN-3. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are formulated based on best practices for handling potent, selective small-molecule inhibitors in a research environment. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound.
This compound is an inhibitor of human flap endonuclease-1 (hFEN1), an enzyme critical for DNA replication and repair.[1] Inhibition of FEN1 can selectively impair the proliferation of cancer cells and may sensitize them to other chemotherapeutic agents.[1] Due to its potent biological activity, adherence to strict safety protocols is essential to minimize exposure risk and maintain a safe laboratory environment.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C15H12N2O4 |
| Molecular Weight | 284.27 g/mol |
| CAS Number | 2109805-87-8 |
| Appearance | Solid (Light yellow to yellow) |
| EC50 | 6.8 μM (for stabilizing hFEN1) |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (Solvent) | -80°C for 2 years; -20°C for 1 year |
Data sourced from MedchemExpress.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following PPE is required:
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes and be worn at all times in the laboratory where the compound is handled.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised when handling the pure compound or concentrated solutions.[2] |
| Body Protection | Laboratory Coat | A buttoned, full-length lab coat must be worn to protect skin and clothing.[2] |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound in your chemical inventory.
-
Store the compound according to the supplier's recommendations: as a powder at -20°C for long-term storage or 4°C for shorter periods.[1]
-
If preparing a stock solution, store it at -80°C or -20°C.[1] Aliquot solutions to avoid repeated freeze-thaw cycles.[1]
2. Preparation of Stock Solutions:
-
Perform all weighing and initial dilutions inside a certified chemical fume hood.[2]
-
Use a calibrated analytical balance to weigh the solid compound.
-
Slowly add the appropriate solvent (e.g., DMSO) to the solid to avoid splashing.[2] this compound is soluble in DMSO up to 250 mg/mL.[1]
-
Ensure the container is securely capped and vortex or sonicate within the fume hood to ensure complete dissolution.[2]
3. Experimental Use:
-
When transferring solutions, use appropriate pipettes and techniques to prevent spills and the generation of aerosols.[2]
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Work in a well-ventilated area. For procedures with a higher risk of aerosolization, continue to work within a fume hood.[2]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Includes contaminated gloves, bench paper, and empty vials.
-
Collect in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Includes unused solutions and contaminated solvents.
-
Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless permitted by your institution's EHS.
-
-
Sharps Waste:
-
Includes contaminated needles, syringes, and pipette tips.
-
Dispose of immediately in a designated, puncture-resistant sharps container labeled as hazardous waste.[3]
-
-
Decontamination:
-
Decontaminate any surfaces or equipment that come into contact with this compound.
-
Use a suitable solvent (e.g., 70% ethanol) to wipe down the area, and dispose of the cleaning materials as hazardous waste.[2]
-
-
Final Disposal:
-
All hazardous waste containers must be sealed and stored in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's EHS department.
-
Visualizations
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Simplified diagram of FEN1's role and its inhibition by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
